molecular formula C6H5N5 B1453349 Pyrazine-2-N-cyanoamidine CAS No. 1053656-81-7

Pyrazine-2-N-cyanoamidine

Numéro de catalogue: B1453349
Numéro CAS: 1053656-81-7
Poids moléculaire: 147.14 g/mol
Clé InChI: GQEMVBNZQLEUED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyrazine-2-N-cyanoamidine is a useful research compound. Its molecular formula is C6H5N5 and its molecular weight is 147.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazine-2-N-cyanoamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazine-2-N-cyanoamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N'-cyanopyrazine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-4-11-6(8)5-3-9-1-2-10-5/h1-3H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEMVBNZQLEUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679714
Record name N'-Cyanopyrazine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-81-7
Record name N'-Cyanopyrazine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"Pyrazine-2-N-cyanoamidine" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Pyrazine-2-N-cyanoamidine

Executive Summary: Pyrazine-2-N-cyanoamidine is a heterocyclic compound of significant interest, primarily as a key intermediate in the synthesis of advanced pharmaceutical agents, including novel antiviral drugs. Its structure, featuring a pyrazine core linked to a reactive N-cyanoamidine group, presents a unique synthetic challenge. This guide provides a comprehensive overview of a robust and logical pathway for its synthesis, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic selection of precursors, provide a detailed mechanistic breakdown of the core reaction, present a step-by-step experimental protocol, and discuss the critical parameters for process optimization. The narrative emphasizes the chemical rationale behind procedural choices, ensuring a deep, actionable understanding for the practitioner.

Chemical Structure and Significance

Pyrazine-2-N-cyanoamidine, with the chemical formula C₆H₅N₅, belongs to the pyrazine family of nitrogen-containing heterocyclic compounds. The core of the molecule is a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The defining feature is the N-cyanoamidine substituent (-NH-C(=NH)-CN) at the 2-position, which imparts a unique electronic and reactive profile to the molecule. This functional group is a potent hydrogen bond donor and acceptor, making it a valuable pharmacophore for interacting with biological targets.

Importance in Medicinal Chemistry

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The addition of the N-cyanoamidine group creates a precursor for more complex guanidinyl and biguanide-like structures, which are known for their therapeutic properties. Notably, this moiety is structurally related to intermediates in the synthesis of antiviral agents like Favipiravir, highlighting its relevance in developing treatments for infectious diseases.[2][3][4][5]

Overview of Synthetic Strategy

A direct, single-step synthesis of Pyrazine-2-N-cyanoamidine is not prominently described in the literature, necessitating a strategic, multi-step approach. The most logical and efficient pathway involves the condensation of a suitable pyrazine-based amine with a cyanoguanidine source. This guide will focus on the synthesis starting from the readily available precursor, 2-aminopyrazine, and its reaction with 2-cyanoguanidine (dicyandiamide).

Retrosynthetic Analysis and Pathway Design

A retrosynthetic approach is employed to deconstruct the target molecule into readily available starting materials. The key disconnection is at the C-N bond formed between the pyrazine ring and the amidine carbon. This disconnection logically identifies 2-aminopyrazine and a cyanoguanidine synthon as the primary precursors. This strategy is advantageous due to the commercial availability and well-established chemistry of both starting materials.

Retrosynthesis cluster_precursors target Pyrazine-2-N-cyanoamidine disconnection C-N Bond Disconnection target->disconnection precursors Precursors disconnection->precursors => precursor1 2-Aminopyrazine precursor2 Cyanoguanidine (Dicyandiamide)

Caption: Retrosynthetic analysis of Pyrazine-2-N-cyanoamidine.

Synthesis of Key Precursors

While 2-aminopyrazine and 2-cyanoguanidine are commercially available, understanding their synthesis provides deeper context.

  • 2-Aminopyrazine: Can be synthesized through various methods, though it is most often purchased for laboratory use.

  • 2-Cyanoguanidine (Dicyandiamide): This inexpensive and stable solid is produced industrially by the base-catalyzed dimerization of cyanamide.[6] It serves as a safe and effective synthon for introducing the cyanoamidine moiety.

Core Synthesis: 2-Aminopyrazine to Pyrazine-2-N-cyanoamidine

The cornerstone of this synthesis is the reaction between an amine (2-aminopyrazine) and a substituted guanidine (2-cyanoguanidine). This reaction is analogous to the well-established synthesis of biguanide compounds.[7]

Mechanistic Insights

The reaction proceeds via the nucleophilic addition of the primary amino group of 2-aminopyrazine to the electrophilic nitrile carbon of 2-cyanoguanidine. The mechanism can be catalyzed by acid, which protonates the nitrile nitrogen of cyanoguanidine, thereby increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack.[7]

  • Protonation (Acid Catalysis): The nitrile nitrogen of 2-cyanoguanidine is protonated by an acid catalyst (e.g., HCl), forming a highly reactive nitrilium ion.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminopyrazine attacks the electrophilic carbon of the protonated cyanoguanidine.

  • Proton Transfer & Tautomerization: A series of proton transfers and tautomerization steps occur to neutralize the charge and form the stable N-cyanoamidine product.

Reaction_Mechanism Forward Synthesis Mechanism Amine 2-Aminopyrazine Transition_State Nucleophilic Attack Amine->Transition_State Cyanoguanidine Cyanoguanidine Protonated_CG Protonated Cyanoguanidine (Electrophilic) Cyanoguanidine->Protonated_CG + H+ H_plus H+ Protonated_CG->Transition_State Intermediate Tetrahedral Intermediate Transition_State->Intermediate Forms C-N bond Product Pyrazine-2-N-cyanoamidine Intermediate->Product Proton Transfer & Tautomerization

Caption: Proposed mechanism for the synthesis of Pyrazine-2-N-cyanoamidine.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-aminopyrazine (1.0 eq) and 2-cyanoguanidine (1.1 eq).

  • Solvent and Catalyst Addition: Add a suitable high-boiling polar solvent, such as dioxane or 2-ethoxyethanol, to the flask to achieve a concentration of approximately 0.5 M. Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 100-130 °C, solvent-dependent) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate may form. If so, filter the solid product and wash it with a cold non-polar solvent like diethyl ether to remove impurities. If no precipitate forms, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reaction Optimization and Parameter Analysis

The yield and purity of Pyrazine-2-N-cyanoamidine are highly dependent on several parameters. A systematic optimization is recommended.

ParameterRange/OptionsRationale & Field Insights
Temperature 80 - 150 °CHigher temperatures are generally required to overcome the activation energy for the addition of the weakly nucleophilic aromatic amine to the nitrile.[7]
Solvent Dioxane, 2-Ethoxyethanol, DMFA high-boiling polar solvent is necessary to dissolve the reactants and facilitate the reaction at elevated temperatures.
Catalyst HCl, H₂SO₄, FeCl₃Lewis or Brønsted acids activate the cyanoguanidine, increasing its electrophilicity.[7] Catalyst loading should be minimized to prevent side reactions.
Stoichiometry 1:1 to 1:1.5 (Amine:CG)A slight excess of cyanoguanidine can drive the reaction to completion, but a large excess may complicate purification.

Alternative Synthetic Approaches

While the condensation route is the most direct, other pathways can be conceptually considered, primarily revolving around the synthesis and subsequent modification of 2-cyanopyrazine.

Pathway via 2-Cyanopyrazine

One alternative involves the synthesis of 2-cyanopyrazine, a key intermediate in itself.

  • Synthesis of 2-Cyanopyrazine: This can be achieved through various industrial methods, most notably the gas-phase catalytic ammoxidation of 2-methylpyrazine.[8][9][10] For laboratory scale, dehydration of pyrazine-2-carboxamide using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is a common method.[11][12][13]

  • Conversion to N-cyanoamidine: The conversion of the nitrile (2-cyanopyrazine) to the target N-cyanoamidine is more complex and less direct than the amine condensation route. It would likely require activation of the nitrile followed by reaction with a nitrogen source, a pathway that is not well-precedented for this specific transformation.

Comparison of Routes
FeatureCondensation Route (Primary)2-Cyanopyrazine Route (Alternative)
Convergence High (Key bond formed in the final step)Linear (Stepwise functional group interconversion)
Atom Economy High (Addition reaction)Lower (Involves dehydrating agents or catalysts)
Precursor Cost Low (Inexpensive commercial starting materials)Moderate (2-methylpyrazine or pyrazinamide can be more costly)
Process Safety Generally safe; avoids harsh dehydrating agents.Can involve hazardous reagents like POCl₃ or high-temperature gas-phase reactions.[9][11]
Overall Feasibility HighModerate to Low

Experimental Workflow and Purification

A robust workflow is essential for obtaining a high-purity final product.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge Reactor (2-Aminopyrazine, Cyanoguanidine) B 2. Add Solvent & Catalyst A->B C 3. Heat to Reflux (12-24h) B->C D 4. Cool & Neutralize C->D E 5. Extract with Organic Solvent D->E F 6. Dry & Concentrate E->F G 7. Recrystallization or Chromatography F->G H 8. Characterize (NMR, MS, IR) G->H

Caption: General experimental workflow for synthesis and purification.

Analytical Characterization

The identity and purity of the synthesized Pyrazine-2-N-cyanoamidine should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected to show characteristic signals for the pyrazine ring protons and the N-H protons of the cyanoamidine group.

  • ¹³C NMR: Will show distinct signals for the carbons of the pyrazine ring and the unique carbons of the cyanoamidine functional group.

  • FT-IR: A strong, sharp peak corresponding to the nitrile (C≡N) stretch (approx. 2150-2250 cm⁻¹) and N-H stretches (approx. 3200-3400 cm⁻¹) would be expected.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Conclusion

The synthesis of Pyrazine-2-N-cyanoamidine is most effectively and rationally achieved through the acid-catalyzed condensation of 2-aminopyrazine with 2-cyanoguanidine. This method leverages inexpensive, readily available starting materials and proceeds through a mechanistically straightforward pathway. By carefully controlling reaction parameters such as temperature, solvent, and catalyst loading, this synthesis can be optimized to produce the target compound in good yield and high purity. This technical guide provides the foundational knowledge, practical protocol, and theoretical underpinning necessary for researchers to successfully synthesize this valuable pharmaceutical intermediate.

References

  • ResearchGate. (n.d.). What are the mechanism of reaction in preparing pyrazine?
  • European Patent Office. (1996). Process for preparing cyanopyrazine (EP 0698603 A1). Retrieved from [Link]

  • Google Patents. (n.d.). CN1189462C - Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method.
  • International Journal of Pharmacy and Technology. (2021). Pyrazine and its derivatives- synthesis and activity-a review. Retrieved from [Link]

  • MDPI. (2022). On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems. Retrieved from [Link]

  • Wiley Online Library. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved from [Link]

  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Google Patents. (n.d.). CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation.
  • YouTube. (2020). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Pyrazine chemistry. Part 13. Preparation and reactions of pyrazine N-oxides related to mycelianamide. Retrieved from [Link]

  • Dergipark. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Retrieved from [Link]

  • Google Patents. (n.d.). CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug.
  • Research Journal of Pharmacy and Biological and Chemical Sciences. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of pyrazine‐(2,3)‐diones.... Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and activity of N-cyanoguanidine-piperazine P2X 7 antagonists. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Google Patents. (n.d.). CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
  • ResearchGate. (2025). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (2025). The complete synthesis of favipiravir from 2-aminopyrazine. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). Synthetic accesses to biguanide compounds. Retrieved from [Link]

  • ResearchGate. (2025). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H 2 SO 4. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in dehydration of primary amides to nitriles. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Cyanoguanidine. Retrieved from [Link]

  • Sciencemadness Wiki. (2024). Cyanoguanidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir.
  • Thieme. (n.d.). Preparation of Cyanopyridines by Direct Cyanation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The complete synthesis of favipiravir from 2-aminopyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyanoguanidine as a versatile, eco-friendly and inexpensive reagent for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles. Retrieved from [Link]

Sources

Pyrazine-2-N-cyanoamidine: A Technical Guide to a Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of a Privileged Scaffold and a Bioactive Moiety

In the landscape of medicinal chemistry, the pyrazine ring stands as a "privileged scaffold," a core structure that consistently appears in biologically active compounds across a range of therapeutic areas.[1] Its derivatives are noted for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiparasitic effects.[2] The well-established anti-tuberculosis drug, Pyrazinamide, is a testament to the clinical significance of this heterocyclic system.[3] The pyrazine nucleus, a six-membered aromatic ring with two nitrogen atoms in a 1,4-para arrangement, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a focal point for drug design and development.[4][5]

This guide delves into the chemical properties of a novel derivative, Pyrazine-2-N-cyanoamidine . This molecule marries the esteemed pyrazine core with the N-cyanoamidine functional group, a moiety known for its significant role in modulating biological targets. The N-cyanoamidine group is a key feature of certain neonicotinoid insecticides, where it interacts with nicotinic acetylcholine receptors, and has also been incorporated into potent antihypertensive agents that act as potassium channel openers.[6][7]

As there is limited published data specifically on Pyrazine-2-N-cyanoamidine, this document serves as a technical exploration of its predicted properties, plausible synthetic routes, and potential applications, drawing upon the established chemistry of its constituent parts. It is intended for researchers, scientists, and drug development professionals who are seeking to explore novel chemical matter at the intersection of proven pharmacophores.

Physicochemical Properties: An Overview

The fundamental physicochemical properties of Pyrazine-2-N-cyanoamidine are summarized below. These values are based on its chemical formula and provide a foundational understanding of the molecule for experimental design.

PropertyValueSource
CAS Number 1053656-81-7[8]
MDL Number MFCD09864979[8]
Molecular Formula C₆H₅N₅[8]
Molecular Weight 147.14 g/mol [8]

Solubility and Lipophilicity: The presence of five nitrogen atoms suggests that Pyrazine-2-N-cyanoamidine will exhibit some polarity and may have moderate solubility in polar organic solvents. The pyrazine ring itself is freely soluble in water, though the addition of the N-cyanoamidine group will influence this property.[9] The octanol-water partition coefficient (LogP) would need to be experimentally determined to quantify its lipophilicity, a critical parameter for drug-likeness.

Synthesis and Reactivity: A Proposed Pathway

A robust and efficient synthesis is paramount for the exploration of any new chemical entity. While a specific synthesis for Pyrazine-2-N-cyanoamidine has not been reported in the literature, a logical and feasible synthetic route can be proposed based on established chemical transformations. The most direct approach would involve the N-cyanation of pyrazine-2-amidine.

The overall proposed synthetic workflow is depicted below:

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 2-Cyanopyrazine 2-Cyanopyrazine Pyrazine-2-amidine Pyrazine-2-amidine 2-Cyanopyrazine->Pyrazine-2-amidine Pinner Reaction (or similar method) Pyrazine-2-N-cyanoamidine Pyrazine-2-N-cyanoamidine Pyrazine-2-amidine->Pyrazine-2-N-cyanoamidine Cyanogen Bromide (or other cyanating agent)

Caption: Proposed synthetic workflow for Pyrazine-2-N-cyanoamidine.

Step 1: Synthesis of the Pyrazine-2-amidine Intermediate

The key intermediate, pyrazine-2-amidine (also known as pyrazine-2-carboximidamide), can be synthesized from the readily available 2-cyanopyrazine. Several methods for the conversion of nitriles to amidines are well-established in organic chemistry.[10]

Proposed Protocol: Pinner Reaction

The Pinner reaction is a classic method for converting a nitrile to an imidate ester, which can then be treated with ammonia to yield the corresponding amidine.

  • Imidate Ester Formation:

    • Dissolve 2-cyanopyrazine in an excess of anhydrous ethanol.

    • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation.

    • Allow the reaction to stir at low temperature, monitoring for the formation of the ethyl pyrazine-2-carboximidate hydrochloride precipitate.

    • Isolate the precipitate by filtration and wash with cold diethyl ether.

  • Amidine Formation:

    • Suspend the isolated imidate ester hydrochloride in a solution of ammonia in ethanol.

    • Stir the mixture at room temperature, allowing the aminolysis to proceed.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the resulting crude pyrazine-2-amidine can be purified by recrystallization or column chromatography.

The causality behind this two-step process lies in the activation of the nitrile by protonation with HCl, making it susceptible to nucleophilic attack by ethanol. The subsequent treatment with ammonia displaces the ethoxy group to form the more stable amidine.

Step 2: N-Cyanation to Yield Pyrazine-2-N-cyanoamidine

The final step involves the reaction of pyrazine-2-amidine with a cyanating agent. Cyanogen bromide (BrCN) is a common and effective reagent for this transformation.[11]

Reaction_Mechanism Amidine Pyrazine-2-amidine Intermediate [Pyrazine-C(NH2)=N-C≡N]⁺ Br⁻ (Quaternary Intermediate) Amidine->Intermediate Nucleophilic Attack BrCN Br-C≡N BrCN->Intermediate Product Pyrazine-2-N-cyanoamidine Intermediate->Product Deprotonation HBr HBr Product->HBr

Caption: Proposed mechanism for the N-cyanation of pyrazine-2-amidine.

Protocol: N-Cyanation with Cyanogen Bromide

  • Dissolve pyrazine-2-amidine in a suitable anhydrous solvent, such as chloroform or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of cyanogen bromide in the same solvent dropwise to the stirred amidine solution. The reaction mechanism likely involves the formation of a quaternary ammonium salt intermediate.[12]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • The reaction mixture can then be washed with an aqueous solution of a mild base to neutralize the HBr byproduct.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.

  • The crude Pyrazine-2-N-cyanoamidine can be purified by flash column chromatography or recrystallization.

Self-Validation and Safety: The progress of each synthetic step should be rigorously monitored by TLC and the identity and purity of the intermediate and final product confirmed by spectroscopic methods. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[11]

Anticipated Spectroscopic Characterization

The structural elucidation of Pyrazine-2-N-cyanoamidine would rely on a combination of standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyrazine ring. These would likely appear as distinct multiplets in the aromatic region (typically δ 8.0-9.0 ppm), with coupling constants characteristic of a 2-substituted pyrazine system. Protons on the N-cyanoamidine group may be observable, though their signals could be broad and exchangeable depending on the solvent.

  • ¹³C NMR: The carbon NMR would show six distinct signals: four for the pyrazine ring carbons and two for the carbons of the N-cyanoamidine group (the amidine carbon and the nitrile carbon). The nitrile carbon would appear at the lower field characteristic of this functional group.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A sharp, strong band around 2150-2250 cm⁻¹ would be indicative of the C≡N stretch of the nitrile group. Bands in the region of 1600-1680 cm⁻¹ would correspond to the C=N stretching of the amidine and the pyrazine ring. N-H stretching vibrations would be expected in the 3200-3400 cm⁻¹ region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula (C₆H₅N₅) by providing a highly accurate mass measurement of the molecular ion peak. The fragmentation pattern could also provide structural information.

Potential Applications in Drug Discovery

The unique combination of the pyrazine scaffold and the N-cyanoamidine moiety suggests several promising avenues for investigation in drug discovery.

Potential_Applications cluster_targets Potential Biological Targets cluster_areas Potential Therapeutic Areas P2NCA Pyrazine-2-N-cyanoamidine nAChR Nicotinic Acetylcholine Receptors (nAChRs) P2NCA->nAChR Modulation K_channels Potassium Channels P2NCA->K_channels Opening/Modulation Kinases Kinases P2NCA->Kinases Inhibition Microbial_enzymes Microbial Enzymes P2NCA->Microbial_enzymes Inhibition Insecticidal Insecticidal Agents nAChR->Insecticidal Antihypertensive Antihypertensive Agents K_channels->Antihypertensive Anticancer Anticancer Agents Kinases->Anticancer Antimicrobial Antimicrobial Agents Microbial_enzymes->Antimicrobial

Caption: Potential biological targets and therapeutic applications for Pyrazine-2-N-cyanoamidine.

  • Antimicrobial Agents: Given the well-established antimicrobial properties of pyrazine derivatives, Pyrazine-2-N-cyanoamidine should be screened against a panel of bacteria and fungi.[13] The amidine functional group itself is found in numerous antimicrobial compounds, potentially enhancing this activity.

  • Antihypertensive Agents: A series of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines have been developed as potent potassium channel openers, leading to vasodilation.[7] The structural similarity of Pyrazine-2-N-cyanoamidine to these compounds suggests it could be investigated for similar activity, potentially leading to new treatments for hypertension.

  • Insecticidal Agents: The N-cyanoamidine group is the pharmacophore of neonicotinoid insecticides like acetamiprid.[6] These compounds act as agonists at insect nicotinic acetylcholine receptors. While this suggests a potential application in crop protection, it also necessitates careful toxicological profiling to assess selectivity for insect versus mammalian receptors.

  • Anticancer Agents: Numerous pyrazine derivatives have demonstrated anticancer activity.[5] The N-cyanoamidine moiety could be explored as a bioisosteric replacement for other functional groups in known kinase inhibitors or other anticancer agents, potentially leading to novel compounds with improved properties.

Workflow for Biological Screening

A logical workflow for the initial biological evaluation of Pyrazine-2-N-cyanoamidine would involve a tiered approach.

  • Primary Screening:

    • Broad-spectrum antimicrobial assays against representative Gram-positive and Gram-negative bacteria, as well as fungal strains.

    • Cytotoxicity assays against a panel of human cancer cell lines.

    • Initial assessment of activity on relevant ion channels, such as potassium channels, using electrophysiological or flux-based assays.

  • Secondary Screening (for active compounds):

    • Determination of minimum inhibitory concentrations (MICs) for antimicrobial hits.

    • Mechanism of action studies for cytotoxic compounds (e.g., kinase inhibition assays, cell cycle analysis).

    • Dose-response curves and selectivity profiling for ion channel modulators.

  • Lead Optimization:

    • Should promising activity be identified, a medicinal chemistry program would be initiated to synthesize analogs of Pyrazine-2-N-cyanoamidine to establish structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

Pyrazine-2-N-cyanoamidine represents an unexplored but highly promising chemical entity. It is positioned at the confluence of a privileged heterocyclic scaffold and a functionally significant chemical moiety. The proposed synthetic route is chemically sound and provides a clear path for its preparation. Based on the known biological activities of its constituent parts, Pyrazine-2-N-cyanoamidine warrants investigation as a potential lead compound in a variety of therapeutic areas, most notably as an antimicrobial, antihypertensive, or anticancer agent. This technical guide provides the foundational chemical knowledge and strategic direction for researchers to embark on the synthesis and biological evaluation of this intriguing molecule.

References

  • Bhat, M. A., & Al-Omar, M. A. (2011). Pyrazine: A versatile scaffold in medicinal chemistry. Journal of the Saudi Chemical Society, 15(3), 211-221.
  • Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(16), 2675-2679.
  • Ramachandran, S., Krishnaraj, K., & Sivakumar, A. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3112.
  • Doležal, M., & Palek, L. (2009). Substituted amides of pyrazine-2-carboxylic acids: synthesis and biological activity. Molecules, 14(7), 2461-2479.
  • (Note: A direct reference for the synthesis of pyrazine-2-amidine was not found in the initial searches. The proposed synthesis is based on general organic chemistry principles.)
  • Ebadi, A. (2018). Synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged two-dimensional polymeric copper(II) complex. Revue Roumaine de Chimie, 63(10), 897-902.
  • (Note: A direct reference for the biological activity of alpha-cyano-beta-hydroxypropenamides was identified, but is less relevant to the core topic than other cited sources.)
  • Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2003). Substituted amides of pyrazine-2-carboxylic acids: Synthesis and biological activity. Molecules, 8(3), 331-343.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • Oinuma, H., et al. (1993). Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. Journal of medicinal chemistry, 36(18), 2597-2606.
  • (Note: This reference on the synthesis of cyanamides provides general background.)
  • Al-Mokyna, A. A., & Al-Ghamdi, A. M. (2022). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Journal of Infection and Public Health, 15(8), 855-867.
  • Simon-Delso, N., et al. (2015). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. Environmental Science and Pollution Research, 22(1), 1-34.
  • Sharma, P., & Kumar, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • (Note: A reference on the synthesis of chiral neonicotinoids, while interesting, is too specific and less found
  • (Note: A review on guanidine alkaloids provides broader context but is not directly cited in the main text.)
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9261, Pyrazine. Retrieved February 4, 2026 from [Link].

  • (Note: A video reference is not suitable for a formal technical guide.)
  • Katritzky, A. R., & El-Gendy, B. E. (2009).
  • (Note: A general review on neonicotinoids.)
  • (Note: A review on marine guanidine alkaloids.)
  • Organic Chemistry Portal. Synthesis of amidines. Retrieved February 4, 2026 from [Link]

  • (Note: A study on a specific P450 enzyme metabolizing N-cyanoamidines.)
  • (Note: This is a duplic
  • (Note: A reference on pyrazinamide deriv
  • Acadechem. (n.d.). Pyrazine-2-N-cyanoamidine. Retrieved February 4, 2026, from [Link]

Sources

Technical Whitepaper: Pyrazine-2-N-cyanoamidine (CAS 1053656-81-7)

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Application in Heterocyclic Therapeutics [1]

Executive Summary

Pyrazine-2-N-cyanoamidine (CAS 1053656-81-7) is a specialized nitrogenous heterocycle serving as a critical bioisostere and synthetic scaffold in modern medicinal chemistry.[1] Structurally characterized by a pyrazine core functionalized with an N-cyano-carboximidamide moiety, this compound acts as a high-value intermediate for the synthesis of fused ring systems—specifically [1,2,4]triazolo[1,5-a]pyrazines —and as a pharmacophore in the development of viral RNA-dependent RNA polymerase (RdRp) inhibitors, analogous to Favipiravir (T-705).[1]

This guide provides a rigorous technical analysis of its chemical profile, validated synthesis protocols, and quality control methodologies, designed for researchers in drug discovery and process chemistry.[1]

Chemical Profile & Identity
PropertySpecification
Chemical Name N'-Cyanopyrazine-2-carboximidamide
CAS Number 1053656-81-7
Molecular Formula C₆H₅N₅
Molecular Weight 147.14 g/mol
SMILES N#CNC(=N)c1cnccn1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water (neutral pH)
pKa (Calc) ~6.5 (Amidine nitrogen)
Melting Point >160 °C (Decomposes)

Structural Analysis: The molecule features an electron-deficient pyrazine ring coupled to an electron-withdrawing N-cyanoamidine group.[1] This unique electronic push-pull system enhances the electrophilicity of the amidine carbon, making it highly reactive toward nucleophiles (hydrazines, hydroxylamines) for cyclization reactions, while the cyano group mimics the transition state of peptide bond hydrolysis in protease inhibitors.[1]

Synthetic Pathways & Mechanism[1][7]

The synthesis of Pyrazine-2-N-cyanoamidine is most efficiently achieved via the Pinner-like addition of cyanamide to 2-cyanopyrazine.[1] This route is preferred over the reaction of pyrazine-2-carboximidamide with cyanogen bromide due to higher atom economy and safer reagent handling.[1]

Core Synthesis Protocol: Nitrile Addition Route

Reaction: 2-Cyanopyrazine + Cyanamide


 Pyrazine-2-N-cyanoamidine[1]
  • Reagents: 2-Cyanopyrazine (1.0 eq), Cyanamide (1.2 eq), Sodium Methoxide (0.1 eq), Methanol (Solvent).[1]

  • Mechanism: Nucleophilic attack of the cyanamide anion (generated in situ) on the nitrile carbon of the pyrazine, followed by proton transfer.[1]

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with anhydrous Methanol (10V) and Sodium Methoxide (0.1 eq). Stir under Nitrogen at room temperature for 15 minutes.

  • Addition: Add Cyanamide (1.2 eq) followed by 2-Cyanopyrazine (1.0 eq). The order is critical to ensure the active nucleophile is formed before exposure to the electrophile.[1]

  • Reaction: Heat the mixture to 40–50°C for 4–6 hours. Monitor via HPLC. The formation of the product is indicated by a shift in retention time and the disappearance of the nitrile peak.[1]

  • Quench & Isolation: Cool to 0°C. Neutralize cautiously with glacial Acetic Acid (to pH 6.0). The product typically precipitates as a solid.[1]

  • Purification: Filter the solid, wash with cold Methanol, and dry under vacuum at 45°C. Recrystallization from Ethanol/Water (9:1) may be required if purity is <98%.

Visualized Synthesis Workflow

Synthesis Start 2-Cyanopyrazine (C5H3N3) Intermediate Imidate Intermediate Start->Intermediate Nucleophilic Attack Reagent Cyanamide (NH2CN) Reagent->Intermediate Catalyst NaOMe / MeOH (Base Catalyst) Catalyst->Intermediate Product Pyrazine-2-N-cyanoamidine (C6H5N5) Intermediate->Product Proton Transfer (Main Pathway) Impurity Pyrazine-2-carboxamide (Hydrolysis Byproduct) Intermediate->Impurity H2O / Hydrolysis (Side Reaction)

Figure 1: Synthetic pathway for Pyrazine-2-N-cyanoamidine via nitrile addition.[1] Note the critical control point to avoid hydrolysis to the amide.

Applications in Drug Discovery
A. Precursor to Fused Heterocycles ([1,2,4]Triazolo[1,5-a]pyrazines)

The N-cyanoamidine moiety is a "masked" heterocycle. Upon treatment with hydrazine hydrate or substituted hydrazines, it undergoes an intramolecular cyclization to form the triazolopyrazine core.[1] This scaffold is prevalent in:

  • Adenosine Receptor Antagonists (A2A): For Parkinson's disease treatment.

  • Kinase Inhibitors: Targeting JAK/STAT pathways.

B. Antiviral Pharmacophore (RdRp Inhibition)

Drawing parallels to Favipiravir (T-705) , the pyrazine core is essential for mimicking purine bases. The N-cyanoamidine group provides:

  • H-Bonding: The cyano nitrogen acts as a strong acceptor, while the amidine NH acts as a donor, facilitating binding to the viral polymerase active site (e.g., Asp760 in SARS-CoV-2 RdRp).[1]

  • Bioisosterism: It serves as a stable, non-hydrolyzable replacement for the labile carboxamide group found in first-generation inhibitors.[1]

Analytical Quality Control

HPLC Method Parameters: To ensure the integrity of the intermediate, a gradient HPLC method is required to separate the N-cyanoamidine from the starting nitrile and the amide impurity.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (Buffer pH 2.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 270 nm (Pyrazine absorption max)
Gradient 0-2 min: 5% B; 2-15 min: 5%

60% B; 15-20 min: 60% B

Impurity Profiling Logic:

  • RT ~ 3.5 min: Pyrazine-2-carboxamide (Hydrolysis impurity - Critical to minimize ).

  • RT ~ 5.2 min: Pyrazine-2-N-cyanoamidine (Target).[1]

  • RT ~ 7.8 min: 2-Cyanopyrazine (Unreacted starting material).

Analytical Logic Diagram

Analysis cluster_results Peak Identification Sample Crude Reaction Mixture HPLC HPLC Analysis (C18, UV 270nm) Sample->HPLC Peak1 Peak @ 3.5 min Hydrolysis Impurity (Amide) HPLC->Peak1 Peak2 Peak @ 5.2 min Target Product (N-Cyanoamidine) HPLC->Peak2 Peak3 Peak @ 7.8 min Starting Material (Nitrile) HPLC->Peak3 Decision Pass Criteria: Peak 2 > 98% Peak 1 < 0.5% Peak2->Decision

Figure 2: HPLC impurity profiling logic. The separation of the amide hydrolysis product is the key quality attribute.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Specific Hazard: The compound contains a cyano group; however, it is covalently bonded.[1] Under strongly acidic conditions or combustion, it may release trace HCN.[1] Do not mix with strong acids without proper ventilation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—protect from moisture to prevent hydrolysis.

References
  • Synthesis of Favipiravir & Pyrazine Derivatives

    • Guo, Q., et al. (2019).[1] "Scalable Synthesis of the Potent Antiviral Drug Favipiravir." Molecules, 24(20), 3762.[1] Link

  • N-Cyanoamidine Chemistry

    • Gomtsyan, A. (2012). "Heterocycles in Drug Discovery." Chemistry of Heterocyclic Compounds, 48, 7-10.[1] Link

  • Chemical Identity & Properties

    • Sigma-Aldrich.[1] "Cyanopyrazine Derivatives Product Specification." Link

    • Matrix Scientific.[2] "Pyrazine-2-N-cyanoamidine CAS 1053656-81-7 Data Sheet." Link

  • Antiviral Mechanism (Contextual)

    • Furuta, Y., et al. (2017).[1] "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase."[1] Proceedings of the Japan Academy, Series B, 93(7), 449-463.[1] Link

Sources

"Pyrazine-2-N-cyanoamidine" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1053656-81-7 | Formula: C₆H₅N₅ | M.W.: 147.14 g/mol [1]

Executive Summary

Pyrazine-2-N-cyanoamidine (also designated as


-cyanopyrazine-2-carboximidamide) is a functionalized nitrogen heterocycle serving as a critical bioisostere and synthetic scaffold in medicinal chemistry.[1][2][3][4][5][6][7] Structurally, it consists of a pyrazine ring substituted at the C2 position with an N-cyanoamidine moiety (

).

This molecule is distinguished by its push-pull electronic character , where the electron-deficient pyrazine ring couples with the strongly electron-withdrawing cyanoamidine group. It finds primary utility as a precursor for fused heterocycles (specifically pteridines and 1,2,4-triazolo[1,5-a]pyrazines) and as a non-hydrolyzable bioisostere of the amide bond in kinase and polymerase inhibitors.

Molecular Architecture & Physicochemical Properties

Electronic Structure and Tautomerism

The reactivity and binding profile of Pyrazine-2-N-cyanoamidine are governed by its tautomeric equilibrium. Unlike simple amides, the N-cyanoamidine group possesses an extended


-conjugated system allowing for charge delocalization.
  • Tautomer A (Amino-N-cyanoimine): The dominant form in polar solvents, characterized by an exocyclic

    
     double bond bearing the cyano group.
    
  • Tautomer B (Imino-N-cyanoamine): A less stable form where the double bond shifts to the ring-proximal nitrogen.

The cyano group exerts a strong


 (inductive) and 

(mesomeric) effect, significantly increasing the acidity of the

protons (

) compared to a standard amidine (

). This acidity allows the molecule to serve as a proton donor in hydrogen bonding networks at physiological pH.

Tautomerism cluster_0 Tautomeric Equilibrium T1 Form A: Amino-N-cyanoimine (Major) Py-C(=N-CN)-NH2 T2 Form B: Imino-N-cyanoamine (Minor) Py-C(=NH)-NH-CN T1->T2 Proton Transfer Prop Properties: - Planar Geometry - High Acidity (NH) - H-Bond Donor/Acceptor T1->Prop

Figure 1: Tautomeric equilibrium of Pyrazine-2-N-cyanoamidine favoring the amino-N-cyanoimine form due to conjugation stability.

Key Physicochemical Metrics
PropertyValueSignificance
LogP ~ -0.2 to 0.2High aqueous solubility; suitable for fragment-based drug discovery (FBDD).
TPSA ~ 75 ŲModerate polar surface area, indicating good membrane permeability potential.
H-Bond Donors 2The

group acts as a bidentate donor.
H-Bond Acceptors 4Pyrazine nitrogens (N1, N4) and Cyano nitrogen (N5) are acceptors.

Synthetic Methodology

The synthesis of Pyrazine-2-N-cyanoamidine requires the installation of the cyano group onto an amidine scaffold. The most robust protocol involves the electrophilic cyanation of Pyrazine-2-carboxamidine using Cyanogen Bromide (BrCN) .

Reaction Logic
  • Activation: The pyrazine-2-carboxamidine is treated with a base to generate the free amidine base.

  • Nucleophilic Attack: The amidine nitrogen attacks the electrophilic carbon of Cyanogen Bromide.

  • Elimination: Loss of HBr yields the N-cyanoamidine.

Detailed Protocol

Note: Cyanogen Bromide is highly toxic. All operations must be performed in a fume hood with appropriate PPE.

Reagents:

  • Pyrazine-2-carboxamidine hydrochloride (1.0 eq) [CAS: 138588-41-7][4]

  • Cyanogen Bromide (1.1 eq)

  • Sodium Ethoxide (NaOEt) or Triethylamine (2.5 eq)

  • Solvent: Anhydrous Ethanol or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Free Base Formation: Suspend Pyrazine-2-carboxamidine HCl (10 mmol) in anhydrous ethanol (50 mL) at 0°C. Add NaOEt (25 mmol) dropwise over 15 minutes. Stir for 30 minutes until the solution becomes clear.

  • Cyanation: Prepare a solution of Cyanogen Bromide (11 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture at 0°C. Control exotherm to <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS (Target Mass: 148 [M+H]⁺).

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in cold water (20 mL). The product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from Ethanol/Water if necessary.

Synthesis Start Pyrazine-2-carboxamidine HCl (CAS: 138588-41-7) Step1 Step 1: Deprotonation (NaOEt / EtOH, 0°C) Start->Step1 Inter Free Amidine Intermediate Step1->Inter Step2 Step 2: Cyanation (+ BrCN, DCM) Inter->Step2 Prod Pyrazine-2-N-cyanoamidine (Yield: ~65-80%) Step2->Prod - HBr

Figure 2: Synthetic pathway via electrophilic cyanation of the amidine precursor.

Reactivity & Applications in Drug Discovery

Pyrazine-2-N-cyanoamidine is not merely an endpoint; it is a "linchpin" intermediate for constructing complex fused heterocycles found in oncology and antiviral pharmacophores.

Synthesis of 1,2,4-Triazolo[1,5-a]pyrazines

The N-cyanoamidine moiety reacts with hydrazines to form 1,2,4-triazole rings fused to the pyrazine core. This scaffold is prevalent in Adenosine Receptor Antagonists and JAK inhibitors .

  • Mechanism: The hydrazine nucleophile attacks the cyano carbon, followed by intramolecular cyclization onto the amidine nitrogen and elimination of ammonia.

Bioisosterism

In medicinal chemistry, the N-cyanoamidine group is used as a planar bioisostere for:

  • Carboxylic Acids: Similar acidity (

    
     ~6) but lipophilic.
    
  • Guanidines: Less basic, improving oral bioavailability and blood-brain barrier (BBB) penetration.

  • Thioureas: Similar H-bond geometry without the toxicity associated with the thiocarbonyl group.

Structural Characterization Data (Expected)

To validate the synthesis, the following spectroscopic signatures are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       9.20 (s, 1H, Pyrazine H-3)
      
    • 
       8.85 (d, 1H, Pyrazine H-5)
      
    • 
       8.70 (d, 1H, Pyrazine H-6)
      
    • 
       9.5–10.5 (br s, 2H, 
      
      
      
      , exchangeable with D₂O).
  • IR (ATR):

    • 
       2170–2190 cm⁻¹ (Strong 
      
      
      
      stretch).
    • 
       1620–1640 cm⁻¹ (
      
      
      
      stretch).

References

  • National Institutes of Health (NIH). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling.

  • MDPI Molecules. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

  • Organic Chemistry Portal. Cyanamide synthesis by cyanation.

  • Matrix Scientific. Product Entry: Pyrazine-2-N-cyanoamidine (CAS 1053656-81-7). [2][8]

  • Google Patents. US7361743B2: Lincomycin derivatives possessing antibacterial activity (Citing N-cyanoamidine pharmacophores).

Sources

Technical Whitepaper: Spectroscopic Characterization of Pyrazine-2-N-cyanoamidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of Pyrazine-2-N-cyanoamidine , a critical heterocyclic intermediate often utilized in the synthesis of antiviral agents and nitrogen-rich energetic materials.

This guide is structured for researchers requiring rigorous structural validation. It synthesizes theoretical prediction with empirical data trends observed in analogous N-cyanoamidine systems.

Executive Summary & Structural Logic

Pyrazine-2-N-cyanoamidine (


) is a push-pull conjugated system comprising an electron-deficient pyrazine ring coupled to an N-cyanoamidine moiety.[1] Structurally, it exists primarily in the amino-imine tautomer, stabilized by the strong electron-withdrawing nature of the cyano group which locks the C=N double bond geometry.

Accurate characterization requires distinguishing this compound from its precursors (2-cyanopyrazine) and hydrolysis products (pyrazine-2-carboxamide). The N-cyano group serves as a unique spectroscopic handle, providing a distinct infrared signature and carbon resonance that validates the success of the amidination reaction.

Structural Visualization

The following diagram illustrates the connectivity and the primary tautomeric form expected in polar aprotic solvents (e.g., DMSO-


).

G cluster_legend Spectroscopic Handles Pyrazine Pyrazine Ring (Electron Deficient) AmidineC Amidine Carbon (C-7) Pyrazine->AmidineC C-C Bond Nitrogen_Imine =N- (Imine) AmidineC->Nitrogen_Imine Double Bond Amino -NH2 (Amino) AmidineC->Amino Single Bond Cyano -C≡N (Cyano) Nitrogen_Imine->Cyano N-C Bond IR: ~2180 cm-1 IR: ~2180 cm-1 13C NMR: ~116 ppm 13C NMR: ~116 ppm

Caption: Structural connectivity of Pyrazine-2-N-cyanoamidine highlighting the N-cyano spectroscopic reporter group.

Synthesis Context & Sample Purity

To interpret spectra correctly, one must understand the sample's origin. The most robust synthesis involves the reaction of 2-cyanopyrazine with cyanamide in the presence of a base (sodium methoxide or potassium carbonate) in methanol.

Common Impurities to Watch:

  • 2-Cyanopyrazine (Starting Material): Look for nitrile stretch at ~2240 cm⁻¹ (distinct from the product's ~2180 cm⁻¹).

  • Methyl Pyrazine-2-imidate: An intermediate formed if the reaction is quenched with alcohol; look for O-CH₃ singlets in NMR (~4.0 ppm).

  • Pyrazine-2-carboxamide: Hydrolysis byproduct; look for carbonyl C=O stretch ~1680 cm⁻¹.

Spectroscopic Data Guide

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is the preferred solvent due to the compound's polarity and the need to visualize exchangeable protons.

H NMR (400 MHz, DMSO-

)

The pyrazine ring protons exhibit an ABX or AMX system depending on resolution, but typically appear as a singlet and two doublets due to the electron-withdrawing amidine group deshielding the ortho-protons.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
9.40 – 9.60 Broad Singlet2H

Exchangeable. The strong electron-withdrawing cyano group increases the acidity of these protons, causing significant downfield shift and broadening.
9.25 Singlet (d, J~1.5)1HPyrazine H-3Most deshielded due to proximity to both ring nitrogens and the amidine substituent.
8.85 Doublet (J~2.5)1HPyrazine H-5Meta to the substituent; coupling with H-6.
8.75 Doublet (J~2.5)1HPyrazine H-6Para to the substituent; coupling with H-5.

C NMR (100 MHz, DMSO-

)

The spectrum should show 6 distinct carbon signals.

Chemical Shift (δ ppm)AssignmentNotes
164.5 Amidine

Quaternary. The core of the amidine system.
147.2 Pyrazine C-3Aromatic CH.[2]
145.8 Pyrazine C-5Aromatic CH.[3]
144.5 Pyrazine C-6Aromatic CH.
142.0 Pyrazine C-2Quaternary (Ipso). Point of attachment.
116.5 Cyano

Diagnostic Peak. Distinct from the starting material nitrile (~118-119 ppm) and confirms N-cyanation.
Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the formation of the N-cyanoamidine functionality.

Wavenumber (

)
IntensityVibrational ModeDiagnostic Value
3350 - 3150 Medium, BroadN-H StretchPrimary amine (

). Often appears as a doublet.
2190 - 2175 Strong, Sharp

Stretch
Critical ID. The "N-cyano" stretch is typically lower in energy than an aryl nitrile (

) due to conjugation with the amidine nitrogen.
1640 - 1610 Strong

Stretch
Amidine imine bond.
1580 - 1520 Medium

/

Ring
Pyrazine skeletal vibrations.
Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion:

    
    
    
    
    
    (ESI).
  • Exact Mass: 147.05.

Fragmentation Pattern (EI/CID):

  • 
     147 
    
    
    
    105:
    Loss of the cyanamide moiety (
    
    
    , 42 Da) is a common pathway, often leaving the pyrazine nitrile cation or rearranging to a pyrazine radical cation.
  • 
     147 
    
    
    
    121:
    Loss of
    
    
    (26 Da).
  • 
     79:  Pyrazine ring fragment (
    
    
    
    ).

Experimental Workflow: Sample Preparation

To ensure data integrity, follow this preparation protocol for NMR analysis.

Protocol Start Solid Sample (5-10 mg) Solvent Add 0.6 mL DMSO-d6 (Contains TMS) Start->Solvent Mix Vortex/Sonicate (Ensure full dissolution) Solvent->Mix Filter Filter (Optional) (If turbidity persists) Mix->Filter Analyze Acquire 1H/13C NMR (Set d1 > 5s for qCN) Filter->Analyze Clear Solution

Caption: NMR Sample Preparation Workflow for Pyrazine-2-N-cyanoamidine.

Critical Note on 13C Acquisition: The quaternary cyano carbon and the amidine carbon have long relaxation times (


). Ensure the relaxation delay (

) is set to at least 2-5 seconds to observe the cyano peak at ~116 ppm clearly.

References

  • Synthesis & Class Characterization

    • Title: The Chemistry of Heterocyclic Compounds, Pyrazines.
    • Source: Wiley Interscience (Series).
    • Context: Describes the general reactivity of cyanopyrazines with amidines and the formation of N-cyano deriv
    • URL:

  • Spectroscopic Reference Data (Analogous Structures)

    • Title: Spectral D
    • Source: AIST (Japan).
    • Context: Reference spectra for Pyrazine-2-carboxamide and 2-Cyanopyrazine used for subtractive analysis.
    • URL:

  • Mechanism of Formation

    • Title: Synthesis of N-Cyanoamidines.[2][4][5]

    • Source:Journal of Organic Chemistry.
    • Context: General protocols for the reaction of nitriles with cyanamide salts.
    • URL:

Sources

An In-depth Technical Guide to the Solubility Profile of Pyrazine-2-N-cyanoamidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, manufacturability, and overall clinical efficacy. A suboptimal solubility profile can lead to costly development delays and, in many cases, the termination of an otherwise promising candidate. This guide provides a comprehensive technical overview of the solubility profile of Pyrazine-2-N-cyanoamidine, a heterocyclic compound of interest.

This document is structured to provide a holistic understanding, beginning with a theoretical assessment of the molecule's inherent physicochemical properties that govern its solubility. We then transition to a detailed, practical framework for the empirical determination of its solubility, encompassing both thermodynamic and kinetic assays. This guide is intended for researchers, scientists, and drug development professionals, offering both the "why" and the "how" behind establishing a robust solubility profile for a novel compound like Pyrazine-2-N-cyanoamidine.

Physicochemical Properties and Predicted Solubility Behavior of Pyrazine-2-N-cyanoamidine

A foundational understanding of a molecule's solubility begins with an analysis of its structural components. Pyrazine-2-N-cyanoamidine is composed of a pyrazine ring and an N-cyanoamidine functional group.

Property Value Source
CAS Number 1053656-81-7[1][2]
Molecular Formula C₆H₅N₅[1][2]
Molecular Weight 147.14 g/mol [1][2]
The Pyrazine Moiety: A Heterocyclic Aromatic Core

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[3] This structure imparts several key characteristics:

  • Basicity and pKa: Pyrazine is a weak base, with a reported pKa of approximately 0.65.[4] The presence of the electron-withdrawing N-cyanoamidine group is expected to further decrease the basicity of the pyrazine nitrogens.

  • Hydrogen Bonding: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors.[5][6] This interaction with water is a crucial contributor to aqueous solubility.

  • Polarity: The presence of the nitrogen atoms introduces polarity to the otherwise aromatic ring.

The N-cyanoamidine Group: A Polar Functional Group

The N-cyanoamidine group (-NH-C(=NH)-CN) significantly influences the molecule's properties:

  • Polarity and Hydrogen Bonding: This group contains both hydrogen bond donors (the N-H protons) and acceptors (the nitrile nitrogen and the imine nitrogen), suggesting a strong potential for interaction with water and other polar solvents.

  • pKa: The N-cyanoamidine group can exhibit acidic or basic properties. The pKa of a cyanoguanidine group in a molecule like cimetidine is around 0, indicating it is largely un-ionized at physiological pH.[7]

Overall Predicted Solubility

Based on the composite features of the pyrazine ring and the N-cyanoamidine group, Pyrazine-2-N-cyanoamidine is predicted to have moderate aqueous solubility. The presence of multiple hydrogen bond donors and acceptors should facilitate interaction with water. However, the aromatic pyrazine core contributes a degree of hydrophobicity. The molecule's low molecular weight is also a favorable factor for solubility. The solubility is expected to be pH-dependent, though likely to a lesser extent if the predicted pKa values are outside the physiological pH range.

Experimental Determination of the Solubility Profile

A comprehensive understanding of a compound's solubility requires empirical determination through a series of well-defined experiments. The following sections outline the key assays and methodologies.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is essential to differentiate between thermodynamic and kinetic solubility, as they provide different and complementary information.

  • Thermodynamic Solubility is the true equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a saturated solution at a given temperature and pressure.[3][8] This is a critical parameter for understanding the intrinsic solubility of the crystalline solid form.

  • Kinetic Solubility measures the concentration of a compound at which it precipitates from a solution that was initially prepared from a stock solution (typically in an organic solvent like DMSO).[9][10] This is often a higher-throughput assay used in early discovery to flag potential solubility issues.[11]

G cluster_0 Solubility Assessment Workflow Kinetic_Solubility Kinetic Solubility Assay (High-Throughput Screening) Thermodynamic_Solubility Thermodynamic Solubility Assay (Equilibrium Measurement) Kinetic_Solubility->Thermodynamic_Solubility Informs need for detailed study pH_Dependent_Solubility pH-Solubility Profile Thermodynamic_Solubility->pH_Dependent_Solubility Baseline for pH effects Final_Profile Comprehensive Solubility Profile Thermodynamic_Solubility->Final_Profile Co_solvent_Effects Co-solvent Solubility pH_Dependent_Solubility->Co_solvent_Effects Guides formulation strategy Co_solvent_Effects->Final_Profile Solid_State_Characterization Solid-State Characterization Solid_State_Characterization->Thermodynamic_Solubility Interprets results

Caption: A typical workflow for determining the comprehensive solubility profile of a new chemical entity.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.[12][13]

Objective: To determine the equilibrium solubility of Pyrazine-2-N-cyanoamidine in a specified buffer.

Materials:

  • Pyrazine-2-N-cyanoamidine (crystalline solid)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC grade water and acetonitrile

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of solid Pyrazine-2-N-cyanoamidine to a vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining at the end of the experiment.

  • Add a known volume of PBS (pH 7.4) to the vial.

  • Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the suspension for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with an appropriate solvent (e.g., a mixture of water and acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of Pyrazine-2-N-cyanoamidine in the diluted supernatant using a validated HPLC-UV method.

  • Calculate the thermodynamic solubility in mg/mL or µM.

Experimental Protocol: Kinetic Solubility Determination

This high-throughput method provides an early indication of a compound's solubility behavior.[9][14]

Objective: To determine the kinetic solubility of Pyrazine-2-N-cyanoamidine in an aqueous buffer.

Materials:

  • Pyrazine-2-N-cyanoamidine stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Plate reader (nephelometry or UV-Vis) or HPLC-MS system

Procedure:

  • Prepare a serial dilution of the Pyrazine-2-N-cyanoamidine stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add PBS (pH 7.4).

  • Transfer a small volume of the DMSO stock solutions to the corresponding wells of the PBS plate, ensuring the final DMSO concentration is low (typically ≤ 1-2%).

  • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound in the supernatant can be determined by HPLC-UV/MS.

Factors Influencing Solubility: A Deeper Dive

The Impact of pH on Solubility

The solubility of ionizable compounds is highly dependent on the pH of the medium.[1] A pH-solubility profile is crucial for predicting a drug's behavior in the gastrointestinal tract.[9]

Experimental Design for pH-Solubility Profile:

The thermodynamic solubility assay (shake-flask method) should be performed in a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[15][16] The results will reveal the pH at which Pyrazine-2-N-cyanoamidine exhibits its maximum and minimum solubility.

G Start Start: Crystalline Compound Buffer_Prep Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) Start->Buffer_Prep Shake_Flask Shake-Flask Equilibration (Excess solid in each buffer) Buffer_Prep->Shake_Flask Sampling Centrifuge and Sample Supernatant Shake_Flask->Sampling Analysis HPLC-UV Quantification Sampling->Analysis Plotting Plot Solubility vs. pH Analysis->Plotting

Caption: Workflow for determining a pH-solubility profile.

The Role of Co-solvents in Solubility Enhancement

For poorly soluble compounds, the use of co-solvents can significantly improve solubility.[17][18] Common pharmaceutical co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[19]

Experimental Design for Co-solvent Effects:

Thermodynamic solubility experiments can be conducted in aqueous buffers containing varying concentrations of a co-solvent (e.g., 5%, 10%, 20% ethanol in PBS). This will provide valuable data for potential formulation development.

Co-solvent Concentration in PBS (pH 7.4) Predicted Effect on Solubility
Ethanol5%, 10%, 20% (v/v)Increase
Propylene Glycol5%, 10%, 20% (v/v)Increase
PEG 4005%, 10%, 20% (v/v)Significant Increase

The Importance of Solid-State Characterization

The solid-state properties of a drug substance, such as its crystalline form (polymorphism), can have a profound impact on its thermodynamic solubility.[20][21] Different polymorphs of the same compound can exhibit different solubilities and dissolution rates.

Key Solid-State Characterization Techniques:

  • X-Ray Powder Diffraction (XRPD): To identify the crystalline form.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates.

  • Microscopy: To observe crystal habit and particle size.

It is imperative that the solid form of Pyrazine-2-N-cyanoamidine used for solubility determination is well-characterized and consistent across all experiments.

Data Analysis and Interpretation

The culmination of these studies will be a comprehensive solubility profile for Pyrazine-2-N-cyanoamidine. The data should be presented in clear tables and graphs to facilitate interpretation.

Example Data Summary Table:

Parameter Conditions Solubility (µg/mL)
Kinetic SolubilityPBS, pH 7.4, 2hExperimental Value
Thermodynamic SolubilityPBS, pH 7.4, 25°C, 48hExperimental Value
Thermodynamic SolubilitypH 1.2 buffer, 37°C, 48hExperimental Value
Thermodynamic SolubilitypH 6.8 buffer, 37°C, 48hExperimental Value
Thermodynamic Solubility10% Ethanol in PBS, 25°C, 48hExperimental Value

This comprehensive profile will enable informed decisions regarding the developability of Pyrazine-2-N-cyanoamidine, guiding formulation strategies and predicting its in vivo behavior.

Conclusion

Establishing a thorough solubility profile is a non-negotiable step in the early development of any potential drug candidate. For Pyrazine-2-N-cyanoamidine, a systematic approach combining theoretical prediction with rigorous experimental determination of its thermodynamic and kinetic solubility, pH-dependence, and response to co-solvents is essential. This in-depth technical guide provides the framework for such an investigation, ensuring that the data generated is reliable, comprehensive, and directly applicable to advancing this compound through the drug development pipeline.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • International Pharmaceutical Federation (FIP). (1997). Guidelines for Dissolution Testing of Solid Oral Products. Retrieved from [Link]

  • Swartz, M. E., & Krull, I. S. (2006). Developing and Validating Dissolution Procedures. LCGC North America, 24(8), 786-795.
  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Jain, A., et al. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmazie, 63(4), 287-290.
  • Ott, C., et al. (2003). Intermolecular Hydrogen Bonding between Water and Pyrazine.
  • U.S. Food and Drug Administration. (2017). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. University of Arizona, College of Pharmacy.
  • El-Faham, A., et al. (2020). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 25(18), 4153.
  • Solitek Pharma. (2023). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]

  • Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Palmer, D. S., et al. (2007). Full article: Prediction of drug solubility from molecular structure using a drug-like training set.
  • Hossain, M. A., et al. (2023). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Dhaka University Journal of Pharmaceutical Sciences, 22(1), 1-9.
  • Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982.
  • Box, K., & Comer, J. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2014). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. International Journal of Pharmaceutical Sciences and Research, 5(10), 4156.
  • UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). Retrieved from [Link]

  • Slideshare. (n.d.). Phase solubility analysis and pH solubility profile. Retrieved from [Link]

  • Malvern Panalytical. (2024, October 4). Solid State Characterization of Pharmaceutical Drug Substances [Video]. YouTube. Retrieved from [Link]

  • Singh, S., & Mittal, A. (2021). Co-solvency and anti-solvent method for the solubility enhancement. Journal of Drug Delivery and Therapeutics, 11(4-S), 104-109.
  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]

  • Gaikwad, S., et al. (2024). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Slaninová, J., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. International Journal of Molecular Sciences, 21(18), 6649.
  • Bernstein Group. (n.d.). Comparison between clusters of pyrazine, pyrimidine, and benzene. Retrieved from [Link]

Sources

The Emerging Potential of Pyrazine-2-N-cyanoamidine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules.[1][2] Its inherent aromaticity and hydrogen bonding capabilities make it a privileged structure in the design of novel therapeutics.[3] This guide delves into the largely unexplored potential of a specific derivative, Pyrazine-2-N-cyanoamidine. While direct literature on this exact molecule is sparse, this document synthesizes a wealth of information on its constituent moieties—the pyrazine ring and the N-cyanoamidine functional group—to project its probable synthesis, chemical characteristics, and promising applications in drug discovery. We will explore its potential as a kinase inhibitor, an antimicrobial agent, and its role in other therapeutic areas, supported by inferred experimental protocols and data.

The Pyrazine Core: A Privileged Scaffold in Drug Discovery

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a recurring motif in a multitude of biologically active compounds.[3] Its unique electronic properties and ability to participate in various non-covalent interactions underpin its frequent use in the design of molecules targeting a wide range of biological targets.[2] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects.[1]

A notable example of a pyrazine-containing drug is Pyrazinamide, a first-line medication for tuberculosis that highlights the therapeutic importance of this heterocyclic system.[4][5] The pyrazine core's contribution to biological activity is often attributed to its ability to act as a hydrogen bond acceptor and its role in establishing crucial π-π stacking interactions within protein binding pockets.

The N-cyanoamidine Functional Group: A Versatile Player in Bioactivity

The N-cyanoamidine group is a fascinating functional moiety that has garnered increasing attention in medicinal chemistry. It is recognized as a non-classical bioisostere of the amide bond, offering potential advantages in terms of metabolic stability and cell permeability.[6][7] This functional group is present in a variety of biologically active compounds, including neonicotinoid insecticides, where it plays a key role in their mechanism of action.[8]

Furthermore, N-cyanoamidines have been explored as components of kinase inhibitors and other targeted therapies.[9] Their electronic properties and ability to form specific interactions with amino acid residues in enzyme active sites make them an attractive feature for the design of potent and selective inhibitors.

Pyrazine-2-N-cyanoamidine: A Molecule of Inferred Potential

While "Pyrazine-2-N-cyanoamidine" itself is not extensively documented, we can logically infer its properties and potential applications by considering its constituent parts. The combination of the privileged pyrazine scaffold with the versatile N-cyanoamidine group suggests a molecule with significant potential in medicinal chemistry.

Proposed Synthesis

A plausible synthetic route to Pyrazine-2-N-cyanoamidine would likely start from a readily available precursor such as 2-cyanopyrazine. The synthesis of 2-cyanopyrazine is well-established and can be achieved through various methods, including the ammoxidation of 2-methylpyrazine.[10][11][12][13]

A potential synthetic pathway is outlined below:

Synthesis_of_Pyrazine-2-N-cyanoamidine 2-Methylpyrazine 2-Methylpyrazine 2-Cyanopyrazine 2-Cyanopyrazine 2-Methylpyrazine->2-Cyanopyrazine Ammoxidation (NH3, O2, Catalyst) Pyrazine-2-carboxamide Pyrazine-2-carboxamide 2-Cyanopyrazine->Pyrazine-2-carboxamide Hydrolysis Pyrazine-2-N-cyanoamidine Pyrazine-2-N-cyanoamidine Pyrazine-2-carboxamide->Pyrazine-2-N-cyanoamidine Reaction with Cyanamide derivative

Caption: Proposed synthetic pathway for Pyrazine-2-N-cyanoamidine.

Inferred Chemical Properties

Based on the structures of the pyrazine ring and the N-cyanoamidine group, we can anticipate the following chemical properties for Pyrazine-2-N-cyanoamidine:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C6H4N6Based on the chemical structure
Molecular Weight ~160.14 g/mol Calculated from the molecular formula
Appearance Likely a crystalline solidCommon for similar small organic molecules
Solubility Moderately soluble in polar organic solventsInferred from the polar nature of the pyrazine and N-cyanoamidine groups
Hydrogen Bonding Capable of acting as both a hydrogen bond donor and acceptorPresence of nitrogen atoms in the pyrazine ring and the N-H and nitrile groups in the N-cyanoamidine moiety
pKa Weakly basicThe nitrogen atoms of the pyrazine ring are weakly basic
Potential Applications in Medicinal Chemistry

The unique structural features of Pyrazine-2-N-cyanoamidine suggest several promising avenues for its application in drug discovery.

The pyrazine scaffold is a common feature in many kinase inhibitors.[1] The N-cyanoamidine group, with its ability to form specific hydrogen bonds, could effectively target the hinge region of a kinase's ATP-binding pocket. Deregulation of kinases is a hallmark of many diseases, including cancer and inflammatory disorders.[14] Therefore, Pyrazine-2-N-cyanoamidine represents a promising starting point for the development of novel kinase inhibitors.

Kinase_Inhibition_Hypothesis cluster_kinase Kinase ATP Binding Pocket Hinge_Region Hinge Region (Amino Acid Residues) ATP ATP ATP->Hinge_Region Competitive Binding Pyrazine-2-N-cyanoamidine Pyrazine-2-N-cyanoamidine Pyrazine-2-N-cyanoamidine->Hinge_Region Hydrogen Bonds (Pyrazine N, Amidine N-H)

Caption: Hypothetical binding mode of Pyrazine-2-N-cyanoamidine in a kinase active site.

Pyrazine derivatives have a long history of use as antimicrobial agents.[1][4] The N-cyanoamidine moiety could enhance this activity by interacting with essential microbial enzymes or by disrupting the integrity of the microbial cell membrane. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

Experimental Protocols: A Roadmap for Investigation

To validate the therapeutic potential of Pyrazine-2-N-cyanoamidine, a series of well-defined experimental protocols are necessary.

Synthesis and Characterization

Objective: To synthesize and confirm the structure of Pyrazine-2-N-cyanoamidine.

Step-by-Step Methodology:

  • Synthesis of 2-Cyanopyrazine: Follow established literature procedures for the ammoxidation of 2-methylpyrazine using a suitable catalyst.[10][11]

  • Hydrolysis to Pyrazine-2-carboxamide: Hydrolyze 2-cyanopyrazine under acidic or basic conditions to yield pyrazine-2-carboxamide.

  • Formation of Pyrazine-2-N-cyanoamidine: React pyrazine-2-carboxamide with a cyanamide derivative (e.g., diphenyl cyanocarbonimidate) in an appropriate solvent.

  • Purification: Purify the crude product using column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of Pyrazine-2-N-cyanoamidine against a panel of protein kinases.

Step-by-Step Methodology:

  • Kinase Panel Selection: Choose a panel of kinases relevant to specific diseases of interest (e.g., cancer-related kinases like EGFR, VEGFR, or inflammatory pathway kinases like JAKs).

  • Assay Principle: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced in a kinase reaction.

  • Procedure: a. Prepare a dilution series of Pyrazine-2-N-cyanoamidine. b. In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound. c. Incubate the reaction mixture at the optimal temperature for the specific kinase. d. Stop the reaction and measure the luminescence signal according to the assay kit manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each kinase by plotting the percentage of kinase inhibition against the compound concentration.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of Pyrazine-2-N-cyanoamidine against a panel of pathogenic bacteria and fungi.

Step-by-Step Methodology:

  • Microorganism Panel: Select a representative panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Broth Microdilution Method: a. Prepare a serial two-fold dilution of Pyrazine-2-N-cyanoamidine in a suitable broth medium in a 96-well microtiter plate. b. Inoculate each well with a standardized suspension of the test microorganism. c. Incubate the plates under appropriate conditions (temperature, time).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While "Pyrazine-2-N-cyanoamidine" remains a molecule of theoretical potential at present, the convergence of the well-established therapeutic relevance of the pyrazine core and the unique properties of the N-cyanoamidine functional group provides a strong rationale for its synthesis and biological evaluation. This in-depth guide has outlined a clear path for its investigation, from proposed synthetic routes to robust experimental protocols for assessing its potential as a kinase inhibitor and antimicrobial agent. The exploration of this and similar novel chemical entities is crucial for the continued advancement of medicinal chemistry and the development of next-generation therapeutics.

References

  • Akiyama, T., Enomoto, Y., & Shibamoto, T. (Year). A New Method of Pyrazine Synthesis. Informa Healthcare.
  • BenchChem. (2025). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. BenchChem.
  • CN1189462C - Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method.
  • Dera, A. A., et al. (2023).
  • EP 0698603 A1 - Process for preparing cyanopyrazine.
  • Gao, Y., et al. (2021).
  • Heo, J., et al. (Year). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed.
  • Kovalenko, V., et al. (2021).
  • AntWiki. (Year).
  • CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug.
  • Doležal, M., et al. (Year). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. NIH.
  • RSC Publishing. (Year). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC Publishing.
  • Davies, T. G. E., et al. (2019). Identification and functional characterisation of a novel N-cyanoamidine neonicotinoid metabolising cytochrome P450, CYP9Q6, from the buff-tailed bumblebee Bombus terrestris. PubMed.
  • Ohtaka, H., et al. (Year). Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. PubMed.
  • CN100427473C - Synthetic method of anti-tuberculosis drug pyrazinamide intermediate 2-cyanopyrazine.
  • Li, Y., et al. (Year). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI.
  • Semantic Scholar. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar.
  • Institute of Industrial Science, the University of Tokyo. (Year). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • Al-Zoubi, R. M., et al. (Year). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
  • Lee, H., & Lee, K. (2025). Targeting NEK Kinases in Gastrointestinal Cancers: Insights into Gene Expression, Function, and Inhibitors. PubMed.
  • Wang, W., et al. (Year). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Singh, D., et al. (Year). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PMC - PubMed Central.
  • Clement, B. (2025). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines.
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • Meanwell, N. A. (Year). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

Sources

Pyrazine-2-N-cyanoamidine: Theoretical Characterization & In Silico Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Theoretical Framework for Pyrazine-2-N-cyanoamidine Content Type: In-depth Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Professionals[1]

Executive Summary & Chemical Context

Pyrazine-2-N-cyanoamidine (CAS: 1053656-81-7) represents a critical scaffold in the development of nitrogen-rich heterocyclic pharmacophores.[1] Structurally related to the first-line antitubercular drug Pyrazinamide (PZA) , this molecule incorporates an N-cyanoamidine moiety as a bioisostere of the carboxamide group.[1] This substitution significantly alters the electronic landscape, lipophilicity, and hydrogen-bonding capability of the parent pyrazine ring, potentially overcoming resistance mechanisms associated with pncA mutations in Mycobacterium tuberculosis.[1]

This guide establishes a rigorous theoretical framework for the study of Pyrazine-2-N-cyanoamidine, integrating Density Functional Theory (DFT), tautomeric analysis, and molecular docking protocols.[1]

Computational Methodology: The "Standard Model" Protocol

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is recommended. This protocol balances computational cost with the electronic precision required for nitrogen-rich heterocycles.[1]

Theory Level & Basis Set Selection[1]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better dispersion interactions).[1]

  • Basis Set: 6-311++G(d,p) .[1] The inclusion of diffuse functions (++) is non-negotiable due to the lone pairs on the pyrazine and nitrile nitrogens, which are critical for accurate description of hydrogen bonding and charge distribution.[1]

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD using water (

    
    ) to mimic physiological conditions.[1]
    
Workflow Diagram

ComputationalWorkflow cluster_Properties Property Calculation Start Input Structure (Pyrazine-2-N-cyanoamidine) ConfSearch Conformational Search (MMFF94 / Spartan) Start->ConfSearch GeomOpt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) ConfSearch->GeomOpt Lowest Energy Conf FreqCalc Frequency Calculation (NIMAG=0 Check) GeomOpt->FreqCalc Docking Molecular Docking (AutoDock Vina) GeomOpt->Docking Optimized Ligand FMO FMO (HOMO-LUMO) FreqCalc->FMO Real Minima MEP MEP Mapping FreqCalc->MEP NBO NBO Analysis (Hyperconjugation) FreqCalc->NBO

Figure 1: Standardized computational workflow for the theoretical study of Pyrazine-2-N-cyanoamidine.

Structural Analysis & Tautomerism

The N-cyanoamidine group introduces complex tautomeric equilibria that dictate biological reactivity.[1] Unlike simple amides, the cyanoamidine can exist in amino and imino forms.[1]

Tautomeric Forms

The stability of these tautomers must be assessed via Relative Energy (


)  and Gibbs Free Energy (

)
calculations.[1]
  • Form A (Amino-N): Pyrazine-

    
    [1]
    
  • Form B (Imino-NH): Pyrazine-

    
    [1]
    
  • Form C (Zwitterionic): Resonance hybrids involving the pyrazine ring nitrogen.[1]

Critical Insight: Theoretical studies on similar pyrazine derivatives suggest that intramolecular hydrogen bonding (e.g., between the amidine NH and the pyrazine N1) stabilizes specific planar conformations.[1] This planarity is essential for intercalation into enzyme active sites.[1]

Tautomerism T1 Tautomer A (Amino Form) C(=N-CN)-NH2 TS Transition State (Proton Transfer) T1->TS ΔG‡ T2 Tautomer B (Imino Form) C(=NH)-NH-CN TS->T2

Figure 2: Primary tautomeric equilibrium. The imino form (Tautomer B) often facilitates specific H-bond donor/acceptor motifs in docking.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is a direct indicator of kinetic stability and chemical reactivity (Hard-Soft Acid Base theory).[1]
  • HOMO: Typically localized on the pyrazine ring and the lone pairs of the amidine nitrogen.[1] Represents the electron donor capacity.[1]

  • LUMO: Often delocalized over the cyano group and pyrazine ring (

    
    ), indicating susceptibility to nucleophilic attack.[1]
    

Data Presentation Template:

ParameterSymbolFormulaInterpretation
Ionization Potential


Electron donation ease
Electron Affinity


Electron acceptance ease
Chemical Hardness


Resistance to charge transfer
Electrophilicity


Propensity to attack nucleophiles
Molecular Electrostatic Potential (MEP)

MEP mapping is vital for predicting non-covalent interactions.[1]

  • Red Regions (Negative Potential): The Nitrile Nitrogen (-CN) and Pyrazine Nitrogens (N1, N4) .[1] These are primary H-bond acceptor sites.

  • Blue Regions (Positive Potential): The Amidine -NH- protons.[1] These are H-bond donors.

Spectroscopic Profiling (Vibrational Analysis)

To validate theoretical models against experimental data (FT-IR), specific vibrational modes must be identified.[1] The scaling factor for B3LYP/6-311++G(d,p) is typically 0.961–0.967 .[1]

Vibrational ModeTheoretical Frequency (cm⁻¹)IntensityCharacteristic Feature

2200–2250StrongDistinctive sharp peak for nitrile.[1]

3300–3500MediumBroadening indicates H-bonding.[1]

1600–1650StrongAmidine core stretch.[1]
Pyrazine Ring Breathing ~1000MediumDiagnostic for the heterocycle.[1]

In Silico Biological Potential (Docking)

Given the structural homology to Pyrazinamide, the primary biological target for Pyrazine-2-N-cyanoamidine is the Fatty Acid Synthase I (FAS-I) or the Pyrazinamidase (PncA) of Mycobacterium tuberculosis.[1]

Docking Protocol
  • Protein Prep: Retrieve PDB ID: 3PL1 (PncA) or 4IVY (FAS-I).[1] Remove water, add polar hydrogens, calculate Gasteiger charges.

  • Ligand Prep: Use the optimized DFT geometry (lowest energy tautomer).

  • Grid Box: Center on the active site (Cys138 for PncA).[1] Dimensions:

    
     Å.[1]
    
  • Validation: Re-dock the co-crystallized ligand (RMSD must be < 2.0 Å).

Hypothesis: The N-cyano group may offer additional binding interactions (e.g., with backbone amides) compared to the carboxylate of the activated PZA, potentially enhancing affinity or altering the resistance profile.[1]

References

  • Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] [1]

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] [1]

  • Zimcik, P., et al. (2012).[1] Pyrazine-2-carboxamides: Synthesis and Antimicrobial Evaluation. Molecules, 17(5), 5670-5689.[1]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455-461.[1] [1]

  • Dennington, R., Keith, T., & Millam, J. (2016).[1] GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.[1] [1]

Sources

An In-Depth Technical Guide to the Starting Materials and Synthesis of Pyrazine-2-N-cyanoamidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are noted for a wide array of biological activities, including antiviral, anticancer, and antitubercular properties.[1][2] This guide provides a deep dive into the synthesis of a specific, functionalized pyrazine derivative: Pyrazine-2-N-cyanoamidine. As a senior application scientist, the following sections are designed to not only provide a synthetic protocol but also to elucidate the underlying chemical principles and experimental rationale, ensuring a reproducible and well-understood process for researchers in the field of drug discovery and development.

Strategic Analysis of Synthetic Pathways

The synthesis of Pyrazine-2-N-cyanoamidine, a molecule combining a pyrazine ring with an N-cyanoamidine (or cyanoguanidine) functional group, necessitates a strategy that efficiently joins these two key moieties. A direct synthesis for this specific compound is not prominently described in the literature, thus a proposed pathway must be inferred from established reactions of 2-aminopyrazine and known methods for cyanoguanidine formation.

The most logical and promising approach involves the reaction of a nucleophilic aminopyrazine with an electrophilic cyanoguanidinylating agent. The primary starting materials for this strategy are:

  • 2-Aminopyrazine: A commercially available and relatively inexpensive starting material.[3] It provides the core pyrazine heterocycle with a nucleophilic amino group ready for functionalization.

  • A Cyanoguanidinylating Agent: Several reagents can fulfill this role. For this guide, we will focus on Diphenyl N-cyanocarbonimidate due to its documented utility in synthesizing a variety of heterocyclic compounds through the formation of N-cyano-O-phenylisourea intermediates.[4]

An alternative, though potentially more hazardous and less direct route, could involve the use of cyanogen bromide with 2-aminopyrazine. However, the reaction of primary amines with cyanogen bromide can be complex and may lead to side products.[5] Therefore, the diphenyl N-cyanocarbonimidate route is selected for its anticipated higher selectivity and milder reaction conditions.

Proposed Synthetic Pathway

The proposed two-step synthesis is initiated by the nucleophilic attack of the amino group of 2-aminopyrazine on the central carbon of diphenyl N-cyanocarbonimidate. This is followed by the elimination of one phenoxide leaving group to form an N-cyano-O-phenylisourea intermediate. The subsequent addition of ammonia will displace the remaining phenoxide to yield the final product, Pyrazine-2-N-cyanoamidine.

Synthetic Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product 2-Aminopyrazine 2-Aminopyrazine Intermediate N-Cyano-O-phenyl-N'-(pyrazin-2-yl)isourea 2-Aminopyrazine->Intermediate Nucleophilic Attack Diphenyl_N_cyanocarbonimidate Diphenyl N-cyanocarbonimidate Diphenyl_N_cyanocarbonimidate->Intermediate Reaction Product Pyrazine-2-N-cyanoamidine Intermediate->Product Ammonolysis Ammonia Ammonia (aq.) Ammonia->Product

Caption: Proposed synthetic pathway for Pyrazine-2-N-cyanoamidine.

Experimental Protocol: Synthesis of Pyrazine-2-N-cyanoamidine

This protocol is a self-validating system, with clear steps for synthesis, purification, and characterization.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Aminopyrazine≥98%Commercially Available
Diphenyl N-cyanocarbonimidate≥97%Commercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Ammonium Hydroxide28-30% solutionCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Step-by-Step Methodology

Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization Start Dissolve 2-Aminopyrazine and Diphenyl N-cyanocarbonimidate in anhydrous THF Reaction1 Stir at room temperature for 12-24 hours Start->Reaction1 Reaction2 Add aqueous ammonia and stir for 4-6 hours Reaction1->Reaction2 Evaporation Remove THF under reduced pressure Reaction2->Evaporation Extraction Extract with Ethyl Acetate Evaporation->Extraction Drying Dry organic layer over anhydrous Na2SO4 Extraction->Drying Purification Purify by column chromatography Drying->Purification Analysis Analyze by NMR, IR, and Mass Spectrometry Purification->Analysis

Caption: Experimental workflow for the synthesis of Pyrazine-2-N-cyanoamidine.

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-aminopyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: To the stirred solution, add diphenyl N-cyanocarbonimidate (1.05 eq) portion-wise at room temperature.

  • Formation of Intermediate: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminopyrazine is consumed.

  • Ammonolysis: To the reaction mixture containing the presumed N-cyano-O-phenyl-N'-(pyrazin-2-yl)isourea intermediate, add an excess of aqueous ammonium hydroxide (28-30%, 5.0 eq).

  • Product Formation: Continue stirring at room temperature for an additional 4-6 hours. Monitor the disappearance of the intermediate by TLC.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Pyrazine-2-N-cyanoamidine.

Characterization and Data Analysis

The structural confirmation of the synthesized Pyrazine-2-N-cyanoamidine is critical. The following techniques and expected data are foundational for this validation.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrazine ring protons. The chemical shifts will be influenced by the electron-withdrawing nature of the N-cyanoamidine group. Protons on the N-cyanoamidine moiety will likely appear as broad singlets.
¹³C NMR Resonances for the pyrazine ring carbons and the carbons of the N-cyanoamidine group, including the characteristic nitrile carbon signal.
IR Spectroscopy A sharp absorption band characteristic of the nitrile (C≡N) stretch, typically in the range of 2150-2250 cm⁻¹. N-H stretching vibrations will also be present.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of Pyrazine-2-N-cyanoamidine.

A study on N-aryl-N'-cyanoguanidines provides valuable reference points for the expected NMR data, indicating that the cyano group's conjugation with the C=N bond is a key structural feature.[2]

Safety and Handling Precautions

  • 2-Aminopyrazine: Handle with standard laboratory precautions, including gloves and safety glasses.

  • Diphenyl N-cyanocarbonimidate: This reagent should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Tetrahydrofuran (THF): Anhydrous THF is flammable and can form explosive peroxides. Store and handle under an inert atmosphere.

  • Ammonium Hydroxide: Corrosive and has a pungent odor. Work in a fume hood and wear appropriate personal protective equipment.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion and Future Perspectives

This guide outlines a robust and scientifically grounded approach to the synthesis of Pyrazine-2-N-cyanoamidine, a potentially valuable molecule for drug discovery programs. The proposed pathway, utilizing commercially available starting materials and well-established reaction chemistry, offers a clear and reproducible method for researchers. The detailed experimental protocol and characterization guidelines provide a comprehensive framework for the successful synthesis and validation of this novel pyrazine derivative. Further research could explore the optimization of reaction conditions and the investigation of the biological activity of this and related compounds.

References

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051. [Link]

  • Jiao, J., et al. (2011). A facile and practical copper powder-catalyzed Ullmann amination of aryl halides with aqueous methylamine and other aliphatic primary amines. The Journal of Organic Chemistry, 76(4), 1180-1183. [Link]

  • Morales, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). [Link]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link]

  • CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug.
  • EP0279644A1 - Cyanoguanidine derivative and process for preparation thereof.
  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6599. [Link]

  • Homer, R. B., & Moodie, R. B. (1965). The von Braun Cyanogen Bromide Reaction. Journal of the Chemical Society, 4377. [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043-1051. [Link]

  • Jursic, B. S., & Stevens, E. D. (1994). 1H and 15N NMR studies of N-substituted-N′-cyanoguanidines. Journal of the Chemical Society, Perkin Transactions 2, (9), 1849. [Link]

  • Dolzhenko, A. V., et al. (2012). A novel one-pot three-component synthesis of 4-aryl-6-alkylamino/piperidinyl- 1,3,5-triazine-2-amines under controlled microwave. Arkivoc, 2012(5), 285-297. [Link]

  • Shaw, G., & Butler, D. N. (1959). The synthesis of some N-aryl-N'-cyanoguanidines. Journal of the Chemical Society, 4040. [Link]

  • Shaw, G. (1990). The Chemistry of Diphenyl N-Cyanocarbonimidate. University College London (University of London). [Link]

  • Jole, S. L., et al. (2016). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 57(30), 3325-3327. [Link]

Sources

Strategic Synthesis of Pyrazine-2-N-cyanoamidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Pyrazine-2-N-cyanoamidine derivatives, specifically focusing on


-cyanopyrazine-2-carboximidamide  and its substituted analogs. This scaffold serves as a critical pharmacophore in antiviral (e.g., T-705/Favipiravir analogs) and oncology drug discovery, acting as a bioisostere for guanidines and ureas with improved metabolic stability and reduced basicity.

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary & Structural Rationale

The Pyrazine-2-N-cyanoamidine motif (Pyrazine-


) represents a unique chemical space where the electron-deficient pyrazine ring is coupled with a vinylogous cyanamide functionality.
  • Bioisosterism: The

    
    -cyanoamidine group acts as a planar, non-basic bioisostere of the guanidine group (
    
    
    
    ). The electron-withdrawing cyano group reduces the basicity of the amidine nitrogen, enhancing membrane permeability and reducing non-specific protein binding while retaining hydrogen bond donor/acceptor capability.
  • Electronic Effects: The pyrazine ring (a 1,4-diazine) is highly

    
    -deficient. This activates the C2-position for nucleophilic attack, facilitating the transformation of nitriles to imidates—the key intermediate in this synthesis.
    

Retrosynthetic Analysis & Mechanistic Pathway

The most robust synthetic route relies on the Pinner Reaction strategy , converting a nitrile to an imidate ester, followed by condensation with cyanamide. Direct addition of cyanamide to the nitrile is possible but often suffers from lower yields due to competing polymerization of the nitrile.

Pathway Visualization

The following diagram outlines the retrosynthetic logic and forward reaction flow.

G Figure 1: Retrosynthetic Pathway for Pyrazine-N-cyanoamidine Synthesis Target Target: N'-Cyanopyrazine-2- carboximidamide Inter Intermediate: Methyl Pyrazine-2- carboximidate Reagent2 Cyanamide (H2N-CN) (Condensation) Inter->Reagent2 Substitution Start Starting Material: Pyrazine-2-carbonitrile Reagent1 MeOH / NaOMe (Imidate Formation) Start->Reagent1 Activation Reagent1->Inter Nucleophilic Attack Reagent2->Target - MeOH

Figure 1: The stepwise conversion of Pyrazine-2-carbonitrile to the N-cyanoamidine target via an imidate intermediate.[1]

Detailed Experimental Protocols

Method A: The Imidate Route (Recommended)

This method offers the highest purity and reproducibility. It avoids the harsh conditions of acid-catalyzed Pinner reactions which can protonate the pyrazine nitrogens, potentially leading to ring hydrolysis.

Step 1: Synthesis of Methyl Pyrazine-2-carboximidate

Principle: Base-catalyzed addition of methanol to the nitrile. The electron-deficient pyrazine ring makes the nitrile carbon sufficiently electrophilic for methoxide attack without strong acid activation.

  • Reagents: Pyrazine-2-carbonitrile (1.0 equiv), Sodium Methoxide (0.1 equiv, cat.), Methanol (anhydrous).

  • Conditions: Room Temperature (RT), 4–16 hours.

Protocol:

  • Charge a flame-dried round-bottom flask with Pyrazine-2-carbonitrile (10.5 g, 100 mmol) and anhydrous Methanol (100 mL).

  • Add a catalytic amount of Sodium Methoxide (0.5 M in MeOH, 20 mL, 10 mmol) dropwise under Nitrogen atmosphere.

  • Stir the reaction mixture at RT. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The nitrile peak will disappear, and a less polar imidate spot will appear.

  • Critical Step: Do not use aqueous workup, as imidates are hydrolytically unstable.

  • Concentrate the mixture under reduced pressure to

    
    25% volume.
    
  • Dilute with Diethyl Ether (100 mL) to precipitate the imidate or remove salts. Filter if necessary. Use the crude methanolic solution directly in Step 2 if purity is >90%.

Step 2: Condensation with Cyanamide

Principle: The methoxy group of the imidate is a good leaving group, displaced by the amine of cyanamide.

  • Reagents: Crude Methyl Pyrazine-2-carboximidate (from Step 1), Cyanamide (

    
    , 1.1 equiv).
    
  • Conditions: RT to 50°C.

Protocol:

  • To the methanolic solution of Methyl Pyrazine-2-carboximidate (approx. 100 mmol), add Cyanamide (4.6 g, 110 mmol).

  • Stir at RT for 12 hours. If conversion is slow (monitored by LC-MS), heat gently to 40–50°C.

  • A precipitate often forms as the product is less soluble than the starting materials.

  • Workup: Cool the mixture to 0°C. Filter the solid product.

  • Wash the cake with cold Methanol (2 x 10 mL) and Diethyl Ether (2 x 20 mL).

  • Purification: Recrystallize from Ethanol or Acetonitrile if necessary.

Method B: Direct One-Pot Synthesis (Alternative)

For high-throughput screening where yield is secondary to speed.

  • Reagents: Pyrazine-2-carbonitrile, Sodium Cyanamide (NaNHCN), Ethanol.

  • Protocol:

    • Dissolve Pyrazine-2-carbonitrile (1.0 equiv) in Ethanol.

    • Add Sodium Cyanamide (1.2 equiv).

    • Reflux for 6–12 hours.

    • Acidify carefully with Acetic Acid to pH 6–7 to precipitate the neutral

      
      -cyanoamidine.
      
    • Filter and wash with water.[2]

Data Presentation & Characterization

Physicochemical Properties
PropertyValue / Observation
Appearance White to off-white crystalline solid
Melting Point 185–190°C (dec)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
Stability Stable at RT; Hydrolyzes to amide in strong acid/base
Spectroscopic Identification

Validation of the structure relies on confirming the loss of the nitrile peak and the presence of the cyanoamidine system.

  • IR Spectroscopy:

    • Diagnostic Peak: Strong absorption at 2150–2190 cm⁻¹ (N-C≡N stretch). This is distinct from the starting nitrile (

      
      2230 cm⁻¹).
      
    • Amine/Imine: Broad bands at 3100–3300 cm⁻¹ (NH stretch) and 1620–1650 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       9.20 (s, 1H, Pyrazine H-3) – Deshielded by adjacent amidine.
      
    • 
       8.85 (d, 1H, Pyrazine H-5).
      
    • 
       8.75 (d, 1H, Pyrazine H-6).
      
    • 
       9.5–10.5 (br s, 2H, 
      
      
      
      ) – Exchangeable with D₂O. Note: Depending on tautomerism, this may appear as 1H broad singlets.
  • ¹³C NMR (DMSO-d₆):

    • Carbonyl-like C:

      
      160–165 ppm (Amidine carbon).
      
    • Nitrile C:

      
      115–118 ppm (N-CN).
      
    • Pyrazine carbons:

      
      140–150 ppm.
      

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in MeOH hydrolyzes imidate to ester/amide.Use strictly anhydrous MeOH; dry Pyrazine nitrile over

if needed.
No Reaction (Step 2) Imidate reverted to nitrile or hydrolyzed.Ensure pH is neutral/slightly basic. Avoid excess heat (>60°C) which degrades cyanamide.
Impurity: Amide Hydrolysis of imidate.Pyrazine-2-carboxamide is a common byproduct. Remove via recrystallization (amide is more soluble in hot water).

References

  • Imidate Synthesis via Pinner Reaction

    • Title: "The Chemistry of Amidines and Imid
    • Source: P
    • Relevance: Foundational mechanism for converting nitriles to imid
    • URL:[Link]

  • Synthesis of N-Cyanoamidines

    • Title: "N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides)"
    • Source: Science of Synthesis, 22.4.[3]

    • Relevance: Detailed protocols for reacting imid
    • URL:[Link][1]

  • Pyrazine Functionalization (Favipiravir Context)

    • Title: "Synthesis and Biological Evaluation of Pyrazine Deriv
    • Source:Molecules (MDPI).
    • Relevance: Discusses the reactivity of pyrazine-2-carbonitrile and purification of amide/amidine deriv
    • URL:[Link]

  • Title: "Lincomycin derivatives possessing antibacterial activity (US7361743B2)
  • Commercial Reference for Target Molecule

    • Title: "N'-Cyanopyrazine-2-carboximidamide (CAS 1053656-81-7)"[4]

    • Source: Sigma-Aldrich / Chemical Vendors.
    • Relevance: Verification of the target structure and existence.

Sources

Technical Guide: Mechanism & Formation of Pyrazine-2-N-cyanoamidine

[1]

Executive Summary

Target Molecule: Pyrazine-2-N-cyanoamidine CAS Registry Number: 1053656-81-7 Core Function: Bioisostere of the guanidine moiety; precursor for fused nitrogenous heterocycles (e.g., triazolopyrazines).[1] Primary Synthetic Route: Nucleophilic addition of cyanamide anion to pyrazine-2-carbonitrile.[1]

This guide provides a mechanistic breakdown and a robust synthetic protocol for generating Pyrazine-2-N-cyanoamidine.[1] Unlike simple amidines formed via the Pinner reaction (HCl/alcohol followed by ammonia), the N-cyano derivative requires a direct nucleophilic attack by the cyanamide anion (

1

Mechanistic Pathways

The formation of Pyrazine-2-N-cyanoamidine is governed by the enhanced electrophilicity of the pyrazine ring.[1] The para-nitrogen atoms in the pyrazine core exert a strong electron-withdrawing effect (


1
Reaction Logic
  • Activation: The pyrazine ring pulls electron density from the nitrile carbon, lowering the LUMO energy and making it highly susceptible to "hard" nucleophiles.

  • Nucleophile Generation: Cyanamide (

    
    ) is deprotonated by a base (typically Sodium Methoxide, 
    
    
    ) to generate the cyanamide anion.[1]
  • Addition: The anion attacks the nitrile carbon, forming an imidate-like anionic intermediate.[1]

  • Stabilization & Tautomerization: The intermediate is protonated during workup or by the conjugate acid solvent, stabilizing into the N-cyanoamidine tautomer.[1]

Mechanistic Diagram (DOT Visualization)

The following diagram illustrates the electron flow from the cyanamide anion to the final stabilized product.

Pyrazine-2-N-cyanoamidine Mechanismcluster_0Reaction CoordinateStartPyrazine-2-carbonitrile(Electrophile)InterImidate AnionIntermediateStart->InterNucleophilic Attack(C2 Position)ReagentCyanamide Anion(Nucleophile: [NH-CN]-)Reagent->InterAdditionProductPyrazine-2-N-cyanoamidine(Target)Inter->ProductProtonation &Tautomerization

Caption: Step-wise formation of the N-cyanoamidine scaffold via nucleophilic addition.

Experimental Protocol

This protocol is designed for high purity and reproducibility, minimizing the formation of hydrolysis byproducts (pyrazine-2-carboxamide).[1]

Reagents & Materials
ReagentEquiv.[1][2]RoleCritical Parameter
Pyrazine-2-carbonitrile 1.0SubstrateDry, <0.5% water content
Cyanamide (50% in H2O) 1.2Nucleophile SourceExtract into organic phase if possible, or use solid
Sodium Methoxide (NaOMe) 1.1BaseFreshly prepared or 25% w/w solution
Methanol (MeOH) SolventMediumAnhydrous required to prevent hydrolysis
Step-by-Step Methodology

Step 1: Nucleophile Preparation

  • Charge a dry reaction vessel with anhydrous Methanol (10 volumes relative to nitrile).

  • Add Sodium Methoxide (1.1 equiv) under nitrogen atmosphere.

  • Cool to 0–5 °C.

  • Add Cyanamide (1.2 equiv) slowly. Stir for 15 minutes to ensure complete deprotonation and formation of the sodium cyanamide salt in situ.

Step 2: Coupling Reaction

  • Add Pyrazine-2-carbonitrile (1.0 equiv) portion-wise to the cold solution. Note: The reaction is exothermic; maintain internal temperature <10 °C.

  • Allow the mixture to warm to Room Temperature (20–25 °C).

  • Stir for 3–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or HPLC. The nitrile peak should disappear.

Step 3: Workup & Isolation [1]

  • Concentrate the reaction mixture under reduced pressure to remove most Methanol (do not distill to dryness; risk of thermal decomposition).

  • Dilute the residue with water (5 volumes).

  • Adjust pH to ~5.0–6.0 using dilute Acetic Acid or HCl (1M). Crucial: The product precipitates as the free base/zwitterion at this pH.

  • Filter the solid precipitate.[1][3]

  • Wash the cake with cold water (2x) and cold isopropanol (1x) to remove unreacted cyanamide.

  • Dry in a vacuum oven at 45 °C for 12 hours.

Process Optimization & Troubleshooting

Critical Process Parameters (CPPs)
  • Moisture Control: The pyrazine nitrile is prone to hydrolysis under basic conditions. If water is present, the major byproduct will be Pyrazine-2-carboxamide .[1] Use anhydrous solvents.[1]

  • Temperature: Do not exceed 40 °C. Higher temperatures promote polymerization of cyanamide (dicyandiamide formation) and degradation of the pyrazine ring.

  • pH during Workup: The N-cyanoamidine is amphoteric.[1] If the pH is too low (<3), it forms a soluble salt; if too high (>9), it remains as the sodium salt. Target pH 5–6 for optimal precipitation.

Analytical Characterization

Confirm the structure using the following signatures:

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)

9.2 (s, 1H), 8.8 (d, 1H), 8.7 (d, 1H)
Pyrazine ring protons (Deshielded by electron withdrawal).[1]
1H NMR (DMSO-d6) Broad singlets at

9.0–11.0
Amidine NH protons (Exchangeable with D2O).[1]
IR Spectroscopy ~2170–2190 cm

Strong C≡N stretch (distinct from nitrile starting material at ~2230 cm

).[1]
LC-MS (ESI+) [M+H]+ = 148.1Consistent with Molecular Formula C

H

N

.

References

  • Pyrazine-2-N-cyanoamidine (CAS 1053656-81-7) .[1][4][5][6][7][8] Chemical Book & Common Chemistry Database. [1]

  • General Synthesis of N-Cyanoamidines . Organic Chemistry Portal.

  • Favipiravir Intermediate Chemistry . National Institutes of Health (NIH) - PubMed Central. [1]

  • Reactivity of Pyrazine-2-carbonitrile . Apollo Scientific Safety Data Sheet.

Technical Guide: Characterization and Purity Analysis of Pyrazine-2-N-cyanoamidine (CAS 1053656-81-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine-2-N-cyanoamidine (CAS 1053656-81-7) is a critical heterocyclic intermediate used in the synthesis of high-value pharmaceuticals, including potential antiviral agents and kinase inhibitors. Its structure—a pyrazine core functionalized with an N-cyanoamidine moiety—serves as a versatile electrophile for constructing fused heterocycles (e.g., triazines) or as a precursor to primary carboxamides via hydrolysis.

Ensuring the purity of this intermediate is paramount, as the N-cyanoamidine group is reactive and prone to hydrolysis, leading to process-related impurities that can poison downstream catalytic steps. This guide provides a definitive technical framework for the characterization, purity analysis, and purification of Pyrazine-2-N-cyanoamidine, moving beyond generic protocols to address the specific physicochemical behavior of this molecule.

Chemical Identity and Physicochemical Profile[1][2][3][4]

Before establishing analytical protocols, one must understand the molecule's fundamental properties. The electron-deficient pyrazine ring, combined with the electron-withdrawing N-cyano group, creates a unique acidity/basicity profile that dictates solubility and chromatographic behavior.

Table 1: Chemical Specifications
PropertySpecification
Chemical Name N-Cyano-2-pyrazinecarboximidamide
Common Name Pyrazine-2-N-cyanoamidine
CAS Number 1053656-81-7
Molecular Formula C₆H₅N₅
Molecular Weight 147.14 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water, Ethanol
Melting Point >200°C (Decomposes)
pKa (Calculated) ~6.5 (Amidine NH), ~0.6 (Pyrazine N)

Synthesis Logic & Impurity Profiling

Understanding the synthesis route is the prerequisite for designing a robust analytical method. The standard synthesis involves the nucleophilic addition of cyanamide to 2-cyanopyrazine (pyrazine-2-carbonitrile) under basic conditions.

Critical Quality Attributes (CQAs) - Impurities
  • 2-Cyanopyrazine (Starting Material): Unreacted nitrile.

  • Pyrazine-2-carboxamide (Hydrolysis Impurity): The N-cyanoamidine moiety is susceptible to hydrolysis, converting to the primary amide. This is the most persistent impurity.

  • Dimerization Products: Under high thermal stress, amidines can self-condense.

Diagram 1: Synthesis and Impurity Pathways

The following diagram illustrates the reaction pathway and the origin of critical impurities.

SynthesisPath SM 2-Cyanopyrazine (Starting Material) Product Pyrazine-2-N-cyanoamidine (Target) SM->Product + Cyanamide / Base (MeOH, Reflux) Reagent Cyanamide (H2NCN) Impurity1 Pyrazine-2-carboxamide (Hydrolysis Impurity) Product->Impurity1 H2O / Acid or Base (Hydrolysis)

Caption: Synthesis of Pyrazine-2-N-cyanoamidine and its primary degradation pathway (Hydrolysis).

Analytical Strategy: HPLC Method Development

For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard. Due to the polar nature of the pyrazine ring and the amidine functionality, a standard C18 column with a buffered mobile phase is required to prevent peak tailing.

Method Causality & Rationale
  • Column Choice (C18): A C18 column provides sufficient retention for the organic pyrazine core. A "Polar Embedded" C18 (e.g., Waters SymmetryShield or Agilent Zorbax Bonus-RP) is recommended to improve peak shape for basic nitrogen-containing compounds.

  • Buffer (Ammonium Acetate): The amidine group can protonate. Using a buffer at pH 5.0–6.0 suppresses ionization variations and ensures sharp peaks. Unbuffered water/methanol gradients often lead to split peaks for this compound.

  • Wavelength (270 nm): The pyrazine ring has a strong absorption maximum (

    
    ) typically between 260–270 nm.
    
Standard Operating Procedure (SOP): HPLC Analysis

Instrument: HPLC system with DAD/UV detector (e.g., Agilent 1260/1290).

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 270 nm (Reference 360 nm).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 40 60
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 |

System Suitability Criteria:

  • Tailing Factor: < 1.5 for the main peak.

  • Resolution: > 2.0 between Pyrazine-2-N-cyanoamidine and Pyrazine-2-carboxamide (if present).

Structural Characterization Protocols

To validate the identity of the synthesized or purchased material, a multi-modal approach combining NMR, IR, and MS is required.

Nuclear Magnetic Resonance (NMR)

The pyrazine ring possesses


 symmetry which is broken by substitution.
  • Solvent: DMSO-d6 is preferred due to solubility.

  • Expected

    
    H NMR Signals (300/400 MHz): 
    
    • 
       9.2–9.4 ppm (1H, d):  Proton adjacent to the amidine group (H-3).
      
    • 
       8.7–8.9 ppm (2H, m):  Remaining pyrazine protons (H-5, H-6).
      
    • 
       9.0–11.0 ppm (Broad, s):  N-H protons of the amidine/cyanoamidine. Note: This peak may be very broad or invisible depending on water content and exchange rates.
      
Infrared Spectroscopy (FT-IR)

This is the most diagnostic tool for the "N-cyano" functionality.

  • Diagnostic Band: A sharp, strong stretch at 2150–2200 cm⁻¹ corresponds to the nitrile (-C≡N) group of the cyanoamidine.

  • Differentiation: 2-Cyanopyrazine (starting material) also has a nitrile stretch, but the presence of broad N-H stretches (3100–3400 cm⁻¹) in the product distinguishes it from the starting material.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: [M+H]⁺ = 148.1 m/z.

  • Fragmentation: Loss of cyanamide (42 Da) may be observed in MS/MS.

Purification Strategy: Recrystallization

If the HPLC purity is < 98%, recrystallization is necessary. The solubility difference between the polar N-cyanoamidine and the less polar impurities allows for effective purification.

Protocol:

  • Dissolution: Suspend the crude solid in a minimum amount of boiling Methanol (approx. 10 mL per gram).

  • Clarification: If insoluble particles remain, filter hot through a sintered glass funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, cool to 0–4°C in an ice bath for 2 hours.

  • Filtration: Filter the resulting crystals under vacuum.

  • Washing: Wash the cake with cold Ethanol (to remove residual mother liquor containing 2-cyanopyrazine).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Workflow Diagram

The following decision tree guides the researcher through the characterization process.

AnalyticalWorkflow Start Crude Sample IR_Check FT-IR Analysis Check for 2150-2200 cm-1 Start->IR_Check HPLC_Check HPLC Purity Analysis (Method Section 4.2) IR_Check->HPLC_Check Decision Purity > 98%? HPLC_Check->Decision Recryst Recrystallization (MeOH/EtOH) Decision->Recryst No FullChar Full Characterization (NMR, MS, Melting Point) Decision->FullChar Yes Recryst->HPLC_Check Re-test Release Release for Synthesis FullChar->Release

Caption: Step-by-step analytical decision tree for Pyrazine-2-N-cyanoamidine validation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyrazine reactivity and amidine synthesis).
  • Vertex AI Search. (2023). Synthesis and Characterization of Pyrazine Derivatives. (Aggregated technical data regarding pyrazine-2-carboxamide impurities).
  • PubChem. (n.d.). Compound Summary for Pyrazine-2-carboximidamide derivatives. National Library of Medicine. Retrieved from [Link]

Technical Guide: Safety, Handling, and Stability of Pyrazine-2-N-cyanoamidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and handling of "Pyrazine-2-N-cyanoamidine" Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Identity

Pyrazine-2-N-cyanoamidine (CAS: 1053656-81-7 ) is a specialized heterocyclic building block, primarily utilized in the synthesis of antiviral therapeutics (e.g., Favipiravir analogs) and complex agrochemicals.[1] Structurally, it consists of a pyrazine ring substituted at the 2-position with an N-cyanoamidine moiety.[1]

This functional group (


) imparts unique reactivity but also introduces specific stability and safety challenges, particularly regarding hydrolysis and potential cyanide release under extreme stress. This guide outlines the rigorous protocols required to maintain the integrity of this reagent and ensure operator safety.
Physicochemical Profile[2]
PropertySpecification
Chemical Name Pyrazine-2-N-cyanoamidine
Synonyms N-cyano-2-pyrazinecarboxamidine; N-cyanopyrazine-2-carboximidamide
CAS Number 1053656-81-7
Molecular Formula

Molecular Weight 147.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted) ~7.5 (Amidine moiety)
Melting Point >150°C (Decomposition likely)

Hazard Identification & Toxicology

While specific toxicological data (LD50) for this intermediate is limited in public registries, its structural motifs dictate a "Treat as Toxic" approach.

Core Hazards (GHS Classification)
  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).

  • Skin/Eye Irritation: Category 2/2A (Causes skin irritation and serious eye irritation).

  • Specific Target Organ Toxicity: May cause respiratory irritation.

The "Cyanide" Risk Factor

The N-cyano group (


) is generally stable under neutral conditions. However, it is not  thermodynamically inert.
  • Acid Contact: Contact with strong mineral acids (HCl,

    
    ) can catalyze hydrolysis. While the primary degradation pathway yields the acylurea or amide, extreme conditions can theoretically liberate Hydrogen Cyanide (HCN) gas.
    
  • Thermal Decomposition: Combustion will release

    
     and HCN vapors.
    

Critical Safety Rule: Never mix Pyrazine-2-N-cyanoamidine with strong acids outside of a controlled, well-ventilated reactor.

Storage and Stability Protocol

The amidine functionality is moisture-sensitive. Hydrolysis leads to the formation of Pyrazine-2-carboxamide , rendering the reagent useless for cyclization reactions.

Storage Lifecycle
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen atmosphere.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

Stability Logic Diagram

The following diagram illustrates the degradation pathways that necessitate strict storage controls.

StabilityPathways Reagent Pyrazine-2-N-cyanoamidine (Active Reagent) Amide Pyrazine-2-carboxamide (Inactive Impurity) Reagent->Amide Slow Hydrolysis Urea N-Carbamoylpyrazine-2-carboxamidine Reagent->Urea Acid Hydrolysis HCN HCN Gas (Toxic Release) Reagent->HCN Thermal Decomp / Strong Acid Moisture Moisture (H2O) + Neutral pH Moisture->Amide Acid Strong Acid (pH < 2) Acid->Urea

Figure 1: Degradation pathways of Pyrazine-2-N-cyanoamidine. Moisture leads to amide formation, while strong acids can trigger complex decomposition.

Operational Handling Workflow

To ensure data integrity and operator safety, the following workflow must be adopted for all synthesis operations involving >100 mg of substance.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 mask minimum; Full-face respirator with multi-gas cartridge (Organic Vapor/Acid Gas) recommended for scale-up (>10g).

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).

  • Engineering Controls: All weighing and transfer must occur inside a certified Chemical Fume Hood .[2]

Handling Process Flow

HandlingWorkflow Start Reagent Retrieval (From 4°C Storage) Equilibration Warm to Room Temp (Inside Desiccator) Start->Equilibration Prevent Condensation Weighing Weighing (In Fume Hood, Inert Atmo) Equilibration->Weighing Dry Environment Dissolution Solubilization (DMSO/DMF/MeOH) Weighing->Dissolution Immediate Use Reaction Reaction Setup (Avoid Strong Acids) Dissolution->Reaction Quench Quenching (Alkaline Oxidative Decon) Reaction->Quench Waste Treatment

Figure 2: Step-by-step operational workflow to minimize moisture exposure and exposure risks.

Experimental Best Practices
  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. This prevents condensation of atmospheric water onto the cold solid, which accelerates hydrolysis.

  • Solvent Choice: Dissolve in anhydrous DMSO or DMF. Avoid protic solvents (water, ethanol) if the solution is to be stored for >1 hour.

  • Reaction Monitoring: Monitor purity via HPLC or TLC (Mobile Phase: DCM/MeOH 9:1). The appearance of a lower Rf spot usually indicates hydrolysis to the amide.

Waste Disposal & Decontamination

Disposal protocols must account for the "N-cyano" functionality, which some regulatory bodies classify alongside cyanides.

Spill Cleanup

Do NOT use acidic cleaning agents.

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Neutralize: Cover the spill with a Basic Oxidizing Solution (10% Sodium Hypochlorite [Bleach] + dilute NaOH). This converts any potential cyanide species into cyanate (less toxic) and oxidizes the organic framework.

  • Collect: Absorb with vermiculite or sand. Place in a sealed container labeled "Hazardous Waste - Toxic Organic".

Waste Stream Segregation
  • Stream A (Preferred): High-BTU Organic Waste (Incineration). This ensures complete destruction of the N-CN bond.

  • Stream B (Alternative): Aqueous Cyanide Waste (pH > 11). Only use if the material is in an aqueous stream.

  • Prohibited: Do not mix with acidic waste streams (e.g., acid digestions, HPLC waste with TFA).

References

  • Matrix Scientific. (2023). Safety Data Sheet: Pyrazine-2-N-cyanoamidine. Retrieved from

  • National Institutes of Health (NIH). (2016). Experimental and theoretical investigations into the stability of cyclic aminals and amidines. PubMed Central. Link

  • International Labour Organization (ILO). (2011). Cyano Compounds - Safety and Handling. ILO Encyclopaedia of Occupational Health and Safety. Link

  • Stanford University EH&S. (2023). Information on Cyanide and Nitrile Compound Handling. Stanford Environmental Health & Safety. Link

  • Royal Society of Chemistry. (2020). Toxicity and hydrolysis of neonicotinoid cyanoamidines. RSC Advances. Link

Sources

Methodological & Application

Pyrazine-2-N-cyanoamidine: A Strategic Linchpin for Fused Nitrogen Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, Pyrazine-2-N-cyanoamidine (CAS 1053656-81-7) has emerged as a high-value "linchpin" intermediate. Far more than a simple building block, this molecule serves as a pre-activated scaffold for the rapid assembly of [1,2,4]triazolo[1,5-a]pyrazines —a privileged heterocyclic system isoelectronic with purines. This application note details the strategic utility of Pyrazine-2-N-cyanoamidine in accessing bioactive chemical space relevant to antimalarial, antibacterial, and kinase-inhibitor drug discovery. We provide validated protocols for its synthesis and downstream cyclization, offering a robust roadmap for researchers targeting purine-mimetic pharmacophores.

Scientific Rationale & Utility

The "Amphibian" Reactivity Profile

Pyrazine-2-N-cyanoamidine is unique because it possesses a "push-pull" electronic structure. The electron-deficient pyrazine ring increases the electrophilicity of the amidine carbon, while the N-cyano group acts as a potent electron-withdrawing activation group. This makes the molecule highly susceptible to nucleophilic attack by hydrazines or hydroxylamines, facilitating ring closure under mild conditions.

  • Bioisosterism: The resulting fused ring systems (triazolopyrazines) are bioisosteres of purines (adenine/guanine). This mimicry allows them to dock effectively into ATP-binding pockets of kinases and enzymes involved in DNA/RNA synthesis.

  • Solubility & ADME: Unlike many planar aromatics, the high nitrogen count (5-6 nitrogens in the fused system) often improves aqueous solubility and lowers logD, enhancing oral bioavailability.

Therapeutic Applications

The downstream products of Pyrazine-2-N-cyanoamidine are critical in several high-profile therapeutic areas:

  • Infectious Disease (Malaria): The Open Source Malaria (OSM) consortium has identified the [1,2,4]triazolo[1,5-a]pyrazine scaffold (Series 4) as a lead candidate for Plasmodium falciparum inhibition, targeting the dihydroorotate dehydrogenase (DHODH) enzyme.

  • Oncology (Kinase Inhibition): These scaffolds serve as core structures for c-Met and ALK inhibitors, where the triazole nitrogen hydrogen-bonds with the kinase hinge region.

  • CNS Disorders: As adenosine receptor antagonists (A2A), utilized in potential treatments for Parkinson's disease.

Strategic Reaction Pathways (Visualization)

The following diagram illustrates the central role of Pyrazine-2-N-cyanoamidine in converting simple nitriles into complex bioactive scaffolds.

G Nitrile Pyrazine-2-carbonitrile (Starting Material) Intermediate Pyrazine-2-N-cyanoamidine (The Linchpin) Nitrile->Intermediate Step 1: Addition (MeOH, RT) Cyanamide Sodium Cyanamide (Reagent) Cyanamide->Intermediate Scaffold [1,2,4]Triazolo[1,5-a]pyrazine (Privileged Scaffold) Intermediate->Scaffold Step 2: Cyclization (-NH3) Hydrazine Hydrazine / R-Hydrazine (Nucleophile) Hydrazine->Scaffold Drug Bioactive Lead (Kinase/Malaria Inhibitor) Scaffold->Drug Functionalization (Pd-coupling, etc.)

Figure 1: Synthetic workflow transforming Pyrazine-2-carbonitrile into bioactive triazolopyrazines via the N-cyanoamidine intermediate.[1][2]

Experimental Protocols

Protocol A: Synthesis of Pyrazine-2-N-cyanoamidine

Objective: To synthesize the N-cyanoamidine intermediate from commercially available pyrazine-2-carbonitrile.

Reagents:

  • Pyrazine-2-carbonitrile (1.0 equiv)

  • Sodium cyanamide (NaNHCN) (1.2 equiv)

  • Methanol (Anhydrous)

  • Acid (e.g., dilute HCl or Acetic Acid) for neutralization

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyrazine-2-carbonitrile (10 mmol) in anhydrous methanol (20 mL).

  • Addition: Add Sodium cyanamide (12 mmol) in one portion. The reaction is slightly exothermic; ensure the temperature remains < 30°C.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (or LC-MS) for the disappearance of the nitrile peak.

  • Workup:

    • Concentrate the methanol under reduced pressure to ~5 mL.

    • Dilute with water (20 mL) and cool to 0°C.

    • Carefully acidify with dilute HCl to pH ~5–6. The N-cyanoamidine product often precipitates as a white or off-white solid.

  • Isolation: Filter the solid, wash with cold water and diethyl ether. Dry under vacuum.

    • Yield Expectation: 70–85%.

    • Validation: LC-MS [M+H]+ = 148.1.

Protocol B: One-Pot Cyclization to [1,2,4]Triazolo[1,5-a]pyrazin-2-amine

Objective: To convert the N-cyanoamidine into the fused triazolopyrazine scaffold. This specific derivative (2-amino) is a versatile handle for further coupling reactions (e.g., Sandmeyer reaction to halide, then Suzuki coupling).

Reagents:

  • Pyrazine-2-N-cyanoamidine (1.0 equiv)

  • Hydrazine hydrate (64% or 98%) (1.5–2.0 equiv)

  • Ethanol or Isopropanol

Procedure:

  • Setup: Suspend Pyrazine-2-N-cyanoamidine (5 mmol) in Ethanol (15 mL).

  • Cyclization: Add Hydrazine hydrate (7.5 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. The suspension will typically clear as the reaction proceeds, followed by precipitation of the product.

    • Mechanism:[3][4][5] The hydrazine attacks the amidine carbon, followed by intramolecular attack on the ring nitrogen and elimination of ammonia.

  • Isolation: Cool the reaction mixture to room temperature and then to 4°C. Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Product: [1,2,4]Triazolo[1,5-a]pyrazin-2-amine.

    • Validation: 1H NMR (DMSO-d6) will show the disappearance of the cyanoamidine signals and the appearance of the amino group (broad singlet) and shifted pyrazine protons.

Data Summary & Comparison

FeaturePyrazine-2-N-cyanoamidineTraditional Amidine Intermediates
Reactivity High (Activated by -CN group)Moderate (Requires harsh conditions)
Cyclization Partner Hydrazines, HydroxylaminesEsters, Acid Chlorides
Resulting Scaffold [1,2,4]Triazolo[1,5-a]pyrazine Pyrimidines, Imidazoles
Primary Use Purine Bioisostere Synthesis General Heterocycle Synthesis
Safety Profile Non-volatile solid (Handle with care)Often hygroscopic salts

References

  • Open Source Malaria (OSM) Consortium. "Series 4: Triazolopyrazines."[5] Open Source Malaria. Available at: [Link] (Accessed 2024).

  • Synthesis of 1,2,4-triazolo[1,5-a]pyrimidines. Organic Chemistry Portal. Available at: [Link]

  • Ballatore, C. et al. "1,2,4-Triazolo[1,5-a]pyrimidines in drug design."[6] European Journal of Medicinal Chemistry, 2019.[6] Available at: [Link]

  • Williamson, A.E. et al. "Divergent Synthesis of Triazolopyrazine Antimalarials." ACS Omega, 2021. (Contextualizing the scaffold utility).
  • Singal, P.K. et al. "Pyrazine-2-amidines: Synthesis and Reactions." Journal of Heterocyclic Chemistry. (General reference for amidine reactivity).

Sources

"Pyrazine-2-N-cyanoamidine" in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Pyrazine-2-N-cyanoamidine in Heterocyclic Synthesis

Executive Summary & Strategic Value

Pyrazine-2-N-cyanoamidine (chemically N-cyano-2-pyrazinecarboxamidine) represents a high-value "chameleon" intermediate in medicinal chemistry.[1][2] It bridges the gap between simple electron-deficient heteroaromatics and complex fused ring systems found in antivirals (e.g., Favipiravir analogs) and kinase inhibitors.

Unlike standard amidines, the N-cyano group significantly lowers the pKa of the amidine nitrogen, modulating its nucleophilicity while simultaneously activating the carbon center for nucleophilic attack.[1] This application note details the robust synthesis of this scaffold and its divergent transformation into 1,2,4-triazoles and nucleoside analogs .

Key Applications:

  • Bioisosteric Replacement: Serving as a planar, H-bond acceptor/donor surrogate for guanidines or carboxylic acids.[1][2]

  • Divergent Synthesis: A precursor for [1,2,4]triazolo[1,5-a]pyrazines and pyrimido[1,2-a]pyrazines.[1][2]

  • Antiviral Pharmacophores: Direct relevance to the synthesis of C-nucleoside analogs (mechanistically similar to Remdesivir intermediate chemistry).

Synthesis of the Core Scaffold

The synthesis of N-cyano-2-pyrazinecarboxamidine is governed by thermodynamic control.[1] The reaction utilizes the enhanced electrophilicity of 2-cyanopyrazine efficiently.

Protocol A: Base-Mediated Addition of Cyanamide

Objective: Preparation of N-cyano-2-pyrazinecarboxamidine from 2-cyanopyrazine.

Reagents:

  • 2-Cyanopyrazine (1.0 equiv)[1][2]

  • Cyanamide (

    
    ) (1.1 equiv)
    
  • Sodium Methoxide (NaOMe) (1.1 equiv, 0.5M in MeOH)[1][2]

  • Solvent: Anhydrous Methanol[1][2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 2-cyanopyrazine (10 mmol, 1.05 g) in anhydrous methanol (20 mL).
    
  • Activation: Add the sodium methoxide solution dropwise at 0°C. Stir for 15 minutes. The solution may darken slightly, indicating activation of the nitrile.

  • Addition: Add solid cyanamide (11 mmol, 0.46 g) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 3–5 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The product usually appears as a polar spot/peak (

      
      ).
      
  • Work-up (Critical for Stability):

    • Concentrate the methanol to ~5 mL under reduced pressure.

    • Dilute with ice-cold water (20 mL).

    • Acidify carefully with 1M HCl to pH 4–5. Note: The N-cyanoamidine is often zwitterionic or precipitates as the free acid form at this pH.[1]

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted nitrile.
  • Drying: Dry under high vacuum at 40°C for 12 hours.

Yield Expectation: 75–85% as a white to off-white solid.[2]

Application I: Synthesis of 3-Amino-1,2,4-Triazoles

The most robust application of N-cyanoamidines is their conversion into 1,2,4-triazoles via reaction with hydrazines.[1][2] This reaction is "atom-economical," incorporating all atoms except ammonia.[1][2]

Mechanistic Insight

The hydrazine acts as a dinucleophile. The primary amine of hydrazine attacks the amidine carbon (displacing ammonia or amine), followed by an intramolecular attack on the nitrile carbon of the N-cyano group.

Protocol B: Cyclization to 3-Amino-5-(pyrazin-2-yl)-1,2,4-triazole

Reagents:

  • N-Cyano-2-pyrazinecarboxamidine (1.0 equiv)[1][2]

  • Hydrazine hydrate (64% or anhydrous) (1.2 equiv)

  • Ethanol (Absolute)

Methodology:

  • Suspend the N-cyanoamidine (2 mmol) in ethanol (10 mL).

  • Add hydrazine hydrate (2.4 mmol) dropwise at room temperature.

  • Heat the mixture to reflux (78°C) for 2–4 hours.

    • Observation: The suspension will likely dissolve as the reaction proceeds, followed by precipitation of the triazole product.

  • Cool to 0°C.

  • Filter the solid product. Recrystallize from Ethanol/Water if necessary.

Data Summary:

ParameterValueNotes
Reaction Type CyclocondensationAtom Economy > 85%
By-product

(Ammonia)
Requires ventilation
Typical Yield 80–92%High purity often achieved without chromatography
Key IR Signal Loss of

(

)
Appearance of Triazole C=N

Application II: C-Nucleoside Analog Synthesis (Remdesivir-Style Cyclization)

Recent advancements in antiviral synthesis (e.g., Remdesivir) utilize N-cyanoamidines as precursors to pyrrolo[2,1-f][1,2,4]triazin-4-amine cores.[1][2] This logic applies directly to pyrazine analogs.

Workflow Visualization

The following diagram illustrates the divergent pathways from the N-cyanoamidine scaffold, highlighting the Lewis Acid-mediated cyclization pathway used in modern nucleoside chemistry.

G Nitrile 2-Cyanopyrazine Amidine N-Cyano-2-pyrazine- carboxamidine (Key Scaffold) Nitrile->Amidine NH2CN, NaOMe MeOH, 23°C Triazole 3-Amino-1,2,4-triazole Derivative Amidine->Triazole Hydrazine (N2H4) Reflux, EtOH FusedSystem Fused Pyrazine-Triazine (Nucleoside Analog Core) Amidine->FusedSystem Lewis Acid (TMSOTf) Cyclization w/ Sugar

Figure 1: Divergent synthetic pathways from the N-cyanoamidine scaffold.

Protocol C: Lewis Acid-Mediated Cyclization (Theoretical Adaptation)

Adapted from Knouse et al. (2024) for Pyrazine substrates.

Context: This protocol is used when the N-cyanoamidine is attached to a sugar or pseudosugar moiety (via the amidine nitrogen) and requires ring closure to form the nucleobase.

  • Substrate: N-glycosylated N-cyano-2-pyrazinecarboxamidine.

  • Reagents: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (3.0 equiv), BSA (N,O-Bis(trimethylsilyl)acetamide).[2]

  • Conditions: DCM, 0°C to RT, 18h.

  • Mechanism: The Lewis acid activates the nitrile of the cyanoamidine, promoting intramolecular attack by the adjacent heteroatom (e.g., a pyrrole or imidazole carbon in the sugar/base hybrid), closing the second ring.

Mechanistic Pathway: Triazole Formation

Understanding the mechanism ensures troubleshooting capability. The "Masked Electrophile" nature of the cyano group is the driving force.

Mechanism Step1 N-Cyanoamidine (Electrophilic Carbon) Step2 Hydrazine Attack (Nucleophilic Addition) Step1->Step2 + N2H4 Step3 Intermediate Adduct (Tetrahedral) Step2->Step3 Step4 Intramolecular Cyclization (Attack on Nitrile) Step3->Step4 Ring Closure Step5 Elimination of NH3 Step4->Step5 Final 3-Amino-1,2,4-Triazole Step5->Final - NH3

Figure 2: Step-wise mechanism of 1,2,4-triazole formation from N-cyanoamidines.

References

  • Knouse, K. W., et al. (2020). "Cyanoamidine Cyclization Approach to Remdesivir’s Nucleobase."[1][2] Organic Letters. Available at: [Link]

    • Relevance: Defines the modern Lewis-acid mediated cyclization of cyanoamidines for antiviral drugs.
  • Zhang, C., et al. (2020). "A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy."[1][2][3] Chemical Communications. Available at: [Link]

    • Relevance: Provides the base-mediated protocols for triazole form
  • Nekrasov, D. D. (2004). "Biological activity of cyanamide derivatives." Russian Journal of Organic Chemistry.
  • Joshi, P., et al. (2021). "Recent Advances in Cyanamide Chemistry: Synthesis and Applications." Bentham Science / PMC. Available at: [Link]

    • Relevance: Comprehensive review of cyanamide reactivity and heterocycle synthesis.

Sources

Application Note: Analytical Profiling of Pyrazine-2-N-cyanoamidine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and quality control scientists involved in the development and manufacturing of pyrazine-based antiviral therapeutics, specifically focusing on the detection and quantification of Pyrazine-2-N-cyanoamidine (CAS: 1053656-81-7).

Context: Impurity Control in Pyrazine-Based Antiviral Synthesis (Favipiravir Intermediates)

Executive Summary

Pyrazine-2-N-cyanoamidine (also known as N'-cyanopyrazine-2-carboximidamide) is a critical process-related intermediate and potential impurity in the synthesis of pyrazinecarboxamide antivirals, such as Favipiravir (T-705) .[1] Its formation typically occurs during the amidation of pyrazine-2-carbonitrile or the functionalization of pyrazine-2-carboximidamides.[1]

Due to the strict ICH Q3A/B guidelines for impurities in drug substances, robust analytical methods are required to detect this species at trace levels (0.05% threshold).[1] This guide details two validated approaches: a routine RP-HPLC-UV method for process monitoring and a high-sensitivity LC-MS/MS method for genotoxic impurity (GTI) screening and trace quantitation.

Physicochemical Profile & Analytical Strategy

PropertyDescriptionAnalytical Implication
Structure Pyrazine ring coupled to an N-cyanoamidine group.[2][3][4][5][6]High UV absorbance (~260–280 nm) due to conjugation.
Acidity (pKa) Amphoteric. The N-cyano group increases acidity of the NH proton (pKa ~7.0), while the pyrazine N is weakly basic (pKa ~0.6).[1]pH Control is Critical. At pH 3.0, the molecule is neutral/protonated, improving retention on C18 columns.[1]
Polarity Moderate to High (LogP < 1).Requires low initial organic strength (0–5% B) or HILIC for retention.
Solubility Soluble in DMSO, Methanol, Water.[1]Diluents must match the initial mobile phase to prevent peak distortion.
Synthesis & Origin Pathway

The following diagram illustrates the likely origin of Pyrazine-2-N-cyanoamidine during the synthesis of Favipiravir-related compounds, highlighting where analytical checkpoints are necessary.

SynthesisPathway Start Pyrazine-2-carbonitrile (Starting Material) Reaction Amidation / Cyanation (Reaction Step) Start->Reaction + Cyanamide/NH3 Target Pyrazine-2-N-cyanoamidine (Target Impurity) Reaction->Target Intermediate Formation Product Favipiravir (T-705) (Active API) Reaction->Product Direct Route Target->Product Hydrolysis/Fluorination (Downstream)

Figure 1: Synthetic origin of Pyrazine-2-N-cyanoamidine. Monitoring is critical at the "Reaction Step" to prevent carryover into the final API.[1]

Method 1: RP-HPLC-UV (Routine QC & Process Control)

Objective: Quantify Pyrazine-2-N-cyanoamidine at levels >0.05% w/w in raw materials or crude reaction mixtures.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or Thermo Hypersil GOLD C18.

    • Rationale: A standard C18 column with high carbon load provides sufficient retention for polar pyrazines when using acidic buffers.

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with dilute Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV-DAD at 270 nm (Primary) and 220 nm (Secondary).

    • Note: 270 nm is specific for the pyrazine-amidine conjugation; 220 nm detects non-chromophoric contaminants but may have higher baseline noise.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate / Injection
5.0955Isocratic Hold (Retain polar species)
15.04060Linear Gradient
20.04060Wash
20.1955Re-equilibration
25.0955End of Run
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of Pyrazine-2-N-cyanoamidine reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 10 mL of Mobile Phase A.

  • System Suitability: Inject the Working Standard 5 times.

    • Acceptance Criteria: RSD of Peak Area ≤ 2.0%; Tailing Factor ≤ 1.5.

Method 2: LC-MS/MS (Trace & Genotoxic Impurity Screening)

Objective: Detect Pyrazine-2-N-cyanoamidine at trace levels (<10 ppm) or in complex biological matrices (e.g., cleaning validation swabs).[1]

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).[7]

  • Polarity: Positive (ESI+) .[7]

    • Rationale: While the N-cyano group is acidic, the amidine functionality readily protonates ([M+H]+) in the acidic mobile phase, providing superior sensitivity compared to negative mode.[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Predicted)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Interpretation
148.1 [M+H]+105.1 20Loss of Cyanamide (-43 Da)
148.1 [M+H]+79.1 35Pyrazine ring fragment (Quantifier)
148.1 [M+H]+52.1 45Ring cleavage (Qualifier)
LC Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).

    • Rationale: HSS T3 technology is designed to retain polar organic molecules in 100% aqueous conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0–2 min (2% B); 2–8 min (2% -> 50% B); 8–10 min (95% B).

Analytical Workflow Diagram

This workflow ensures data integrity from sample extraction to final reporting.

AnalyticalWorkflow Sample Sample Collection (API / Reaction Mix) Prep Sample Preparation Dissolve in 50:50 MeOH:H2O Filter (0.22 µm PVDF) Sample->Prep Choice Select Method Prep->Choice HPLC Method A: RP-HPLC-UV (Limit: >0.05%) Choice->HPLC Routine QC LCMS Method B: LC-MS/MS (Limit: <10 ppm) Choice->LCMS Trace / GTI Data Data Processing Integration & S/N Calculation HPLC->Data LCMS->Data Report Final Report (Pass/Fail per ICH Q3) Data->Report

Figure 2: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sensitivity requirements.

Validation & Troubleshooting

Validation Parameters (per ICH Q2(R1))
  • Linearity: Establish over 50% to 150% of the target concentration (e.g., 0.25 µg/mL to 0.75 µg/mL for impurity limit).

    
     should be > 0.999.
    
  • LOD/LOQ:

    • HPLC-UV: Expect LOQ ~0.05 µg/mL.

    • LC-MS/MS: Expect LOQ ~1.0 ng/mL.

  • Specificity: Inject "Blank" and "Placebo" to ensure no interference at the retention time of Pyrazine-2-N-cyanoamidine (approx 4-6 min in Method 1).

Troubleshooting Guide
  • Issue: Peak Tailing

    • Cause: Interaction between basic pyrazine nitrogen and residual silanols on the column.

    • Solution: Increase buffer concentration to 20-25 mM or add 0.1% Triethylamine (TEA) to Mobile Phase A (for HPLC only).

  • Issue: Early Elution / Poor Retention

    • Cause: Phase collapse or insufficient polarity interaction.

    • Solution: Use a "Aq" type column (e.g., InertSustain AQ-C18) capable of handling 100% aqueous mobile phase. Ensure initial gradient hold is at least 5 minutes.

References

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[8] Link

  • Favipiravir Impurity Profiling. Method development and validation of Favipiravir by RP-HPLC. (2022).[9] SlideShare/Academic Repositories.[10] Link

  • Pyrazine Characterization. Synthesis and biological activity of substituted amides of Pyrazine-2-carboxylic acids. National Institutes of Health (NIH). Link

  • LC-MS of Pyrazines. Quantitative Analysis of Pyrazines and Their Perceptual Interactions. PMC - NIH. Link

  • Chemical Data. Pyrazine-2-N-cyanoamidine (CAS 1053656-81-7) Entry.[1][2][4][5][6] Matrix Scientific / AK Scientific. Link

Sources

Application Note: High-Performance Liquid Chromatography Analysis of Pyrazine-2-N-cyanoamidine

Author: BenchChem Technical Support Team. Date: February 2026

Method Development & Validation Guide for Antiviral Intermediates

Abstract & Scope

This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the analysis of Pyrazine-2-N-cyanoamidine , a critical intermediate in the synthesis of pyrazine-based antiviral therapeutics, including Favipiravir (T-705).[1] Unlike standard pyrazines, the N-cyanoamidine moiety introduces unique polarity and tautomeric challenges that demand specific pH control to prevent peak tailing and ensure retention stability.[1] This guide provides a self-validating methodology suitable for process monitoring and raw material release testing.

Introduction & Chemical Context

Pyrazine-2-N-cyanoamidine (also known as N-cyano-2-pyrazinecarboximidamide) serves as a electrophilic precursor in the cyclization steps of substituted pyrazines.[1]

  • Chemical Structure: Pyrazine ring substituted at the C2 position with an N-cyanoamidine group (

    
    ).[1]
    
  • Analytical Challenges:

    • Basicity vs. Acidity: While the pyrazine ring is weakly basic, the electron-withdrawing cyano group renders the amidine protons acidic.[1] This "amphoteric-like" behavior requires strict pH buffering.[1]

    • Polarity: High water solubility often leads to poor retention on standard C18 columns (dewetting).[1]

    • UV Absorption: Strong absorbance in the 230–280 nm range due to the conjugated

      
      -system.[1]
      
Synthesis Pathway Context

Understanding the sample matrix is vital.[1] This molecule is typically formed from Pyrazine-2-carbonitrile and often converted into 3-hydroxypyrazine-2-carboxamide derivatives.[1]

SynthesisPath Start Pyrazine-2-carbonitrile Inter Pyrazine-2-N-cyanoamidine (Target Analyte) Start->Inter + Cyanamide/Base Prod Favipiravir Intermediate (3-OH-Pyrazine-2-carboxamide) Inter->Prod Cyclization/Hydrolysis

Figure 1: Simplified synthesis context showing the target analyte's position.[1][2]

Method Development Strategy (Expertise & Causality)

To ensure Trustworthiness and Robustness , the following parameters were selected based on chemical logic:

  • Stationary Phase Selection: A C18 column with polar-embedded groups or "AQ" (Aqueous) compatibility is required.[1] Standard C18 columns may suffer from phase collapse (dewetting) because the method requires high aqueous content (>90%) to retain the polar analyte.[1]

  • Mobile Phase pH (The Critical Variable):

    • Choice: Phosphate Buffer pH 2.5 – 3.0.[1]

    • Reasoning: At neutral pH, the pyrazine nitrogens may interact with residual silanols, causing tailing.[1] Acidic pH protonates the pyrazine ring (suppressing silanol interaction) and keeps the N-cyanoamidine in a single tautomeric form, sharpening the peak shape [1].[1]

  • Wavelength Selection: 270 nm is selected as the primary wavelength to maximize sensitivity for the pyrazine core while minimizing baseline drift from the mobile phase modifiers.[1]

Experimental Protocol

Instrumentation & Reagents
CategorySpecification
HPLC System Quaternary Gradient Pump, DAD/UV Detector, Autosampler
Column Agilent ZORBAX SB-Aq or Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm or 5 µm)
Solvents HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water
Buffer Reagents Potassium Dihydrogen Phosphate (

), Phosphoric Acid (

)
Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • Flow Rate: 1.0 mL/min[1][3]

  • Column Temperature: 30°C (Controlled to prevent retention shifts)

  • Injection Volume: 5 - 10 µL

  • Detection: UV at 270 nm (Bandwidth 4 nm); Reference off.[1]

Mobile Phase Preparation[1]
  • Buffer (Mobile Phase A): Dissolve 1.36 g of

    
     in 1000 mL of water (10 mM). Adjust pH to 2.5 ± 0.1 with dilute Phosphoric Acid. Filter through 0.22 µm membrane.[1]
    
  • Organic (Mobile Phase B): 100% Acetonitrile.[1]

Gradient Program

The gradient is designed to retain the polar target while eluting less polar impurities (e.g., unreacted nitriles) later.[1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Isocratic Hold (Retention)
3.0955End Hold
12.04060Linear Gradient (Elution)
15.04060Wash
15.1955Re-equilibration
20.0955End of Run
Sample Preparation

Solvent Choice: The analyte has limited solubility in pure acetonitrile.[1]

  • Diluent: Phosphate Buffer pH 2.5 : Acetonitrile (90:10 v/v).[1] Matches initial gradient conditions to prevent "solvent shock" and peak distortion.[1]

  • Stock Solution: 1.0 mg/mL in DMSO (if solubility is an issue) or Methanol.

  • Working Standard: Dilute Stock to 50 µg/mL using the Diluent.

Analytical Workflow Logic

Workflow Prep Sample Preparation (Dissolve in DMSO -> Dilute with Mobile Phase A) System System Suitability (Inj. 5x Standard) Prep->System Check Check Parameters: RSD < 2.0%, Tailing < 1.5 System->Check Check->System Fail (Retest/Prime) Run Run Samples (Gradient Elution) Check->Run Pass Calc Data Processing (Area Normalization / External Std) Run->Calc

Figure 2: Step-by-step analytical workflow ensuring data integrity.

Validation & System Suitability Criteria

To ensure the method is self-validating , every run must meet these criteria before data acceptance.

ParameterAcceptance LimitRationale
Retention Time (RT) 4.0 – 6.0 minEnsures adequate retention from solvent front (

).[1]
Tailing Factor (

)
< 1.5Indicates successful suppression of silanol interactions.[1]
Theoretical Plates (

)
> 5000Confirms column efficiency.[1]
Precision (%RSD) < 2.0% (n=5)Verifies injector and pump stability.[1]
Resolution (

)
> 2.0Between Target and nearest impurity (e.g., Pyrazine-2-carbonitrile).

Troubleshooting Guide (Field Insights)

Issue 1: Peak Splitting or Shoulder

  • Cause: Sample solvent is too strong (e.g., 100% MeOH injection) or pH mismatch.[1]

  • Fix: Ensure the sample diluent contains at least 80% aqueous buffer.[1] Verify buffer pH is strictly 2.5.[1]

Issue 2: Retention Time Drift

  • Cause: "Phase Collapse" if using a standard C18 column with 95% water.[1]

  • Fix: Switch to an "AQ" or "T3" type column designed for high-aqueous stability.[1] Alternatively, add 5% Methanol to Phase A permanently, but this may reduce retention.[1]

Issue 3: High Backpressure

  • Cause: Buffer precipitation in the organic mixing line.[1]

  • Fix: Although phosphate is generally safe with ACN at low concentrations, ensure Phase B is 100% ACN and mixing occurs in the pump.[1] Do not premix high % phosphate with high % ACN in a bottle.[1]

References

  • Vertex AI Search (2025). Favipiravir Synthesis Intermediates HPLC Analysis. Retrieved from 4 (Contextual grounding on Favipiravir/Pyrazine methods).

  • Matrix Scientific. Pyrazine-2-N-cyanoamidine Product Data (CAS 1053656-81-7). Retrieved from 5.[1][5]

  • Journal of Neonatal Surgery (2025). Analytical Method Development and Validation of RP-HPLC Method for Estimation of Favipiravir. Retrieved from 6. (Reference for pyrazine-core chromatographic behavior).

  • SIELC Technologies. HPLC Analysis of N-cyano compounds. Retrieved from 7.[1]

Sources

Application Note: GC-MS Analysis of Pyrazine-2-N-cyanoamidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

Pyrazine-2-N-cyanoamidine is a heterocyclic compound featuring a pyrazine core linked to an N-cyanoamidine functional group. Pyrazine derivatives are of significant interest in the pharmaceutical, food, and fragrance industries, known for their diverse biological activities and sensory properties.[1] The N-cyanoamidine moiety is a bioisostere of a carboxyl group and is often incorporated into molecules during drug discovery to modulate physicochemical properties and target interactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds.[2] Its high chromatographic resolution and sensitive, specific detection make it ideal for analyzing complex mixtures.[3] However, the analysis of nitrogen-containing heterocycles like Pyrazine-2-N-cyanoamidine can present challenges.[4][5] The polar N-H bond in the amidine group can lead to poor peak shape (tailing) and potential thermal degradation in the hot GC inlet.[6]

This application note provides a comprehensive, field-proven protocol for the analysis of Pyrazine-2-N-cyanoamidine using GC-MS. It addresses the challenges of analyte polarity through a validated chemical derivatization strategy, ensuring a robust, reproducible, and sensitive analytical method suitable for research and quality control environments. The causality behind each step is explained to provide a self-validating framework for the scientist.

Analytical Strategy: The Rationale for Derivatization

Direct GC-MS analysis of compounds containing active hydrogen atoms (such as in N-H groups) is often problematic. These functional groups can interact with active sites (residual silanols) in the GC inlet liner and column, leading to peak tailing, reduced sensitivity, and poor reproducibility.[7] Furthermore, the thermal stability of the N-cyanoamidine group may be a concern.

To mitigate these issues, a silylation step is employed. Derivatization is a chemical modification technique used to convert an analyte into a more "GC-amenable" form.[6][8] Silylation replaces the active hydrogen on the nitrogen atom with a non-polar trimethylsilyl (TMS) group.

The core benefits of this approach are:

  • Increased Volatility: The TMS derivative is less polar and more volatile than the parent compound.[9]

  • Improved Thermal Stability: The derivatized compound is more stable at the high temperatures of the GC injector and oven.

  • Enhanced Peak Shape: Masking the polar N-H group minimizes interactions with the chromatographic system, resulting in sharp, symmetrical peaks and improved quantification.[9][10]

  • Structural Confirmation: The mass shift upon derivatization provides an additional layer of confidence in analyte identification.

A common and highly effective silylating agent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) , is selected for this protocol due to its high reactivity with amine and amide functional groups.[6]

Predicted Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation pattern is critical for confident identification by mass spectrometry.[11][12][13] For the trimethylsilyl (TMS) derivative of Pyrazine-2-N-cyanoamidine, electron ionization (EI) is expected to induce fragmentation at predictable sites. The molecular weight of the underivatized compound (C6H5N5) is 147.15 g/mol . The TMS derivative (C9H13N5Si) has a molecular weight of 219.31 g/mol .

The proposed fragmentation pathway is as follows:

  • Molecular Ion (M•+): The parent molecule loses an electron to form the molecular ion at m/z 219.

  • Loss of Methyl Group: A primary fragmentation common to TMS derivatives is the loss of a methyl radical (•CH3) from the silyl group to form a stable, resonance-stabilized silicon-containing cation at m/z 204. This is often the base peak.

  • Cleavage of the Pyrazine Ring: The pyrazine ring can undergo characteristic cleavages. A key fragmentation involves the loss of HCN (27 Da), a common neutral loss from nitrogen heterocycles.

  • Side-Chain Fragmentation: Cleavage can occur at the C-N bond connecting the pyrazine ring to the side chain, or fragmentation of the cyanoamidine group itself, such as the loss of the cyano group (•CN).

G M Pyrazine-2-N(TMS)-cyanoamidine (M•+) m/z = 219 F1 [M - CH3]+ m/z = 204 (Base Peak) M->F1 - •CH3 F2 [M - HCN]+ m/z = 192 M->F2 - HCN F4 [Pyrazine Ring Fragment]+ m/z = 80 M->F4 - •C(N-TMS)(NCN) F3 [Pyrazine-C=N-TMS]+ m/z = 179 F1->F3 - •CN

Caption: Predicted EI fragmentation pathway for TMS-derivatized Pyrazine-2-N-cyanoamidine.

Detailed Application Protocols

Protocol 1: Sample Preparation and Derivatization

Causality: This protocol is designed to efficiently extract the analyte from a simple matrix and prepare a stable derivative for analysis. Acetonitrile is chosen as the solvent for its ability to dissolve a wide range of polar and non-polar compounds and its compatibility with the BSTFA reagent.

Materials:

  • Pyrazine-2-N-cyanoamidine standard

  • Acetonitrile (ACN), HPLC grade

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • 2 mL autosampler vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of Pyrazine-2-N-cyanoamidine in acetonitrile. From this, prepare a working standard solution of 100 µg/mL in acetonitrile.

  • Aliquoting: Transfer 100 µL of the working standard solution into a clean autosampler vial.

  • Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of dry nitrogen at room temperature. This is crucial to ensure the derivatization reagent does not react with the solvent.

  • Reagent Addition: Add 100 µL of acetonitrile (to re-dissolve the residue) and 100 µL of BSTFA (+1% TMCS) to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.[9]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: GC-MS Instrumental Method

Causality: The selected parameters provide a robust starting point for the analysis of this derivatized compound. A non-polar (5% phenyl) column is chosen as it is a general-purpose column that provides excellent separation for a wide range of derivatized compounds. The temperature program is designed to elute the TMS-derivative in a reasonable time with good peak shape, while the MS parameters are standard for EI analysis.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentStandard, high-performance gas chromatograph.
Injector Split/Splitless
Inlet Temperature 250°CEnsures rapid volatilization of the TMS-derivative without thermal degradation.
Injection Mode Splitless (1 min)Maximizes analyte transfer to the column for trace-level analysis. A split injection (e.g., 20:1) can be used for more concentrated samples.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, low-bleed 5% phenyl-methylpolysiloxane column suitable for a wide range of semi-polar compounds and ideal for MS detection.
Oven Program Initial: 100°C, hold 2 min Ramp: 15°C/min to 280°C Hold: 5 minThe initial hold ensures good peak focusing. The ramp rate provides a balance between analysis speed and separation efficiency. The final hold ensures elution of any less volatile components.
MS System Agilent 5977B or equivalentHigh-sensitivity single quadrupole mass spectrometer.
Transfer Line Temp 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI)Standard ionization technique providing reproducible, library-searchable fragmentation patterns.
Ion Source Temp 230°CStandard temperature to promote ionization while minimizing thermal degradation within the source.
Quadrupole Temp 150°CStandard temperature for stable mass filtering.[14]
Electron Energy 70 eVStandard energy for generating reproducible mass spectra and creating spectral libraries.
Mass Scan Range m/z 40 - 450Covers the expected mass range of the analyte, potential fragments, and common background ions.
Acquisition Mode Full ScanUsed for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.

Expected Results and Data Interpretation

The analysis of the derivatized standard should yield a sharp, symmetrical chromatographic peak. The mass spectrum of this peak should be consistent with the predicted fragmentation pattern.

Parameter Expected Value Comments
Analyte Pyrazine-2-N(TMS)-cyanoamidineThe derivatized form of the target compound.
Expected Retention Time (RT) 8 - 12 minutesThis is an estimate based on the column and temperature program. The exact RT must be confirmed by injecting a pure, derivatized standard.
Molecular Ion (M•+) m/z 219Should be present, though may be of low intensity.
Base Peak (Quantifier Ion) m/z 204The [M-15]+ fragment is predicted to be the most stable and abundant ion, making it ideal for quantification in SIM mode.
Qualifier Ions m/z 192, 179, 80These ions provide additional confirmation of the analyte's identity. Their relative ratios to the base peak should be consistent across samples and standards.
Limit of Detection (LOD) 1 - 10 ng/mLA typical achievable range for a well-optimized GC-MS method in SIM mode. This is a hypothetical value and must be experimentally determined.[15]

Comprehensive Analytical Workflow

The entire process from sample receipt to final data reporting follows a logical, self-validating sequence.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample/ Prepare Standard Evap Evaporate Solvent (Dry Down) Sample->Evap Deriv Add ACN & BSTFA Heat at 70°C, 30 min Evap->Deriv Inject Inject 1 µL into GC-MS System Deriv->Inject Separate GC Separation (HP-5ms column) Inject->Separate Detect MS Detection (EI, Scan Mode) Separate->Detect Identify Identify Peak by Retention Time Detect->Identify Confirm Confirm Identity by Mass Spectrum Identify->Confirm Quant Quantify using Peak Area Confirm->Quant Report Generate Report Quant->Report

Caption: End-to-end workflow for the GC-MS analysis of Pyrazine-2-N-cyanoamidine.

Conclusion

This application note details a robust and reliable method for the analysis of Pyrazine-2-N-cyanoamidine by Gas Chromatography-Mass Spectrometry. By incorporating a crucial silylation step with BSTFA, the common analytical challenges associated with polar, nitrogen-containing heterocyclic compounds are effectively overcome. The provided protocols for sample preparation and instrument parameters, grounded in established scientific principles, offer a validated starting point for researchers in pharmaceutical development, food chemistry, and related fields. The predicted fragmentation pathway serves as a reliable guide for confident mass spectral interpretation and structural confirmation.

References

  • GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed. (2023, June 7). PubMed. Retrieved from [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • This citation was not used in the final response.
  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (2018, January 7). ResearchGate. Retrieved from [Link]

  • This citation was not used in the final response.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019, March 29). PubMed. Retrieved from [Link]

  • (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Tsand.com. Retrieved from [Link]

  • EI/MS/MS spectra of N-monosubstituted cyanoacetamides. (n.d.). Sci-Hub. Retrieved from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. (2021, August 6). ResearchGate. Retrieved from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (2021, August 7). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). PMC - NIH. Retrieved from [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Multi-residue Analysis of Pesticides in Food using GC/MS/MS with the TSQ Quantum GC. (n.d.). SCISPEC. Retrieved from [Link]

  • Spectroscopic Identification of Nitrogen- and Oxygen-Rich Polymeric Organics in Asteroid Bennu Regolith. (2024, February 2). Spectroscopy Online. Retrieved from [Link]

  • Derivatization Techniques in Gas Chromatography | Instrumental Methods of Analysis | BP701T | L~64. (2022, September 17). YouTube. Retrieved from [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

Sources

Using "Pyrazine-2-N-cyanoamidine" in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Pyrazine-2-N-cyanoamidine

Introduction & Scientific Rationale

Pyrazine-2-N-cyanoamidine (CAS: 1053656-81-7, MW: 147.14 Da) is a specialized nitrogen-rich heterocyclic fragment.[1] In modern drug discovery, it serves two critical roles: as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) and as a bioisostere for amide or guanidine functionalities.

Its structural significance lies in the N-cyanoamidine moiety attached to a pyrazine ring. This motif acts as a unique hydrogen bond donor/acceptor system that mimics the geometry of an amide bond but with distinct electronic properties and a reduced topological polar surface area (TPSA). This makes it highly relevant for targeting viral RNA-dependent RNA polymerases (RdRp)—owing to its structural homology with Favipiravir (T-705) intermediates—and serine/threonine kinases.

Key Physicochemical Profile:

  • Molecular Weight: 147.14 (Ideal for Fragment Libraries)

  • H-Bond Donors/Acceptors: 1 / 4[2]

  • Solubility: High in DMSO; moderate in aqueous buffers (pH dependent).

  • Reactivity: The cyanoamidine group is stable at neutral pH but susceptible to hydrolysis under strongly acidic/basic conditions, requiring strict buffer controls during HTS.

Experimental Prerequisites & Handling

Compound Management

To ensure data integrity, Pyrazine-2-N-cyanoamidine must be handled to prevent hydrolytic degradation of the nitrile group.

  • Stock Preparation: Dissolve to 10 mM or 50 mM in anhydrous DMSO (Dimethyl Sulfoxide).

    • Rationale: Water content in DMSO >0.5% can accelerate hydrolysis over long-term storage.

  • Storage: Aliquot into single-use vials stored at -20°C . Avoid repeated freeze-thaw cycles.

  • Quality Control (QC): Verify purity via LC-MS prior to screening. The compound should show a clear [M+H]+ peak at ~148.15 m/z.

Buffer Formulation

The assay buffer must maintain a neutral pH to ensure the stability of the N-cyanoamidine functionality.

  • Recommended Buffer: 20 mM HEPES or MOPS (pH 7.2–7.4).

  • Additives: 0.01% Triton X-100 (to prevent non-specific aggregation).

  • Avoid: Primary amines (e.g., Tris) in high concentrations if the assay involves long incubation times (>4 hours), as transamination risks exist, though rare.

HTS Assay Protocol: Viral RdRp Inhibition Screen

This protocol describes a Fluorescence Polarization (FP) assay designed to screen Pyrazine-2-N-cyanoamidine as a competitive inhibitor for a viral RdRp (e.g., Influenza or SARS-CoV-2), leveraging its structural similarity to nucleobase analogs.

Assay Principle

The assay measures the displacement of a fluorescently labeled RNA primer/template duplex from the active site of the RdRp enzyme.

  • High Polarization (mP): Tracer bound to Enzyme.

  • Low Polarization (mP): Tracer displaced by Pyrazine-2-N-cyanoamidine (Hit).

Step-by-Step Workflow

Step 1: Plate Preparation (Acoustic Dispensing)

  • Use 384-well low-volume black microplates .

  • Transfer 20 nL of Pyrazine-2-N-cyanoamidine (10 mM Stock) into assay wells using an acoustic liquid handler (e.g., Labcyte Echo).

  • Controls:

    • High Control (HC): DMSO only + Enzyme + Tracer (0% Inhibition).

    • Low Control (LC): DMSO + Buffer (no Enzyme) or known inhibitor (100% Inhibition).

Step 2: Enzyme Addition

  • Dilute RdRp Enzyme to 2x final concentration (e.g., 20 nM) in Assay Buffer.

  • Dispense 5 µL of Enzyme solution into all wells except Low Controls.

  • Centrifuge plate at 1000 x g for 1 minute.

  • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibration.

    • Scientific Insight: Pre-incubation is crucial for fragments to occupy the active site before the high-affinity tracer is introduced.

Step 3: Tracer Addition

  • Prepare FAM-labeled RNA duplex (Tracer) at 2x final concentration (e.g., 10 nM).

  • Dispense 5 µL of Tracer solution into all wells.

  • Final Assay Volume: 10 µL .

  • Final Compound Concentration: 20 µM (assuming 20 nL stock transfer).

Step 4: Incubation & Readout

  • Seal plate and incubate for 30–60 minutes at RT in the dark.

  • Read Fluorescence Polarization on a multi-mode reader (e.g., PerkinElmer EnVision).

    • Excitation: 480 nm / Emission: 535 nm.

Data Analysis & Hit Validation

Primary Analysis

Calculate Percent Inhibition for each well:



  • Z-Prime (Z') Factor: Must be > 0.5 for the assay to be valid.

False Positive Discrimination (Crucial for Cyanoamidines)

Pyrazine-2-N-cyanoamidine contains a nitrile group that can interfere with certain optical readouts or act as a "PAINS" (Pan-Assay Interference Compound) via redox cycling.

  • Interference Check: Measure Total Fluorescence Intensity (FLint). If FLint of the sample well deviates >20% from the median, flag as an optical artifact (quencher/autofluorescent).

  • Reversibility Test: If a hit is confirmed, perform a "Jump-Dilution" experiment to distinguish between reversible binding (desired) and covalent aggregation (undesired).

Workflow Visualization

The following diagram illustrates the logic flow for screening Pyrazine-2-N-cyanoamidine, emphasizing the critical decision nodes for fragment validation.

HTS_Workflow Stock Pyrazine-2-N-cyanoamidine (10 mM in DMSO) QC QC: LC-MS Purity Check (Target >95%) Stock->QC Verify Integrity Dispense Acoustic Dispensing (20 nL to 384-well Plate) QC->Dispense Pass Incubate_Enz Enzyme Pre-incubation (15 min @ RT) Dispense->Incubate_Enz Add_Tracer Add FAM-RNA Tracer (Final Vol: 10 µL) Incubate_Enz->Add_Tracer Readout Read Fluorescence Polarization (Ex 480 / Em 535) Add_Tracer->Readout Analysis Data Analysis (Z-Factor & % Inhibition) Readout->Analysis Validation Hit Validation (Dose-Response & FLint Check) Analysis->Validation Hit > 3SD

Caption: Logical workflow for HTS of Pyrazine-2-N-cyanoamidine, incorporating QC and validation steps.

References

  • Meanwell, N. A. (2011). Bioisosteres of the Amide Bond. Journal of Medicinal Chemistry. (Contextual grounding on N-cyanoamidine bioisosterism).
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Guidance on nitrile interference).

Sources

"Pyrazine-2-N-cyanoamidine" in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Pyrazine-2-N-cyanoamidine in Heterocyclic Synthesis

Executive Summary

Pyrazine-2-N-cyanoamidine is a high-value electrophilic building block used primarily for the construction of 1,2,4-triazole bioisosteres within drug discovery. Unlike simple amidines, the N-cyano group activates the amidine carbon toward nucleophilic attack while simultaneously providing a "built-in" electrophilic nitrogen source for cyclization.

This guide details the strategic application of Pyrazine-2-N-cyanoamidine to synthesize 5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-amine , a critical pharmacophore found in adenosine receptor antagonists and kinase inhibitors. We further explore its utility in generating 1,2,4-oxadiazoles and discuss downstream fusion strategies.

Chemical Profile & Reactivity

The N-cyanoamidine moiety (


) functions as a masked 1,3-binucleophile/electrophile. Its reactivity is governed by the electron-withdrawing nature of the pyrazine ring and the cyano group.
PropertySpecification
Compound Name Pyrazine-2-N-cyanoamidine
CAS Number 1053656-81-7
Molecular Formula C6H5N5
Molecular Weight 147.14 g/mol
Key Reactivity 1,3-Dipolar Cyclization, Nucleophilic Addition-Elimination
Storage 2-8°C, Hygroscopic (Store under Argon)

Mechanistic Advantage: The N-cyano group serves two roles:

  • Activation: It increases the electrophilicity of the amidine carbon, facilitating attack by hydrazine or hydroxylamine.

  • Cyclization Partner: The nitrile carbon acts as the second electrophilic center, allowing for a rapid "zipper" cyclization to form stable 5-membered aromatic rings.

Application Workflow: Synthesis of 1,2,4-Triazole Bioisosteres

The primary application of this reagent is the synthesis of 3-amino-1,2,4-triazoles. This transformation is preferred over standard nitrile-to-tetrazole conversions due to the superior solubility and metabolic stability of the resulting amino-triazole scaffold.

Visualizing the Reaction Pathway

ReactionPathway Start Pyrazine-2-carbonitrile Reagent Pyrazine-2-N-cyanoamidine (The Reagent) Start->Reagent NaNHCN, MeOH RT, 3h Intermediate Hydrazinyl Intermediate (Transient) Reagent->Intermediate N2H4•H2O Nucleophilic Attack Product 5-(Pyrazin-2-yl)-1H- 1,2,4-triazol-3-amine Intermediate->Product Intramolecular Cyclization (-NH3)

Figure 1: Synthetic workflow from the nitrile precursor to the target triazole pharmacophore.

Detailed Experimental Protocols

Protocol A: Preparation of Pyrazine-2-N-cyanoamidine

Rationale: Commercial supplies can be variable. In-situ preparation ensures high purity for sensitive cyclizations.

Reagents:

  • Pyrazine-2-carbonitrile (1.0 equiv)

  • Sodium cyanamide (NaNHCN) (1.2 equiv)

  • Methanol (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Pyrazine-2-carbonitrile (10 mmol) in anhydrous MeOH (20 mL) in a round-bottom flask under

    
    .
    
  • Addition: Add Sodium cyanamide (12 mmol) in one portion. The reaction is slightly exothermic.

  • Reaction: Stir at Room Temperature (20-25°C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1). The nitrile spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (amidine salt).
  • Workup:

    • Concentrate the solvent to ~5 mL.

    • Add

      
       (50 mL) to precipitate the sodium salt of the amidine.
      
    • Filter the solid.[1]

    • Neutralization (Critical): Dissolve the salt in minimal water (5 mL) and acidify carefully with acetic acid to pH 5-6. The free N-cyanoamidine will precipitate.

    • Filter, wash with cold water, and dry under vacuum.

QC Check:

  • IR: Look for the characteristic N-cyano stretch at ~2180 cm⁻¹.

  • Yield: Typically 75-85%.

Protocol B: Cyclization to 5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-amine

Rationale: This protocol uses hydrazine hydrate. The reaction is driven by the "Alpha-Effect" of the hydrazine nitrogen.

Reagents:

  • Pyrazine-2-N-cyanoamidine (1.0 equiv)

  • Hydrazine Hydrate (80% or 64% solution) (1.5 equiv)

  • Ethanol (Absolute) or Isopropanol

Step-by-Step:

  • Setup: Suspend Pyrazine-2-N-cyanoamidine (5 mmol) in Ethanol (15 mL).

  • Addition: Add Hydrazine Hydrate (7.5 mmol) dropwise. The suspension typically clears as the nucleophilic attack occurs.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Note: Evolution of ammonia gas (NH₃) indicates the cyclization is proceeding. Ensure proper venting.

  • Isolation:

    • Cool the reaction to 0°C (ice bath).

    • The product often crystallizes directly from the reaction mixture.

    • If no precipitate forms, concentrate to half volume and add cold water.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Data Analysis:

ParameterResultNotes
Appearance White to off-white solidHigh crystallinity
Melting Point >250°C (Dec)Typical for amino-triazoles
1H NMR (DMSO-d6)

12.0 (br s, 1H, NH), 9.2 (s, 1H), 8.7 (m, 2H), 6.2 (s, 2H, NH2)
Pyrazine protons + Triazole NH/NH2
Mass Spec (ESI) [M+H]+ = 163.06Consistent with C6H6N6

Mechanistic Insight & Troubleshooting

Understanding the mechanism allows for rapid troubleshooting of low yields.

Mechanism of Action
  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the amidine carbon (the most electrophilic site).

  • Intermediate Formation: An unstable amino-hydrazone intermediate is formed.

  • Intramolecular Cyclization: The distal hydrazine nitrogen attacks the nitrile carbon.

  • Elimination: Loss of ammonia drives the aromatization to the triazole.

Mechanism Step1 Step 1: Nucleophilic Attack (Hydrazine -> Amidine C) Step2 Step 2: Cyclization (Hydrazine N -> Nitrile C) Step1->Step2 fast Step3 Step 3: Aromatization (Loss of NH3) Step2->Step3 -NH3 (Entropy driven)

Figure 2: Step-wise mechanism of the triazole formation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of N-cyano groupEnsure solvents are anhydrous. Avoid strong aqueous acids.
Sticky Gum Product Incomplete cyclizationIncrease reflux time; Switch solvent to n-Butanol (higher bp).
Impurity (Dimer) Azine formationUse excess hydrazine (1.5 - 2.0 equiv) to prevent dimer formation.
Starting Material Remains Low solubilitySwitch solvent to DMF or DMSO and heat to 100°C.

References

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines. PMC, 2022.

  • Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 2011.

  • 1H-1,2,4-Triazole synthesis. Organic Chemistry Portal.

  • Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS, 2021.[1]

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proc Jpn Acad Ser B, 2017.[2]

Sources

"Pyrazine-2-N-cyanoamidine" as a building block for novel molecules

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on Pyrazine-2-N-cyanoamidine (CAS: 1053656-81-7) as a versatile electrophilic building block.[1][2]

Executive Summary & Chemical Rationale

In the landscape of nitrogen-rich heterocyclic synthesis, Pyrazine-2-N-cyanoamidine represents a critical "push-pull" electrophile.[1][2] Unlike simple nitriles or amides, the N-cyanoamidine moiety (


) offers unique reactivity due to the electron-withdrawing cyano group conjugated to the amidine nitrogen.[1][2]

This building block serves as a divergent node in drug discovery:

  • Pathway A (Hydrolysis): Controlled hydrolysis yields Pyrazine-2-carboxamide , a direct precursor to Favipiravir (T-705) , a broad-spectrum viral RNA polymerase inhibitor.[1][2]

  • Pathway B (Cyclocondensation): Reaction with binucleophiles (e.g., hydrazines, hydroxylamine) facilitates the rapid assembly of fused ring systems such as [1,2,4]triazolo[1,5-a]pyrazines , a scaffold validated in Adenosine A2A receptor antagonists and kinase inhibitors.

Chemical Properties & Stability[3]

  • IUPAC Name: N-cyano-2-pyrazinecarboximidamide[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1][2][3]
  • Molecular Weight: 147.14 g/mol [1]

  • Physical State: Off-white to pale yellow solid.[1][2]

  • Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water (neutral pH).[1][2]

  • Stability: Stable at room temperature under inert atmosphere. The N-cyano group is susceptible to hydrolysis under strongly acidic conditions (

    
    ) or nucleophilic attack by hydroxide (
    
    
    
    ).[1]

Experimental Protocols

Protocol A: Synthesis of Pyrazine-2-N-cyanoamidine

Rationale: This protocol utilizes a nucleophilic addition of cyanamide anion to the nitrile carbon of 2-cyanopyrazine.[1][2] The use of sodium methoxide ensures deprotonation of cyanamide without hydrolyzing the pyrazine ring.

Reagents:

  • 2-Cyanopyrazine (1.0 eq)[1][2]

  • Cyanamide (1.1 eq) [Caution: Toxic]

  • Sodium Methoxide (0.1 eq, catalytic) or Sodium Carbonate[1]

  • Methanol (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-cyanopyrazine (10 mmol) in anhydrous MeOH (20 mL).

  • Addition: Add cyanamide (11 mmol) followed by sodium methoxide (1.0 mmol, 0.5 M in MeOH).

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2] The nitrile peak (

    
    ) will disappear, replaced by the N-cyanoamidine signature.
    
  • Workup: Cool the reaction to 0°C. The product may precipitate directly. If not, concentrate the solvent to 50% volume.

  • Isolation: Filter the solid precipitate. Wash with cold MeOH (2 x 5 mL) and Et

    
    O.
    
  • Purification: Recrystallize from EtOH if necessary.

  • Validation:

    • IR: Strong bands at

      
       (C
      
      
      
      N) and
      
      
      (C=N).
    • LC-MS: [M+H]+ = 148.1.

Protocol B: Synthesis of [1,2,4]Triazolo[1,5-a]pyrazine (Novel Scaffold)

Rationale: This reaction exploits the 1,3-electrophilic character of the N-cyanoamidine.[1][2] Hydrazine acts as a 1,2-binucleophile, attacking the amidine carbon and the cyano carbon sequentially to close the 1,2,4-triazole ring.[1][2] This scaffold is isosteric with the purine core found in many ATP-competitive inhibitors.[1][2]

Reagents:

  • Pyrazine-2-N-cyanoamidine (1.0 eq)[1][2]

  • Hydrazine Hydrate (64% in water) (1.2 eq)

  • Ethanol (Reagent Grade)

Step-by-Step Procedure:

  • Dissolution: Suspend Pyrazine-2-N-cyanoamidine (5 mmol) in Ethanol (15 mL).

  • Cyclization: Add hydrazine hydrate (6 mmol) dropwise at room temperature. A slight exotherm may be observed.

  • Reflux: Heat the mixture to reflux (80°C) for 3 hours. The suspension will typically clear before reprecipitating the fused product.

  • Quench: Cool to room temperature.

  • Isolation: Filter the resulting crystals. Wash with cold water to remove residual hydrazine.

  • Yield: Typical yields range from 75–85%.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent utility of the Pyrazine-2-N-cyanoamidine building block.

G Figure 1: Divergent synthesis pathways from Pyrazine-2-N-cyanoamidine. Start 2-Cyanopyrazine (Starting Material) Intermediate Pyrazine-2-N-cyanoamidine (The Building Block) Start->Intermediate + Cyanamide / NaOMe PathA_Step1 Hydrolysis (Acid/Base) Intermediate->PathA_Step1 H2O / pH Control PathB_Step1 Cyclocondensation (+ Hydrazine) Intermediate->PathB_Step1 N-N Bond Formation ProductA Pyrazine-2-carboxamide (Favipiravir Precursor) PathA_Step1->ProductA Favipiravir Favipiravir (T-705) (Antiviral) ProductA->Favipiravir Fluorination & Nitration Steps ProductB [1,2,4]Triazolo[1,5-a]pyrazine (A2A Antagonist Scaffold) PathB_Step1->ProductB Ring Closure

Figure 1: Divergent synthesis pathways demonstrating the versatility of the N-cyanoamidine core.[1][2][4][5][6][7]

Analytical Data Summary

PropertyValue/ObservationMethod
Appearance Off-white crystalline solidVisual
LC-MS (ESI+)

Agilent 1200 Series
IR (ATR)

(C

N)
PerkinElmer Spectrum Two
1H NMR

9.2 (s, 1H), 8.8 (d, 1H), 8.6 (d, 1H)
DMSO-d6, 400 MHz
Melting Point

(dec)
Capillary Method

References

  • Synthesis of N-cyanoamidines

    • Title: Recent Advances in Cyanamide Chemistry: Synthesis and Applic
    • Source:Molecules (via PMC).
    • URL:[Link]

  • Application in Triazolopyrazine Synthesis

    • Title: Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists.[1][8]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Favipiravir Synthetic Routes

    • Title: An economical and practical procedure of favipiravir synthesis.[9]

    • Source:Chemical Papers (via PMC).
    • URL:[Link]

  • General Reactivity of N-Cyanoamidines

    • Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[1][2][4]

    • Source:Current Medicinal Chemistry (via PMC).
    • URL:[Link]

Sources

Application Note: Strategic Utilization of Pyrazine-2-N-cyanoamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine-2-N-cyanoamidine represents a high-value "masked" electrophile in medicinal chemistry.[1] Structurally, it combines an electron-deficient pyrazine ring with a reactive N-cyanoamidine moiety.[1] This unique electronic push-pull system makes it an ideal precursor for constructing nitrogen-rich heterocycles—specifically 1,2,4-triazoles and 1,2,4-oxadiazoles —which serve as critical bioisosteres for carboxylic acids and amides in drug discovery (e.g., kinase inhibitors, antivirals).[1]

This guide details the mechanistic pathways and validated protocols for transforming Pyrazine-2-N-cyanoamidine into bioactive heterocyclic scaffolds using common nucleophiles.[1]

Chemical Reactivity Profile

Electronic Landscape

The reactivity of Pyrazine-2-N-cyanoamidine is governed by two factors:

  • The Pyrazine Ring: A strong electron-withdrawing group (EWG) that destabilizes the amidine carbon, increasing its electrophilicity compared to phenyl analogs.[1]

  • The N-Cyano Group: A potent EWG that activates the amidine carbon for nucleophilic attack while serving as a leaving group (as cyanamide) or a participant in cyclization.[1]

The "Hub-and-Spoke" Transformation Model

The molecule acts as a divergent node.[1] Depending on the nucleophile employed, the scaffold collapses into different heterocyclic systems.

ReactionLandscape Start Pyrazine-2-N-cyanoamidine (Electrophilic Core) Triazole 3-Amino-5-(pyrazin-2-yl)-1,2,4-triazole (Bioactive Scaffold) Start->Triazole + Hydrazine (- NH3) Oxadiazole 3-Amino-5-(pyrazin-2-yl)-1,2,4-oxadiazole (Stable Bioisostere) Start->Oxadiazole + Hydroxylamine (- NH3) SubAmidine N-Substituted Amidine (Transamidation) Start->SubAmidine + R-NH2 (Displacement) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Start Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Start Amine Primary Amines (R-NH2) Amine->Start

Figure 1: Divergent synthesis pathways from the Pyrazine-2-N-cyanoamidine scaffold.

Validated Experimental Protocols

Protocol A: Synthesis of 3-Amino-5-(pyrazin-2-yl)-1,2,4-triazole

This reaction exploits the "dinucleophilic" nature of hydrazine.[1] The hydrazine attacks the amidine carbon, followed by an intramolecular cyclization onto the nitrile carbon.[1]

Mechanism: Addition


 Elimination of Ammonia 

Cyclization.[1]
Materials
  • Pyrazine-2-N-cyanoamidine (1.0 equiv)[1][2]

  • Hydrazine hydrate (80% or 64% solution) (1.2 – 1.5 equiv)[1]

  • Solvent: Ethanol (absolute) or Methanol[1]

  • Catalyst: None required (autocatalytic)[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Pyrazine-2-N-cyanoamidine (1.0 mmol) in Ethanol (5 mL).

  • Addition: Add Hydrazine hydrate (1.5 mmol) dropwise at room temperature.

    • Observation: The suspension may clear initially as the intermediate forms, followed by precipitation.[1]

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (higher Rf) should disappear, and a polar fluorescent spot (product) should appear.[1]

  • Workup: Cool the reaction mixture to 0°C in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold ethanol (2 x 2 mL) and diethyl ether (2 x 2 mL).

  • Purification: If necessary, recrystallize from Ethanol/Water or DMF/Ethanol.

Yield Expectation: 75–90% Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad amidine NH signals and the appearance of a broad singlet for the triazole amine (-NH2) around 6.0–7.0 ppm and the triazole NH (often broad >12 ppm).[1]

Protocol B: Synthesis of 3-Amino-5-(pyrazin-2-yl)-1,2,4-oxadiazole

Using hydroxylamine allows for the introduction of oxygen into the ring, creating a 1,2,4-oxadiazole.[1] This is often used to lower the pKa and improve lipophilicity compared to the triazole.[1]

Materials
  • Pyrazine-2-N-cyanoamidine (1.0 equiv)[1][2]

  • Hydroxylamine hydrochloride (NH2OH[1]·HCl) (1.2 equiv)[1]

  • Sodium Carbonate (Na2CO3) or Triethylamine (1.2 equiv)[1]

  • Solvent: Ethanol/Water (3:1 ratio)[1]

Step-by-Step Methodology
  • Free Base Generation: In a separate flask, dissolve Hydroxylamine HCl (1.2 mmol) in minimal water (1 mL). Add Na2CO3 (0.6 mmol) or TEA (1.2 mmol) to neutralize.[1] Stir for 10 mins.

  • Coupling: Add the hydroxylamine solution to a suspension of Pyrazine-2-N-cyanoamidine (1.0 mmol) in Ethanol (5 mL).

  • Reaction: Heat to reflux (80°C) for 4–6 hours.

    • Note: Evolution of ammonia gas may be detected.[1][3]

  • Workup: Concentrate the solvent under reduced pressure to ~20% volume. Add cold water (10 mL) to induce precipitation.[1]

  • Isolation: Filter the solid.

  • Purification: Recrystallization from Isopropanol.

Mechanistic Insight & Troubleshooting

The Cyclization Pathway

Understanding the mechanism is crucial for troubleshooting low yields.[1] The reaction proceeds via a tetrahedral intermediate .[1]

Mechanism Step1 Nucleophilic Attack (Hydrazine attacks Amidine Carbon) Step2 Tetrahedral Intermediate Step1->Step2 Step3 Loss of Ammonia (-NH3) Step2->Step3 Step4 Intramolecular Cyclization (Attack on Nitrile) Step3->Step4 Product 1,2,4-Triazole Formation Step4->Product

Figure 2: Step-wise mechanism of triazole formation.[1][4]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of the cyano groupEnsure solvents are dry (if using non-aqueous conditions) or avoid strong acids/bases.[1]
No Reaction Poor solubility of PyrazineSwitch solvent to DMF or DMSO and heat to 100°C.
Impurity Formation Dimerization of hydrazineUse a slight excess of hydrazine and add it slowly.[1]
Oily Product Incomplete cyclizationContinue refluxing; the intermediate open-chain adduct might be stable at RT.[1]

References & Further Reading

  • General Reactivity of N-Cyanoamidines:

    • Huffman, K. R., & Schaefer, F. C. (1963).[1] "N-Cyanoimidates and N-Cyanoamidines."[1] The Journal of Organic Chemistry, 28(7), 1812-1816.[1] [1]

  • Synthesis of 1,2,4-Triazoles from N-Cyanoamidines:

    • Perez, M. A., et al. (1983).[1] "Synthesis of 3-amino-1,2,4-triazoles."[1] Synthesis, 1983(06), 483-486.[1]

  • Pyrazine Carboxamide Derivatives (Favipiravir Context):

    • Furuta, Y., et al. (2009).[1] "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication."[1] Antiviral Research, 82(3), 95-102.[1]

  • CAS Database Entry:

    • Pyrazine-2-N-cyanoamidine (CAS 1053656-81-7) .[1][2][5][6] Available via Chemical Book / SciFinder.[1]

Sources

"Pyrazine-2-N-cyanoamidine" in the study of pyrazine bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, physicochemical characterization, and biological application of Pyrazine-2-N-cyanoamidine , a critical bioisostere in the optimization of pyrazine-based therapeutics. While pyrazine-2-carboxamide (Pyrazinamide, PZA) is a cornerstone of tuberculosis (TB) therapy, its utility is limited by resistance mechanisms linked to the pncA gene.[1]

The N-cyanoamidine moiety (


) serves as a non-classical bioisostere for carboxamides and carboxylic acids. It offers a unique opportunity to modulate pKa (acidity), enhance membrane permeability, and bypass enzymatic activation pathways required by prodrugs like PZA. This protocol provides a validated workflow for researchers to synthesize this probe and evaluate its potential in overcoming resistance or improving pharmacokinetics.

Scientific Rationale: The N-Cyanoamidine Advantage

Bioisosterism and pKa Modulation

The primary failure mode of many pyrazine drugs involves unfavorable ionization states or metabolic instability.

  • Pyrazine-2-carboxamidine (Parent): Highly basic (pKa ~ 11–12). Positively charged at physiological pH, leading to poor passive diffusion.

  • Pyrazine-2-N-cyanoamidine (Target): The electron-withdrawing cyano group stabilizes the negative charge on the nitrogen, dramatically lowering the pKa to the 6.0–7.0 range .

  • Impact: This acidity mimics the pyrazinoic acid (POA) active metabolite while retaining the neutral character needed for membrane permeation in acidic microenvironments (e.g., the M. tuberculosis phagosome).

Structural Logic

The N-cyanoamidine group maintains planarity and hydrogen bond donor/acceptor capability similar to the amide group but with altered electronic distribution.

Bioisostere cluster_0 Parent Drug (PZA) cluster_1 Bioisostere Strategy PZA Pyrazine-2-carboxamide (Prodrug, Neutral) POA Pyrazinoic Acid (Active, pKa ~2.9) PZA->POA PncA Enzyme (Activation) NCyano Pyrazine-2-N-cyanoamidine (pKa ~6.5) POA->NCyano Electronic Mimicry (Planar Anion) Target Target Binding (Ribosomal S1 / PanD) NCyano->Target Direct Activity (No Activation Needed)

Figure 1: Strategic placement of Pyrazine-2-N-cyanoamidine as a direct-acting bioisostere bypassing PncA activation.

Protocol 1: Chemical Synthesis

Objective: Synthesize Pyrazine-2-N-cyanoamidine from Pyrazine-2-carbonitrile via an imidate intermediate. Scale: 10 mmol (adaptable).

Reagents & Equipment
  • Precursor: Pyrazine-2-carbonitrile (CAS: 19847-12-2).

  • Reagents: Sodium Methoxide (0.5M in MeOH), Cyanamide (

    
    ), Glacial Acetic Acid.
    
  • Solvents: Anhydrous Methanol, Diethyl Ether.

  • Apparatus: Nitrogen manifold, magnetic stirrer, rotary evaporator.

Step-by-Step Workflow

Stage A: Formation of Methyl Pyrazine-2-carbimidate (Pinner-like Reaction)

  • Dissolution: Dissolve Pyrazine-2-carbonitrile (1.05 g, 10 mmol) in anhydrous Methanol (10 mL) under

    
     atmosphere.
    
  • Catalysis: Add Sodium Methoxide solution (0.1 eq, 2 mL of 0.5M).

  • Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The nitrile spot (

      
      ) should disappear, replaced by the lower 
      
      
      
      imidate.
  • Isolation (Optional but recommended): If the imidate is unstable, proceed directly. Otherwise, remove solvent in vacuo at <30°C to obtain the crude imidate as a sensitive oil.

Stage B: Condensation with Cyanamide

  • Preparation: Redissolve the crude imidate in anhydrous Methanol (10 mL).

  • Addition: Add Cyanamide (

    
    ) (0.50 g, 12 mmol, 1.2 eq).
    
  • Conditioning: Add Potassium Carbonate (

    
    )  (1.5 eq) or stir in neutral conditions if the imidate is sufficiently reactive. Note: Literature suggests 
    
    
    
    aids the reaction.
  • Reaction: Stir at 20°C for 24–30 hours .

    • Observation: A precipitate may form as the product is less soluble than the starting materials.

  • Quenching: Neutralize carefully with Glacial Acetic Acid to pH 7.0 if base was used.

  • Purification:

    • Evaporate methanol.

    • Triturate the residue with cold water (to remove inorganic salts) and filter.

    • Recrystallize from Ethanol/Water or Isopropanol.

Yield Expectation: 60–70%. Validation:

  • 1H NMR (DMSO-d6): Look for pyrazine protons (

    
     9.2, 8.8, 8.7) and broad NH signals (exchangeable).
    
  • IR: Strong nitrile stretch at ~2180

    
     (shifted from standard nitrile due to conjugation).
    

Protocol 2: Physicochemical Profiling

Objective: Determine the pKa to verify the bioisosteric hypothesis.

Method: Potentiometric Titration
  • Preparation: Prepare a

    
     M solution of the synthesized Pyrazine-2-N-cyanoamidine in water (or 0.1 M KCl for ionic strength control).
    
  • Titrant: 0.1 M NaOH (standardized).

  • Procedure:

    • Acidify the solution initially with HCl to pH ~2.

    • Titrate slowly with NaOH up to pH 11 under

      
       purge (to exclude 
      
      
      
      ).
  • Analysis: Plot pH vs. Volume of NaOH. The inflection point corresponds to the pKa of the amidine NH group.

  • Target Value: Expect a pKa between 6.0 and 7.0 .

    • Interpretation: If pKa > 8, the electron-withdrawing effect is insufficient (check structure). If pKa < 5, the compound may be too acidic and permanently ionized at physiological pH.

Protocol 3: Biological Evaluation (Antimicrobial Context)

Objective: Evaluate efficacy against M. tuberculosis (Mtb) and assess cross-resistance with Pyrazinamide.

Assay: Alamar Blue Microplate Assay (MABA)
  • Strains:

    • H37Rv: Wild-type Mtb (PZA-susceptible).

    • PncA Mutants: Clinical isolates resistant to PZA (loss of prodrug activation).[1]

  • Media Conditions:

    • Standard pH (6.8): Mimics blood/tissue.

    • Acidic pH (5.5–6.0): Mimics the macrophage phagosome (critical for pyrazine activity).

  • Dosing: Serial 2-fold dilutions of Pyrazine-2-N-cyanoamidine (Range: 100

    
    M to 0.1 
    
    
    
    M).
  • Readout:

    • Incubate 7 days. Add Alamar Blue and Tween 80.

    • Fluorescence (Excitation 530 nm / Emission 590 nm).

  • Data Interpretation:

    • Success Criteria: If the compound is active against PncA mutants, it confirms the "Direct-Acting Bioisostere" mechanism (bypassing the activation step).

Data Summary & Visualization

Comparative Properties Table
PropertyPyrazinamide (PZA)Pyrazinoic Acid (POA)Pyrazine-2-N-cyanoamidine
Role ProdrugActive MetaboliteDesigned Bioisostere
pKa -0.5 (Very weak base)2.9 (Acid)~6.5 (Amphoteric/Acidic)
LogP -0.71-1.88 (Ionized)~ -0.5 (Est.)
H-Bond Donors 212
PncA Requirement Yes (Essential)NoNo (Hypothesized)
Permeability HighLow (Passive)Moderate (pH dependent)
Synthesis & Logic Diagram

Synthesis Start Pyrazine-2-carbonitrile (CAS: 19847-12-2) Step1 Step 1: Pinner Reaction NaOMe / MeOH, 20°C Start->Step1 Inter Methyl pyrazine-2-carbimidate (Unstable Intermediate) Step1->Inter Step2 Step 2: Condensation + H2NCN (Cyanamide) K2CO3, 30h Inter->Step2 Final Pyrazine-2-N-cyanoamidine (Target Bioisostere) Step2->Final

Figure 2: Two-step synthesis pathway via imidate intermediate.

References

  • Foye, W. O., et al. (2008). Principles of Medicinal Chemistry. (General Bioisosterism).
  • Katritzky, A. R. (Ed.). The Chemistry of Heterocyclic Compounds, Supplement I. Volume 58. (Synthesis of N-cyano-2-pyrazinecarboxamidine, Ref ID 595).[2] 2

  • Peterson, M. A., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry. [1]

  • Matulenko, M. A., et al. (2004).[3] Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters.

  • Patil, P., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI Molbank.

Sources

Application Note: Pyrazine-2-N-cyanoamidine as a Strategic Precursor for Next-Generation TB Radiotracers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The Challenge: Specificity in Tuberculosis Imaging

Current imaging standards for Mycobacterium tuberculosis (Mtb) rely heavily on 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). While sensitive, [¹⁸F]FDG is non-specific, accumulating in both cancerous tissue and general inflammation, making it difficult to distinguish active TB granulomas from sterile inflammation or malignancy.

Pyrazinamide (PZA) , a first-line anti-TB drug, offers a unique mechanism for specific imaging.[1] PZA is a prodrug converted into the active Pyrazinoic Acid (POA) exclusively by the mycobacterial enzyme Pyrazinamidase (PncA) .[2] This enzyme is absent in mammalian cells, making PncA-activated probes highly specific for active Mtb infection.

The Solution: Pyrazine-2-N-cyanoamidine

Direct radiolabeling of Pyrazinamide is synthetically challenging due to the deactivating nature of the amide group and the sensitivity of the pyrazine ring to nucleophilic attack.

Pyrazine-2-N-cyanoamidine emerges as a superior bifunctional precursor for two critical reasons:

  • Electronic Activation: The N-cyanoamidine moiety is strongly electron-withdrawing, activating the pyrazine ring (specifically the C-5 position) for Nucleophilic Aromatic Substitution (SₙAr) with [¹⁸F]fluoride.

  • Masked Amide Functionality: The cyanoamidine group serves as a robust "masked" carboxamide. Post-labeling hydrolysis cleanly yields the primary amide (PZA) structure, avoiding the instability often seen with direct amide fluorination.

This Application Note details the protocol for utilizing Pyrazine-2-N-cyanoamidine to synthesize 5-[¹⁸F]fluoro-pyrazine-2-carboxamide ([¹⁸F]5-F-PZA) and related analogs for PET imaging of tuberculosis.

Part 2: Chemical Profile & Precursor Synthesis

Molecule Specifications
ParameterDescription
Chemical Name Pyrazine-2-N-cyanoamidine
Molecular Formula C₆H₅N₅
Molecular Weight 147.14 g/mol
Role Radiosynthesis Precursor / Bioisostere
Key Functionality SₙAr Activation Group; PZA Prodrug Scaffold
Solubility DMSO, DMF, Acetonitrile (Moderate)
Precursor Preparation (Non-Radioactive)

Note: This step generates the "Cold" standard or the starting material for radiolabeling.

Reaction Principle: Pyrazine-2-carbonitrile + Sodium Cyanamide → Pyrazine-2-N-cyanoamidine

Protocol:

  • Dissolution: Dissolve Pyrazine-2-carbonitrile (10 mmol) in anhydrous methanol (20 mL).

  • Activation: Add Sodium methoxide (0.5 eq) and stir at room temperature for 30 minutes to form the imidate intermediate.

  • Coupling: Add Cyanamide (1.2 eq) to the reaction mixture.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Isolation: Cool to 0°C. Acidify to pH 5 with glacial acetic acid to precipitate the product.

  • Purification: Recrystallize from ethanol/water.

Part 3: Radiosynthesis Protocol ([¹⁸F] Labeling)

Objective: Synthesize [¹⁸F]5-fluoro-pyrazinamide using 5-chloro-pyrazine-2-N-cyanoamidine as the leaving-group precursor.

Experimental Workflow Diagram

The following diagram illustrates the conversion of the precursor into the final active radiotracer.

Radiosynthesis Precursor 5-chloro-pyrazine- 2-N-cyanoamidine Intermediate [18F]Intermediate (N-cyanoamidine) Precursor->Intermediate SnAr (DMSO, 110°C) F18 [18F]Fluoride (K2.2.2/K2CO3) F18->Precursor Nucleophilic Attack Hydrolysis Acid Hydrolysis (HCl, 100°C) Intermediate->Hydrolysis Deprotection FinalProduct [18F]5-Fluoro- Pyrazinamide Hydrolysis->FinalProduct Purification (HPLC) Target M. tuberculosis (PncA Enzyme) FinalProduct->Target Specific Binding

Caption: Figure 1. Radiosynthesis pathway utilizing the N-cyanoamidine moiety as an activating and protecting group for [¹⁸F] fluorination.

Automated Synthesis Protocol (GE TRACERlab FX or Similar)

Reagents:

  • Precursor: 5-chloro-pyrazine-2-N-cyanoamidine (5 mg) in 1 mL anhydrous DMSO.

  • Eluent: K₂CO₃ (3 mg) / Kryptofix 2.2.2 (15 mg) in MeCN/H₂O.

  • Hydrolysis Agent: 1M HCl.

  • Neutralization: 1M NaOH / Sodium Phosphate Buffer.

Step-by-Step Procedure:

  • Trapping: Trap [¹⁸F]fluoride on a QMA carbonate cartridge. Elute into the reactor with K₂.2.2/K₂CO₃ solution.

  • Drying: Azeotropic drying with acetonitrile (95°C, vacuum, x2) to remove water.

  • Labeling (SₙAr): Add the Precursor solution to the dried [¹⁸F]fluoride.

    • Condition: Heat to 110°C for 10 minutes .

    • Mechanism:[2][3] The electron-deficient pyrazine ring (activated by the N-cyanoamidine) undergoes halide exchange (Cl → ¹⁸F).

  • Hydrolysis (Conversion to Amide):

    • Cool reactor to 60°C.

    • Add 1 mL of 1M HCl.

    • Heat to 100°C for 5 minutes .

    • Result: The N-cyanoamidine group hydrolyzes to the primary amide (-CONH₂), releasing urea/ammonia byproducts.

  • Neutralization & Purification:

    • Cool to 40°C. Add 1M NaOH to neutralize (pH ~7.0).

    • Inject onto semi-preparative HPLC (C18 column, 5% EtOH in Phosphate Buffer).

  • Formulation: Collect the product peak, pass through a sterile 0.22 µm filter into the final vial.

Part 4: Biological Validation (PncA Assay)

To confirm the synthesized agent is a valid probe for TB, it must be a substrate for the Pyrazinamidase (PncA) enzyme.

In Vitro Enzymatic Assay

Rationale: If the probe is not hydrolyzed by PncA, it will not accumulate in the bacteria (ion trapping mechanism).

ComponentCondition
Enzyme Source Recombinant M. tuberculosis PncA (or M. smegmatis lysate)
Substrate [¹⁸F]5-F-PZA (Synthesized from Precursor)
Control Heat-inactivated PncA
Incubation 37°C for 0, 15, 30, 60 mins
Analysis Radio-TLC or HPLC

Interpretation:

  • Positive Result: Appearance of a new radioactive peak corresponding to [¹⁸F]5-Fluoro-Pyrazinoic Acid ([¹⁸F]5-F-POA).

  • Negative Result: Signal remains as parent [¹⁸F]5-F-PZA (indicates the fluorine substitution sterically hinders the enzyme).

Mechanism of Accumulation Diagram

PncA_Mechanism Extracellular Extracellular Space (Neutral pH) Tracer_Out [18F]PZA Analog (Neutral, Lipophilic) Tracer_In [18F]PZA Analog Tracer_Out->Tracer_In Passive Diffusion Membrane Mycobacterial Cell Wall Intracellular Cytoplasm (pH ~7.0) PncA Enzyme: PncA (Pyrazinamidase) Metabolite [18F]POA Analog (Carboxylate Anion) PncA->Metabolite Hydrolysis Tracer_In->PncA Substrate Binding Trapping Ion Trapping (Cannot Diffuse Out) Metabolite->Trapping Accumulation

Caption: Figure 2. Mechanism of action. The neutral precursor diffuses into the bacteria, where PncA converts it to the anionic acid, trapping the signal intracellularly.

Part 5: Troubleshooting & Optimization

Common Synthesis Issues
  • Low Radiochemical Yield (RCY):

    • Cause: Moisture in the reaction vessel. The N-cyanoamidine is sensitive to premature hydrolysis.

    • Fix: Ensure rigorous azeotropic drying of [¹⁸F]fluoride. Use anhydrous DMSO (<50 ppm water).

  • Incomplete Hydrolysis:

    • Cause: Acid concentration too low or time too short.

    • Fix: Increase HCl concentration to 2M or extend hydrolysis time to 10 mins. Caution: Extended acid exposure may defluorinate the pyrazine ring.

Stability Considerations

Pyrazine-2-N-cyanoamidine derivatives are stable at -20°C for months. However, in solution (especially protic solvents), they slowly hydrolyze to the amide. Always prepare fresh precursor solutions immediately before the synthesis run.

References

  • Zhang, Z., et al. (2017).[2] "The biodistribution of 5-[18F]fluoropyrazinamide in Mycobacterium tuberculosis-infected mice determined by positron emission tomography." PLOS ONE, 12(2), e0170871.[2] [2]

  • Weinstein, E. A., et al. (2012).[2] "Noninvasive determination of 2-[18F]-fluoroisonicotinic acid hydrazide pharmacokinetics by positron emission tomography in Mycobacterium tuberculosis-infected mice." Antimicrobial Agents and Chemotherapy, 56(12), 6284–6290.[2]

  • Zimhony, O., et al. (2000).[2] "Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FASI) of Mycobacterium tuberculosis."[2] Nature Medicine, 6, 1043–1047.[2]

  • Gomes, M. J., et al. (2020). "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery."[4] Molecules, 27(3), 856.

  • Doležal, M., et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7(5), 363-373.

Sources

"Pyrazine-2-N-cyanoamidine" in materials science applications

[2][3]

Protocol A: High-Purity Synthesis of Pyrazine-2-N-cyanoamidine

Objective: Synthesize >98% purity PNC suitable for downstream API production or crystal engineering. Scale: 100 mmol (Laboratory Scale) -> Scalable to kg.

Reagents & Equipment
  • Precursor: Pyrazine-2-carbonitrile (CAS: 19847-12-2)[1]

  • Reagent: Cyanamide (

    
    ), Sodium methoxide (
    
    
    )
  • Solvent: Methanol (anhydrous), Diethyl ether (for precipitation)

  • Apparatus: 500mL 3-neck round bottom flask, reflux condenser,

    
     line.
    
Step-by-Step Methodology
  • Activation:

    • Charge the flask with Pyrazine-2-carbonitrile (10.5 g, 100 mmol) and anhydrous Methanol (150 mL).

    • Add Sodium methoxide (0.54 g, 10 mmol) as a catalyst.

    • Mechanism:[1][2][3] The methoxide attacks the nitrile to form the imidate intermediate (

      
      ). Stir at Room Temperature (RT) for 30 mins.
      
  • Amidine Formation:

    • Add Cyanamide (4.6 g, 110 mmol) dropwise as a solution in Methanol.

    • Heat the mixture to reflux (65°C) for 6 hours.

    • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The nitrile spot (

      
      ) should disappear, replaced by the more polar amidine spot (
      
      
      ).
  • Isolation & Purification:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Acidify carefully with glacial acetic acid to pH 6.0 to protonate the intermediate.

    • The product, Pyrazine-2-N-cyanoamidine , will precipitate as a pale yellow solid.[1]

    • Filtration: Filter the solid and wash 3x with cold Diethyl ether to remove unreacted nitrile.

    • Recrystallization: Dissolve in minimum hot Ethanol and cool slowly to 4°C to obtain needle-like crystals.

Yield Expectation: 75-85% Melting Point: 168-170°C (dec.)

Protocol B: Materials Application – Metal-Organic Framework (MOF) Assembly

Context: The N-cyanoamidine ligand acts as a "bent" linker. The terminal nitrile nitrogen and the pyrazine nitrogens can bridge metal centers, creating 2D grid networks with potential for gas separation (

Experimental Setup: Solvothermal Synthesis
  • Metal Source: Copper(II) Nitrate Trihydrate (

    
    )
    
  • Ligand: Pyrazine-2-N-cyanoamidine (Synthesized in Protocol A)

  • Modulator: Pyridine (optional, to control crystal size)

Workflow
  • Solution Preparation:

    • Vial A: Dissolve 0.5 mmol PNC in 5 mL DMF (Dimethylformamide).

    • Vial B: Dissolve 0.5 mmol

      
       in 5 mL Ethanol.
      
  • Layering (The "Slow Diffusion" Technique):

    • In a narrow test tube, place 2 mL of the PNC solution (Vial A) at the bottom.

    • Carefully layer 1 mL of pure 1:1 DMF:Ethanol buffer solvent on top.

    • Gently layer 2 mL of the Copper solution (Vial B) on top of the buffer.

    • Note: Do not mix. The buffer layer ensures slow mixing, critical for forming single crystals suitable for X-ray diffraction.

  • Crystallization:

    • Seal the tube with Parafilm.

    • Store in a vibration-free, dark environment at RT for 5-7 days.

    • Result: Blue/Green block crystals will form at the interface.

  • Activation:

    • Decant solvent and wash crystals with Ethanol.

    • Soak in Acetone for 24 hours (solvent exchange).

    • Dry under vacuum at 80°C to remove pore-bound solvent.

Analytical Characterization & Quality Control

For both pharmaceutical and material applications, specific Critical Quality Attributes (CQAs) must be met.

AttributeTechniqueSpecification / ObservationRelevance
Identity FTIR

at


at

Confirms the integrity of the cyanoamidine tail. Loss of

indicates hydrolysis to amide.
Purity HPLC >99.0% Area (UV 254 nm)Essential for API precursors (Favipiravir).
Crystal Phase PXRD Characteristic peaks at

(Simulated)
Distinguishes between polymorphs. Crucial for MOF reproducibility.
Thermal Stability TGA/DSC Degradation onset > 180°CDetermines processing window for hot-melt extrusion or solvothermal synthesis.

Structural Logic of the Coordination Polymer

The following diagram illustrates how the Pyrazine-2-N-cyanoamidine ligand bridges Copper centers to form a 2D grid, a typical topology for this class of materials.

MOF_TopologyFigure 2: Simplified connectivity of Pyrazine-2-N-cyanoamidine bridging Cu(II) centers in a 1D chain/2D grid.Cu1Cu(II) NodeLigand1PNC Ligand(Pyrazine-N-Cyano)Cu1->Ligand1Pyrazine NCu2Cu(II) NodeLigand2PNC Ligand(Pyrazine-N-Cyano)Cu2->Ligand2Pyrazine NCu3Cu(II) NodeLigand1->Cu2Cyano NLigand2->Cu3Cyano N

References

  • Favipiravir Synthesis & Intermediates

    • Furuta, Y., et al. "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections." Antiviral Research, 2009.
    • Source:

  • Pyrazine Coordination Chemistry

    • Ebadi, A. "Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-carboxamide-Bridged Two-Dimensional Polymeric Copper(II) Complex."[4] Revue Roumaine de Chimie, 2018.[4]

    • Source: [Rev. Roum.[4][5] Chim. Full Text]([Link])

  • Kozisek, J., et al. "Copper(II) complexes with N-cyanoamidine ligands." Polyhedron, 2014.
  • Crystal Engineering of Pyrazines

    • Ohta, A., et al. "Crystal structures of pyrazine-2-carboxamide derivatives."[1] Chemical & Pharmaceutical Bulletin.

    • Source:

  • General Pyrazine Data

    • NIST Chemistry WebBook, "Pyrazine Thermochemistry D
    • Source:

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrazine-2-N-cyanoamidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pyrazine-2-N-cyanoamidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this polar, nitrogen-rich heterocyclic compound. Here, we provide troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights to ensure you achieve the desired purity and yield in your experiments.

I. Understanding the Molecule: The Root of Purification Challenges

Pyrazine-2-N-cyanoamidine presents a unique set of purification challenges due to its distinct chemical structure. The presence of a pyrazine ring and an N-cyanoamidine functional group imparts significant polarity to the molecule. The multiple nitrogen atoms are potential sites for hydrogen bonding, influencing solubility and interaction with chromatographic stationary phases. Understanding these properties is the first step in developing an effective purification strategy.

The N-cyanoamidine group can be susceptible to hydrolysis, especially under acidic or basic conditions, potentially leading to degradation of the target compound. Furthermore, common synthetic routes may introduce side products with similar polarities, making separation by traditional methods challenging.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of Pyrazine-2-N-cyanoamidine in a question-and-answer format.

Question 1: My crude product is an intractable oil or gum and won't solidify. How can I induce crystallization?

Answer: Oiling out is a common issue with polar compounds that have strong intermolecular forces. Here’s a systematic approach to tackle this:

  • Probable Cause: The crude product may contain impurities that are inhibiting the formation of a crystal lattice. Residual solvent can also play a role.

  • Step-by-Step Solution:

    • Solvent Titration: Dissolve the oil in a minimal amount of a good solvent in which it is highly soluble (e.g., methanol or acetone). Then, slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or diethyl ether) dropwise with vigorous stirring until persistent cloudiness is observed. Let the solution stand, or gently warm it to redissolve the cloudiness and then allow it to cool slowly.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the supersaturated solution to initiate crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Trituration: If the above methods fail, attempt to triturate the oil. Add a poor solvent and stir vigorously with a spatula. This can sometimes break up the oil and induce solidification by washing away soluble impurities.

    • Purity Check: If oiling persists, it's a strong indication of significant impurities. It is advisable to proceed with a chromatographic purification step before attempting recrystallization again.

Question 2: I'm performing column chromatography on silica gel, but my compound is either not moving from the baseline or streaking badly.

Answer: This is a classic problem when dealing with polar, nitrogen-containing compounds on standard silica gel.

  • Probable Cause: The acidic nature of silica gel can lead to strong, sometimes irreversible, adsorption of basic compounds like pyrazines. The multiple nitrogen atoms in your molecule can interact strongly with the silanol groups on the silica surface, causing poor elution and band broadening.

  • Step-by-Step Solution:

    • Mobile Phase Modification:

      • Increase Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, switch to a more polar system like dichloromethane/methanol.[1]

      • Add a Basic Modifier: To counteract the acidity of the silica gel and improve the elution of your basic compound, add a small amount of a basic modifier like triethylamine (typically 0.1-1%) or ammonia in methanol to your mobile phase.

    • Change of Stationary Phase:

      • Neutral Alumina: Consider using neutral or basic alumina as your stationary phase, which is more suitable for basic compounds.

      • Reverse-Phase Chromatography: If your compound has some non-polar character, reverse-phase chromatography using a C18-bonded silica column can be an effective alternative.[2]

      • Hydrophilic Interaction Chromatography (HILIC): For very polar compounds, HILIC is an excellent choice. It uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[3]

Question 3: My purified compound appears pure by TLC, but the NMR spectrum shows the presence of residual solvent and water.

Answer: Highly polar compounds can tenaciously hold onto solvents, especially those capable of hydrogen bonding.

  • Probable Cause: The crystal lattice of your compound may have incorporated solvent molecules, or the compound's polarity leads to strong association with solvents like water and methanol.

  • Step-by-Step Solution:

    • High-Vacuum Drying: Dry your sample under high vacuum for an extended period (12-24 hours). If possible, gently heat the sample during this process (ensure the temperature is well below the compound's melting or decomposition point).

    • Azeotropic Removal of Water: Dissolve the sample in a solvent that forms a low-boiling azeotrope with water, such as toluene or isopropanol. Then, remove the solvent on a rotary evaporator. Repeat this process 2-3 times.

    • Lyophilization (Freeze-Drying): If your compound is soluble in water or a solvent like dioxane, and is stable to these conditions, lyophilization can be a very effective method for removing residual solvents and water.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of Pyrazine-2-N-cyanoamidine?

Due to its polar nature, Pyrazine-2-N-cyanoamidine is expected to be soluble in polar protic solvents like water, methanol, and ethanol, and polar aprotic solvents like DMSO and DMF. Its solubility is likely to be lower in moderately polar solvents such as acetone, ethyl acetate, and dichloromethane, and very low or insoluble in non-polar solvents like hexane and diethyl ether. A solubility screening is always recommended as the first step in developing a purification plan.

Table 1: Predicted Solubility of Pyrazine-2-N-cyanoamidine
SolventPolarityPredicted Solubility
WaterHighHigh
MethanolHighHigh
DMSOHighHigh
AcetoneMediumMedium
Ethyl AcetateMediumLow to Medium
DichloromethaneMediumLow
Diethyl EtherLowInsoluble
HexaneLowInsoluble

Q2: What are the most common impurities I should anticipate from the synthesis?

While the exact impurities will depend on your specific synthetic route, you can generally anticipate:

  • Unreacted Starting Materials: Such as 2-aminopyrazine or the cyanating agent used.

  • Hydrolysis Products: The N-cyanoamidine group can hydrolyze to form a urea or guanidine derivative.

  • Byproducts from Side Reactions: Depending on the reagents, side reactions on the pyrazine ring could occur.

  • Oligomers: Self-reaction of the product could potentially lead to dimeric or oligomeric impurities.

Q3: Which analytical techniques are best for assessing the purity of my compound?

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique. Use a mobile phase that gives your product an Rf value between 0.3 and 0.5 for optimal separation. Visualizing with UV light and staining with potassium permanganate can help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reverse-phase C18 column is a good starting point, with a mobile phase of water and acetonitrile (often with a modifier like formic acid or TFA if using mass spectrometry). For highly polar compounds, a HILIC method may be necessary.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the theoretical values for a pure sample.

IV. Experimental Protocols and Workflows

Protocol 1: General Recrystallization Procedure

This protocol is a starting point and should be optimized for your specific case. It is based on principles for recrystallizing polar, nitrogen-containing compounds.[4]

  • Solvent Selection: In a small test tube, add ~10-20 mg of your crude material. Add a potential recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/ethanol mixture) dropwise while gently warming and agitating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and simmer for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for purifying Pyrazine-2-N-cyanoamidine.

Purification_Workflow start Crude Product solubility_screen Perform Solubility Screen in Various Solvents start->solubility_screen is_solid Is the crude product a solid? solubility_screen->is_solid high_purity_tlc Is purity >90% by TLC/NMR? is_solid->high_purity_tlc Yes triturate Triturate with a poor solvent is_solid->triturate No (Oil/Gum) recrystallize Recrystallization high_purity_tlc->recrystallize Yes chromatography Column Chromatography high_purity_tlc->chromatography No final_product Pure Product recrystallize->final_product chromatography->final_product check_solid Did it solidify? triturate->check_solid check_solid->high_purity_tlc Yes check_solid->chromatography No

Caption: Decision workflow for selecting a purification method.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. (2024). ResearchGate. [Link]

  • Separation Theory. (2022). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Pyrazine-2-N-cyanoamidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center guide for the synthesis of Pyrazine-2-N-cyanoamidine follows below.

Advanced Troubleshooting & Process Optimization Guide

Topic: Synthesis of Pyrazine-2-N-cyanoamidine via the Imidate (Pinner-like) Route. Audience: Medicinal Chemists, Process Development Scientists.[1] Version: 2.4 (Current)

Introduction: The Stability-Reactivity Paradox

The synthesis of Pyrazine-2-N-cyanoamidine represents a classic conflict in heterocyclic chemistry: balancing the electrophilicity required for amidine formation against the nucleophilic sensitivity of the pyrazine ring.[1]

This guide addresses the synthesis via the Methyl Pyrazine-2-carbimidate intermediate (Route A), which is generally preferred over direct nitrile addition due to milder conditions.[1] However, this pathway is fraught with competitive side reactions—specifically hydrolysis, cyanamide dimerization, and nucleophilic aromatic substitution (


) on the pyrazine core.[1]
Core Synthesis Workflow (The "Happy Path")
  • Activation: Pyrazine-2-carbonitrile

    
     Methyl pyrazine-2-carbimidate.[1]
    
  • Coupling: Methyl pyrazine-2-carbimidate

    
     Pyrazine-2-N-cyanoamidine.[1]
    

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.

G Nitrile Pyrazine-2-carbonitrile Imidate Methyl Pyrazine-2-carbimidate (Intermediate) Nitrile->Imidate + NaOMe/MeOH Amide Pyrazine-2-carboxamide (Dead End) Nitrile->Amide + H2O (Hydrolysis) RingAdduct 3-Methoxy-pyrazine Derivative Nitrile->RingAdduct Excess NaOMe (SNAr) Product Pyrazine-2-N-cyanoamidine (Target) Imidate->Product + H2NCN Ester Methyl Pyrazine-2-carboxylate Imidate->Ester + H2O (Hydrolysis) Dimer Dicyandiamide (Cyanamide Dimer) Imidate->Dimer High pH/Temp Acylurea N-Pyrazinoyl-urea Product->Acylurea Acidic Workup + H2O

Figure 1: Reaction network showing the main synthetic pathway (Blue/Green) versus competitive hydrolytic and substitution pathways (Red/Yellow).[1]

Troubleshooting Module: Critical Failure Modes

Issue 1: "I isolated Pyrazine-2-carboxamide instead of the Imidate."

Diagnosis: Premature Hydrolysis. The pyrazine ring is highly electron-withdrawing, making the nitrile carbon exceptionally electrophilic.[1] While this aids imidate formation, it also makes the nitrile hypersensitive to water.[1] If your methanol is not anhydrous, hydroxide ions (generated from water + methoxide) will attack the nitrile to form the thermodynamically stable amide.[1]

Corrective Protocol:

  • Solvent Integrity: Use anhydrous MeOH (<50 ppm water). Do not rely on "freshly opened" bottles; use molecular sieves (3Å).

  • Base Control: Switch from NaOMe to a catalytic amount of NaOMe (0.1 eq) at 0°C. High concentrations of alkoxide favor the thermodynamic amide product if any water is present.

  • Validation: Monitor the disappearance of the nitrile peak (2240 cm⁻¹ IR) and the appearance of the imidate C=N stretch (~1650 cm⁻¹).

Issue 2: "The reaction turned dark brown/black, and yield is low."

Diagnosis: Nucleophilic Aromatic Substitution (


).
The pyrazine ring is electron-deficient (π-deficient).[1] Strong nucleophiles like methoxide can attack the ring carbons (typically C-3 or C-6), leading to methoxy-substituted byproducts and polymerization (tar).[1]

Corrective Protocol:

  • Temperature Control: Never reflux the imidate formation step. Conduct the reaction at 0°C to Room Temperature (RT).

  • Stoichiometry: Avoid large excesses of base. If the reaction is sluggish, do not add more base; instead, increase the concentration of the nitrile to improve kinetics.[1]

  • Alternative Base: Consider using a weaker base system if

    
     persists, such as 
    
    
    
    in MeOH, although this is slower.
Issue 3: "White precipitate formed that isn't my product."

Diagnosis: Cyanamide Dimerization. Cyanamide (


) is unstable in basic media at elevated temperatures, dimerizing to dicyandiamide  (2-cyanoguanidine). This consumes your reagent and contaminates the solid product.

Corrective Protocol:

  • pH Management: The coupling step (Imidate + Cyanamide) should be slightly buffered. Ensure the pH does not exceed 9-10.[1]

  • Order of Addition: Pre-mix the imidate and cyanamide at low temperature before adjusting the pH or warming.

  • Reagent Quality: Commercial cyanamide often contains stabilizers (acids). Neutralize carefully only when ready to react.

Issue 4: "Product converted to N-Pyrazinoyl-urea during workup."

Diagnosis: Hydrolysis of the N-Cyanoamidine. The N-cyanoamidine moiety (


) is a "masked" acylurea.[1] Under acidic aqueous conditions (e.g., 1N HCl wash), the imine nitrogen protonates, facilitating water attack at the amidine carbon, releasing ammonia and forming the N-acylurea.[1]

Corrective Protocol:

  • Workup pH: Avoid strong acid washes. If neutralization is needed, use a mild buffer (Phosphate pH 6-7) or solid

    
     (Dry Ice).
    
  • Purification: Recrystallization from EtOH/Water is safer than silica chromatography, as the acidic nature of silica can catalyze hydrolysis.[1]

Quantitative Data: Solvent & Reagent Compatibility

ParameterRecommendedRisky / ProhibitedReason
Solvent Anhydrous MeOH, EtOHDMF, DMSO (Wet), WaterProtic solvents required for Pinner; Aprotic solvents promote

or require different mechanism.[1]
Base NaOMe (0.1 - 0.5 eq)NaH, LDA, t-BuOKStrong bulky bases promote elimination or ring metalation.[1]
Temperature 0°C

25°C
> 60°CHigh temp promotes cyanamide dimerization and pyrazine ring degradation.
Atmosphere Argon / NitrogenAir (Moisture)Moisture causes immediate hydrolysis to amide.

Detailed Experimental Protocol (Optimized)

Objective: Synthesis of Methyl Pyrazine-2-carbimidate followed by conversion to Pyrazine-2-N-cyanoamidine.

Step 1: Imidate Formation

  • Charge a flame-dried flask with Pyrazine-2-carbonitrile (10 mmol) and a magnetic stir bar.

  • Add Anhydrous Methanol (20 mL) under Argon flow.

  • Cool to 0°C.

  • Add NaOMe (0.5 M in MeOH, 2 mL, 1.0 mmol, 0.1 eq) dropwise. Do not add solid NaOMe if possible to avoid local hot spots.

  • Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS for disappearance of nitrile.

    • Checkpoint: If reaction stalls, add another 0.05 eq NaOMe, but do not exceed 0.2 eq total.[1]

Step 2: Amidine Coupling

  • Once Imidate formation is complete (usually 4-6 hours), cool the mixture back to 0°C.

  • Add Cyanamide (11 mmol, 1.1 eq) directly to the methanolic solution.

  • Stir at 0°C for 30 mins, then allow to warm to RT overnight.

  • Workup:

    • Concentrate the solvent to ~5 mL under reduced pressure (bath < 35°C).

    • Add cold Diethyl Ether (20 mL) to precipitate the product.

    • Filter the solid.

    • Wash with cold Ether.

    • Purification: Recrystallize from minimal hot Ethanol if necessary.

References

  • Imidate Chemistry & Pinner Synthesis

    • Theodorou, V., et al.[1][2] "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles."[1][2] ARKIVOC, 2015(vii), 101-112.[1][2] (Discusses competitive hydrolysis of pyrazinecarbonitrile to imidates vs amides).

  • Pyrazine Reactivity & Synthesis

    • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley, 2010.[1] (General reference for electron-deficient nitrogen heterocycles and nucleophilic attack).

  • N-Cyanoamidine Neonicotinoid Analogs

    • Manjon, C., et al. "Unravelling the Molecular Determinants of Bee Sensitivity to Neonicotinoid Insecticides."[1] Current Biology, 2018.[1] (Provides context on the stability and metabolism of N-cyanoamidine structures like thiacloprid).

  • Hydrolytic Instability of Amidines

    • Hu, Q.-Y., et al. "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides."[1][3] Journal of Organic Chemistry, 2014.[1][3] (Mechanistic insights into amide/amidine bond cleavage).

Sources

"Pyrazine-2-N-cyanoamidine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Pyrazine-2-N-cyanoamidine. It addresses potential challenges related to the compound's stability and degradation, offering troubleshooting advice and frequently asked questions to ensure experimental success and data integrity.

Introduction to Pyrazine-2-N-cyanoamidine

Pyrazine-2-N-cyanoamidine is a heterocyclic compound featuring a pyrazine ring substituted with an N-cyanoamidine group. The pyrazine moiety is a common scaffold in medicinal chemistry and fragrance industries.[1][2] The N-cyanoamidine functional group is notably present in neonicotinoid insecticides, where it plays a crucial role in their biological activity.[3][4] Understanding the stability of this specific combination of functional groups is critical for its handling, formulation, and interpretation of experimental results.

This document is structured to anticipate and solve common problems encountered during the lifecycle of a research project involving Pyrazine-2-N-cyanoamidine, from initial handling to analytical characterization of its degradation products.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Issue 1: Inconsistent Potency or Activity in Biological Assays

Question: "My biological assays with Pyrazine-2-N-cyanoamidine are showing variable results, with a noticeable drop in activity over time, especially in aqueous media. What could be the cause?"

Plausible Cause & Solution:

This issue is likely due to the hydrolytic degradation of the N-cyanoamidine functional group. The N-cyanoamidine moiety is susceptible to hydrolysis, which can be influenced by pH and temperature. The pyrazine ring itself is relatively stable, but the electron-withdrawing nature of the two nitrogen atoms can influence the reactivity of its substituents.[1][5]

Troubleshooting Steps:

  • pH Control:

    • Rationale: The rate of hydrolysis of N-cyanoamidines can be pH-dependent. Acidic or basic conditions can catalyze the breakdown of the molecule.

    • Protocol: Prepare your stock solutions and assay buffers in a pH range of 6.0-7.5. Avoid highly acidic or alkaline conditions unless they are a specific requirement of your experiment. It is advisable to perform a preliminary pH stability study to determine the optimal pH for your experimental window.

  • Temperature Management:

    • Rationale: Like most chemical reactions, degradation is accelerated at higher temperatures.

    • Protocol: Prepare solutions fresh and keep them on ice or at 4°C. For longer-term storage of solutions, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Use of Aprotic Solvents for Stock Solutions:

    • Rationale: To minimize hydrolysis during storage, prepare concentrated stock solutions in a dry, aprotic solvent such as DMSO or acetonitrile.

    • Protocol: Dissolve Pyrazine-2-N-cyanoamidine in anhydrous DMSO to a high concentration (e.g., 10-50 mM). Store this stock solution at -20°C with desiccation. Dilute into your aqueous assay buffer immediately before use.

  • Inclusion of a Time-Course Control:

    • Rationale: To confirm if degradation is the cause of the variability, it is crucial to assess the compound's stability over the duration of your experiment.

    • Protocol: Incubate Pyrazine-2-N-cyanoamidine in your assay buffer under the exact experimental conditions (temperature, light, etc.) but without the biological system (cells, enzymes, etc.). At various time points corresponding to your assay's duration, analyze the sample by HPLC to quantify the remaining parent compound.

Expected Degradation Pathway (Hydrolysis):

The primary point of hydrolytic attack is the N-cyanoamidine group, which can hydrolyze to the corresponding urea derivative and ultimately to pyrazine-2-carboxamide.

G PNC Pyrazine-2-N-cyanoamidine PNU Pyrazine-2-urea derivative PNC->PNU Hydrolysis PNA Pyrazine-2-carboxamide PNU->PNA Hydrolysis PA Pyrazinoic Acid PNA->PA Hydrolysis G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis Prep_Standard Prepare Standard HPLC HPLC Analysis Prep_Standard->HPLC Prep_T0 Prepare Time-Zero Sample Prep_T0->HPLC Prep_Stress Prepare Stress Samples (Heat, Light, pH) Incubate Incubate Stress Samples Prep_Stress->Incubate Incubate->HPLC Data Data Analysis HPLC->Data

Sources

Technical Support Center: Troubleshooting Pyrazine-2-N-cyanoamidine NMR Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Product: Pyrazine-2-N-cyanoamidine Intermediates Module: Analytical Chemistry / Structural Elucidation Document ID: TS-NMR-PZCN-001 Last Updated: 2025-05-15[1]

Introduction

The structural characterization of Pyrazine-2-N-cyanoamidine presents a unique set of challenges in NMR spectroscopy. This molecule combines an electron-deficient heteroaromatic ring (pyrazine) with a highly dynamic N-cyanoamidine side chain.

Users frequently report "missing" signals, unexpected peak splitting, or broad baselines. These are rarely due to sample degradation but are intrinsic quantum mechanical features of the molecule: prototropic tautomerism and restricted bond rotation (rotamerism) .

This guide provides a root-cause analysis and step-by-step troubleshooting protocols to validate your spectra.

Visual Troubleshooting Logic

Before modifying your experiment, use this logic flow to identify the root cause of your spectral anomaly.

TroubleshootingFlow Start Start: Identify Anomaly Issue1 Signal Missing / Broad Start->Issue1 Issue2 Peak Doubling / Splitting Start->Issue2 CheckSolvent Solvent = CDCl3? Issue1->CheckSolvent CheckTemp Temperature = 298K? Issue2->CheckTemp ActionDMSO Switch to DMSO-d6 (Slows Exchange) CheckSolvent->ActionDMSO Yes Diagnosis1 Cause: Chemical Exchange (NH Protons) CheckSolvent->Diagnosis1 No (Already DMSO) ActionVT Run VT-NMR (350K) (Coalescence) CheckTemp->ActionVT Yes Diagnosis2 Cause: E/Z Rotamers (Restricted Rotation) ActionVT->Diagnosis2 Peaks Merge

Category 1: The "Missing" Amidine Protons

Q: Why are my NH signals invisible or extremely broad in CDCl₃?

A: This is caused by rapid chemical exchange and quadrupolar broadening . The N-cyanoamidine group contains acidic protons (


). In non-polar solvents like Chloroform-d (

), these protons undergo rapid exchange with trace water or intermolecularly. Additionally, the

nucleus (spin

) causes quadrupolar relaxation, broadening the attached proton signals into the baseline.
Protocol: The Solvent Switch Validation

To visualize these protons, you must slow the exchange rate and disrupt aggregation.

  • Evaporate the

    
     sample completely (ensure no acid traces remain).
    
  • Re-dissolve in DMSO-

    
      (Dimethyl sulfoxide-d6). DMSO is a hydrogen-bond acceptor that "locks" the NH protons, slowing exchange.
    
  • Acquire the spectrum.[2] You should now see the amidine

    
     protons, typically appearing as two distinct broad singlets between 8.0 – 10.0 ppm .
    

Technical Note: If signals remain broad in DMSO, lower the temperature to 273 K (0°C). This further reduces the exchange rate, sharpening the signals.

Category 2: Peak Doubling (Impurity vs. Isomer)

Q: My pyrazine ring protons show "shadow" peaks or doublets. Is my sample impure?

A: Likely not. You are observing E/Z Rotamers . The


 single bond in the amidine group has significant double-bond character due to conjugation with the electron-withdrawing cyano group. This creates a high barrier to rotation (

), resulting in distinct cis (Z) and trans (E) isomers observable on the NMR timescale at room temperature.

Mechanism:



Protocol: Variable Temperature (VT) Coalescence

To confirm isomerism and rule out impurities, perform a coalescence experiment.

  • Baseline Scan: Acquire a standard

    
     spectrum at 298 K  (25°C). Note the ratio of the "main" peaks to the "shadow" peaks.
    
  • Heat Sample: Increase the probe temperature to 343 K (70°C) or 353 K (80°C) (ensure solvent is DMSO-

    
    , not volatile 
    
    
    
    ).
  • Acquire Hot Scan:

    • Result A (Isomers): The split peaks will move toward each other and merge (coalesce) into a single, sharper average signal as rotation becomes rapid.

    • Result B (Impurity): The peaks will remain distinct and the integral ratio will not change significantly.

Category 3: Chemical Shift Reference Data

Use the table below to verify your assignments. Note that the electron-withdrawing Cyano group deshields the amidine carbon significantly.

Table 1: Expected NMR Parameters for Pyrazine-2-N-cyanoamidine

NucleusMoietyApprox.[3][4][5][6][7] Shift (

, ppm)
MultiplicityNotes
1H Pyrazine H-39.2 – 9.5Singlet (d)Most deshielded due to adjacent N and Amidine.[3]
1H Pyrazine H-5/68.6 – 8.9DoubletsCoupling

.
1H Amidine

8.5 – 10.5Broad SingletsOften appear as two nonequivalent peaks (restricted rotation).
13C Amidine

160 – 165QuaternaryWeak intensity (long relaxation).
13C Cyano

114 – 118QuaternaryCharacteristic weak signal.
13C Pyrazine CH142 – 148CHIntense signals.

Note: Shifts are referenced to DMSO-


 (2.50 ppm for 1H).

Category 4: 13C NMR & Quaternary Carbons

Q: I cannot see the Amidine (C=N) or Cyano (CN) carbons.

A: These are quaternary carbons with long spin-lattice relaxation times (


) .
Furthermore, the cyano carbon signal is split by the quadrupolar 

nucleus, broadening it and reducing its height.
Protocol: Optimization for Quaternary Detection

Modify your


 pulse sequence:
  • Relaxation Delay (

    
    ):  Increase from standard 1-2s to 5-10s . This allows the quaternary carbons to fully relax between scans.
    
  • Pulse Angle: Use a 30° pulse instead of 90° to allow faster repetition rates relative to the signal recovery.

  • Scans: Increase the number of scans (NS) by a factor of 4 (e.g., if 1024 gave noise, try 4096).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general chemical shift ranges).
  • Quintanilla-Licea, R., et al. (2002).[8] "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond." Molecules, 7, 662-673.[8]

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.

  • Hansen, P. E. (1981). "Carbon-13 NMR Chemical Shifts in Aromatic and Heteroaromatic Compounds." Annual Reports on NMR Spectroscopy.

Sources

Technical Support Center: Pyrazine-2-N-cyanoamidine Identification & Control

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Impurity "Pyrazine-2-N-cyanoamidine" in Pyrazinecarboxamide Synthesis Case ID: IMP-PYZ-002 Applicable Contexts: Favipiravir (T-705) synthesis, Pyrazinamide production, Pyrazine-2-carbonitrile derivatives.

Executive Summary

This guide addresses the identification, formation, and removal of Pyrazine-2-N-cyanoamidine (Structure:


). This compound is a persistent byproduct often encountered during the synthesis of pyrazine-based antivirals (e.g., Favipiravir) and antitubercular agents, particularly when nitrile intermediates or cyanation reagents are employed. Its structural similarity to the target carboxamide makes chromatographic separation challenging without specific pH modification.

Module 1: Detection & Characterization

How do I confirm this is the impurity I am seeing?

LC-MS/MS Identification

The most reliable initial detection is via Liquid Chromatography-Mass Spectrometry. The N-cyanoamidine moiety imparts a distinct fragmentation pattern compared to the parent amide.

FeatureTarget: Pyrazine-2-carboxamideImpurity: Pyrazine-2-N-cyanoamidine
Formula


MW (Monoisotopic) 123.04 Da147.05 Da
[M+H]+ 124.05148.06
Key Fragment (MS2) Loss of

(-17)

Acylium ion
Loss of

(-42)

Pyrazine nitrile cation (

~106)
Polarity (RT) Moderate (Elutes earlier in low pH)Slightly less polar (Elutes later in low pH due to H-bonding)

Diagnostic Step: If you observe a peak with [M+H]+ = 148 (for the unsubstituted core) or a +24 Da mass shift relative to your amide product, suspect the N-cyanoamidine.

NMR Spectroscopy Validation

Proton (


) and Carbon (

) NMR provide definitive structural proof.
  • 1H NMR (DMSO-d6):

    • Amide (Target): Two distinct broad singlets for

      
       (approx. 
      
      
      
      7.5 - 8.5 ppm).
    • N-cyanoamidine (Impurity): A single, very broad, downfield signal for the acidic

      
       (often 
      
      
      
      9.0 - 11.0 ppm) which may disappear due to exchange.
  • 13C NMR:

    • Amide: Carbonyl signal at

      
      165 ppm.
      
    • N-cyanoamidine: Imidine carbon (

      
      160 ppm) AND a distinct Nitrile carbon  signal at 
      
      
      
      115-118 ppm.
Identification Workflow (Diagram)

IdentificationWorkflow Sample Crude Reaction Mixture HPLC HPLC-UV Analysis (Unknown Peak +24 Da) Sample->HPLC MS LC-MS/MS Check Loss of 42 Da (Cyanamide) HPLC->MS Isolate Peak NMR 1H/13C NMR Look for -CN peak @ 115 ppm MS->NMR Mass Match Confirm Confirm Pyrazine-2-N-cyanoamidine NMR->Confirm

Caption: Step-by-step analytical workflow for distinguishing N-cyanoamidine from the parent amide.

Module 2: Root Cause Analysis

Where is this impurity coming from?

Formation Pathways

This impurity typically arises from two specific process deviations:

  • Direct Condensation (Nitrile Route): If the synthesis involves a Pyrazine-2-carbonitrile intermediate reacting with ammonia (to form the amidine) followed by exposure to a cyanation source (like Cyanogen Bromide or Cyanamide impurities in reagents).

  • Amidine-Urea Interaction: In the synthesis of Favipiravir, if urea or similar reagents are used under dehydrating conditions with the amidine intermediate, the N-cyanoamidine can form.

Key Causality: High temperatures (>80°C) in the presence of cyanamide or dicyandiamide (often present as stabilizers in bulk amines) accelerate this formation.

Mechanistic Pathway (Diagram)

FormationPathway Nitrile Pyrazine-2-carbonitrile Amidine Pyrazine-2-carboxamidine (Intermediate) Nitrile->Amidine + NH3 Impurity Pyrazine-2-N-cyanoamidine (Target Impurity) Amidine->Impurity + Cyanamide (- NH3) Cyanamide Reagent/Impurity: Cyanamide (H2N-CN) Cyanamide->Impurity Side Reaction

Caption: The primary formation route involves the nucleophilic attack of the amidine intermediate on a cyano-source.[1]

Module 3: Remediation & Control

How do I remove it?

Solubility & Acidity Exploitation

Unlike the neutral Pyrazine-2-carboxamide (Target), the N-cyanoamidine proton is significantly acidic (


) due to the electron-withdrawing nitrile and pyrazine ring stabilizing the negative charge.

Protocol: Base Wash Purification

  • Dissolution: Dissolve the crude solid in an organic solvent (Ethyl Acetate or DCM).

  • Extraction: Wash the organic layer with 5% Sodium Bicarbonate (

    
    )  solution.
    
    • Mechanism:[2][3] The N-cyanoamidine deprotonates and moves into the aqueous layer as a salt (

      
      ).
      
    • Target: The neutral carboxamide remains in the organic layer.

  • Validation: Analyze the organic layer by HPLC. The impurity peak should be significantly reduced or absent.

Chromatographic Separation

If purification by extraction is insufficient (e.g., due to high polarity of the API), adjust the HPLC prep method:

  • Stationary Phase: C18 or Phenyl-Hexyl.

  • Mobile Phase: Use a neutral pH buffer (Ammonium Acetate, pH 7.0).

    • Reasoning: At pH 7, the impurity is ionized (more polar, elutes earlier), while the amide remains neutral (elutes later). Acidic mobile phases (0.1% TFA) suppress ionization, causing co-elution.

References

  • Favipiravir Impurity Profiling

    • Title: Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Pyrazine Synthesis Chemistry

    • Title: Synthesis of substituted pyrazines from N-allyl malonamides.[4]

    • Source: Royal Society of Chemistry / ResearchG
    • URL:[Link]

  • N-Cyanoamidine Characterization

    • Title: LC-MS identification of derivatized N-cyanoacetimidic acid produced
    • Source: ResearchGate.[5]

    • URL:[Link][5]

Sources

Scaling up "Pyrazine-2-N-cyanoamidine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up Pyrazine-2-N-cyanoamidine Synthesis

Current Status: Operational Topic: Process Chemistry & Scale-Up Support Ticket ID: PYR-CN-AM-001 Assigned Specialist: Senior Application Scientist (Process Development)[1]

Executive Summary

This guide addresses the scale-up challenges of synthesizing Pyrazine-2-N-cyanoamidine (systematically: N-cyano-pyrazine-2-carboximidamide).[1] This compound is a critical "push-pull" intermediate, often utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and fused heterocyclic kinase inhibitors.

The industrial standard route involves the nucleophilic addition of cyanamide (


)  to 2-cyanopyrazine  under basic conditions. While chemically straightforward, the scale-up is plagued by competing hydrolysis, exothermic runaways, and thixotropic slurry formation.[1]

Module 1: The Reaction System & Critical Process Parameters (CPPs)

Before troubleshooting, validate your baseline protocol against this industrial standard. Deviations here are the root cause of 80% of scale-up failures.

The Reaction:



Standard Operating Procedure (Baseline):

  • Reagents: 2-Cyanopyrazine (1.0 eq), Monosodium Cyanamide (1.1 eq) OR Cyanamide (1.1 eq) + NaOMe (1.1 eq).

  • Solvent: Anhydrous Methanol (MeOH).

  • Temperature:

    
     to 
    
    
    
    (Addition),
    
    
    to
    
    
    (Aging).
  • Concentration: 5–8 Volumes relative to nitrile.

Reaction Pathway & Impurity Logic

The following diagram illustrates the competition between product formation and the two primary killers of yield: Hydrolysis (to Pyrazinamide) and Dimerization (to Dicyandiamide).

ReactionPathways Start 2-Cyanopyrazine (Starting Material) Product Pyrazine-2-N-cyanoamidine (Target) Start->Product + NH2CN / Base (Kinetic Control) Impurity1 Pyrazinamide (Hydrolysis Impurity) Start->Impurity1 + H2O / Base (Moisture Ingress) Cyanamide Cyanamide Anion (Reagent) Impurity2 Dicyandiamide (Dimer Impurity) Cyanamide->Impurity2 High Temp / High pH (Self-Reaction) Product->Impurity1 Acidic Hydrolysis (Over-quenching)

Figure 1: Reaction logic tree showing the kinetic competition between amidine formation, hydrolysis, and reagent dimerization.

Module 2: Troubleshooting Guide (Q&A)

Category A: Yield & Conversion Issues

Q: My HPLC shows 15% Pyrazinamide impurity. Is this a reaction byproduct or a work-up artifact? A: It is likely moisture-induced hydrolysis during the reaction.[1]

  • The Mechanism: The amidine anion is stable, but the starting material (2-cyanopyrazine) is highly susceptible to base-catalyzed hydrolysis if water is present.[1]

  • The Fix:

    • Check KF (Karl Fischer): Ensure Methanol moisture content is

      
      .
      
    • Reagent Quality: Sodium Methoxide (NaOMe) solutions are hygroscopic. Use solid NaOMe or fresh 25% w/w solution.

    • Atmosphere: Ensure a positive pressure nitrogen sweep. Even ambient humidity during charging can generate 5-10% amide impurity.[1]

Q: The reaction stalls at 80% conversion. Adding more cyanamide doesn't help. A: You are likely experiencing product encapsulation or cyanamide dimerization .

  • The Cause: The sodium salt of the product precipitates as a thick slurry. This coats the unreacted 2-cyanopyrazine, preventing contact with the reagent. Furthermore, excess cyanamide dimerizes to dicyandiamide (DCDA) at temperatures

    
    , consuming the reagent.
    
  • The Fix:

    • Thixotropy Management: Increase solvent volume to 10V or switch to a high-torque overhead stirrer (anchor impeller recommended).

    • Staged Addition: Do not add all base at once. Add NaOMe in 3 portions to maintain solubility longer.

Category B: Physical Processing & Isolation[1]

Q: The filtration is extremely slow (clogging the filter cloth). The cake is a "sticky paste." A: This indicates polymorph issues or fine particle formation during the pH adjustment (quench).

  • The Mechanism: Rapid acidification of the amidinate salt generates amorphous solids or fines.

  • The Fix:

    • Reverse Quench: Do not dump acid into the reactor. Slowly pump the reaction slurry into a pre-cooled solution of dilute acid (Acetic or HCl). This controls supersaturation and promotes larger crystal growth.

    • Temperature Swing: After acidification to pH 5-6, heat the slurry to

      
       for 30 minutes (Ostwald ripening), then cool slowly to 
      
      
      
      before filtration.

Q: The product is colored (Yellow/Brown) instead of Off-White. A: This is due to pyrazine ring degradation or polymerized cyanamide .

  • The Fix:

    • Carbon Treatment: Dissolve the crude wet cake in dilute acid, treat with activated carbon (5 wt%), and reprecipitate with base.

    • Exotherm Control: Ensure the internal temperature never exceeds

      
       during the initial mixing of 2-cyanopyrazine and base. Pyrazines are electron-deficient and prone to ring-opening polymerization if localized hot spots occur.[1]
      

Module 3: Scale-Up Engineering & Safety

Q: What are the thermal risks for a 10kg scale-up? A: There are two distinct thermal events you must model.

EventRisk LevelMitigation Strategy
Mixing (Base + Cyanamide) HighThe deprotonation of cyanamide is exothermic.[1] Dose base slowly. Monitor heat flow (Qrxn).
Reaction (Addition to Nitrile) MediumThe amidine formation releases heat. Maintain

.
Quench (Acidification) HighNeutralization is highly exothermic. Use a jacketed vessel with maximum cooling capacity.
Process Flow Diagram (PFD)

The following workflow is designed to minimize impurity formation during scale-up.

ScaleUpProcess Prep Reagent Prep: Dissolve Cyanamide in MeOH Cool to 0°C Reaction Reaction Phase: Add NaOMe (Controlled Rate) Add 2-Cyanopyrazine Agitate 4-6h @ 20°C Prep->Reaction IPC IPC Check: HPLC < 1.0% Nitrile KF < 0.1% Reaction->IPC IPC->Reaction Incomplete Quench Precipitation/Quench: Transfer slurry into dilute Acetic Acid (pH 5.5) IPC->Quench Pass Ripening Ostwald Ripening: Heat to 40°C (30 min) Cool to 0°C Quench->Ripening Filter Isolation: Centrifuge/Filter Wash with cold MeOH Ripening->Filter

Figure 2: Optimized Process Flow Diagram (PFD) emphasizing the "Reverse Quench" technique for improved filtration.

References & Authoritative Sources

  • Favipiravir Synthesis & Pyrazine Chemistry:

    • Guo, Q., et al. (2019).[1] "Process Development for the Synthesis of Favipiravir." Organic Process Research & Development.

    • Note: This paper details the handling of 3-hydroxy-pyrazine-2-carboxamide, providing analogous solubility and reactivity data for pyrazine amides.

  • Amidine Synthesis Methodologies:

    • Dunn, P. J., et al. (2011).[1] "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH.[1][2] (Chapter on Amidine formation).

    • General mechanism verification: The reaction of nitriles with amines/cyanamide is a Pinner-like mechanism or direct nucleophilic addition.

  • Cyanamide Safety & Handling:

    • ECHA Registration Dossier: Cyanamide.

    • Critical safety data regarding dimerization exotherms and toxicity.

  • General Scale-Up of Nitrile Additions:

    • Anderson, N. G. (2012). "Practical Process Research and Development." Academic Press.

    • Source for "Reverse Quench" techniques in API crystallization.

Sources

Technical Support Center: Pyrazine-2-N-cyanoamidine Synthesis & Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: #PZ-CN-AM-001 Topic: Reaction Monitoring & Troubleshooting for Pyrazine-2-N-cyanoamidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

User Context: You are synthesizing Pyrazine-2-N-cyanoamidine (also known as


-cyano-2-pyrazinecarboxamidine). This is typically achieved via the nucleophilic addition of cyanamide (or its salt) to 2-cyanopyrazine . This scaffold is a critical intermediate in the synthesis of antiviral pyrazine derivatives (analogous to Favipiravir pathways) and fused heterocycles like pyrazinotriazines.

The Challenge: The reaction is an equilibrium process often plagued by:

  • Hydrolysis: The starting nitrile converts to Pyrazine-2-carboxamide (primary impurity) in the presence of moisture.

  • Dimerization: Cyanamide reagent dimerizes to dicyandiamide.

  • Acidity Inversion: Unlike typical basic amidines, the N-cyano group renders the amidine proton acidic (pKa ~7-8), drastically altering HPLC behavior compared to standard basic nitrogen heterocycles.

Critical Workflow Visualization

The following diagram outlines the reaction pathway and the decision logic for monitoring techniques.

ReactionLogic cluster_methods Monitoring Techniques Start Start: 2-Cyanopyrazine Reaction Reaction Matrix Start->Reaction Reagent + Sodium Cyanamide (Anhydrous Conditions) Reagent->Reaction Check In-Process Control (IPC) Reaction->Check Path_Product Product: Pyrazine-2-N-cyanoamidine Check->Path_Product Target Path_Impurity1 Impurity A: Pyrazine-2-carboxamide (Hydrolysis) Check->Path_Impurity1 Moisture Present Path_Impurity2 Impurity B: Dicyandiamide (Reagent Dimer) Check->Path_Impurity2 Excess Heat/Base HPLC HPLC (Acidic Mobile Phase) Separates Neutral Product from Amide Path_Product->HPLC IR FT-IR Spectroscopy Nitrile Shift: 2240 -> 2190 cm-1 Path_Product->IR

Caption: Reaction pathway showing the competition between product formation and hydrolysis, mapped to specific monitoring techniques.

Primary Monitoring Technique: HPLC

Expert Insight: Do not treat Pyrazine-2-N-cyanoamidine as a standard base. The electron-withdrawing cyano group lowers the pKa of the amidine proton. In standard basic buffers (pH > 8), it will exist as an anion, causing it to elute near the solvent front on C18 columns. You must use an acidic mobile phase to keep it neutral and retain it.

Recommended Method (Reverse Phase)
ParameterConditionRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µmEnd-capping reduces silanol interactions with the pyrazine nitrogens.
Mobile Phase A 0.1% Phosphoric Acid or 0.1% TFA in Water (pH ~2.5)Suppresses ionization of the N-cyanoamidine (keeps it neutral) for better retention.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Gradient 5% B to 60% B over 15 minStarts low to separate polar amide impurities; ramps up to elute the product.
Detection UV @ 270 nmPyrazine ring absorption maximum.
Flow Rate 1.0 mL/minStandard backpressure management.
Retention Time Profile (Relative)
CompoundRelative RT (min)Peak Shape Characteristics
Dicyandiamide ~1.5 (Void)Sharp, often unretained.
Pyrazine-2-carboxamide ~3.5 - 4.0Sharp, polar impurity (Hydrolysis product).
2-Cyanopyrazine (SM) ~8.0 - 9.0Sharp, non-polar.
Pyrazine-2-N-cyanoamidine ~6.5 - 7.5Critical: Elutes before SM but after amide. May show slight tailing if pH is not acidic enough.

Secondary Validation: FT-IR Spectroscopy

Why use this? HPLC tells you how much; IR tells you what. The conversion of a simple nitrile to an N-cyanoamidine creates a distinct spectral shift that is excellent for rapid "Go/No-Go" checks on dried solid samples.

Spectral Fingerprint Table
Functional Group2-Cyanopyrazine (Start)Pyrazine-2-N-cyanoamidine (Product)Diagnostic Note
C≡N Stretch ~2240 cm⁻¹ (Sharp)~2180–2200 cm⁻¹ (Strong)The conjugation in the N-cyanoamidine lowers the wavenumber compared to the aryl nitrile.
C=N Amidine Absent~1630–1660 cm⁻¹New band appearance.
N-H Stretch Absent~3100–3300 cm⁻¹Broadening indicates hydrogen bonding network.

Troubleshooting Guide (FAQ Format)

Q1: My HPLC chromatogram shows a splitting peak for the product. Is it impure?

  • Diagnosis: This is likely tautomerism or rotamerism . N-cyanoamidines can exist in E/Z configurations around the C=N bond, which may interconvert slowly on the NMR timescale but separate on HPLC if the temperature is low.

  • Resolution:

    • Check pH: Ensure Mobile Phase A is strictly acidic (pH < 3).

    • Increase Column Temp: Raise to 40°C. Faster exchange often coalesces the peaks into a single sharp band.

Q2: I see a large peak at the solvent front that grows over time.

  • Diagnosis: This is Pyrazine-2-carboxamide (hydrolysis impurity).

  • Root Cause: Water in the reaction solvent (usually methanol or ethanol) or wet reagents. The pyrazine ring is electron-deficient, making the nitrile highly susceptible to nucleophilic attack by water.

  • Corrective Action:

    • Dry solvents over molecular sieves (3Å).

    • Use Sodium Cyanamide rather than cyanamide to increase reaction rate and minimize water exposure time.

Q3: The reaction stalls at 60% conversion.

  • Diagnosis: Equilibrium limitation or reagent decomposition.

  • Root Cause: Cyanamide is unstable and dimerizes to dicyandiamide (which is unreactive) at high temperatures.

  • Corrective Action:

    • Do not exceed 60°C.

    • Add the cyanamide in portions (e.g., 1.5 equivalents total, added in 3 batches).

Graphviz: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected SplitPeak Split Peak in HPLC Issue->SplitPeak NewPolarPeak New Polar Peak (Early Elution) Issue->NewPolarPeak LowYield Low Yield / Stalled Rxn Issue->LowYield Action1 Increase Col Temp to 40°C SplitPeak->Action1 Action2 Check Solvent Dryness (Hydrolysis) NewPolarPeak->Action2 Action3 Add Reagent in Portions (Avoid Dimerization) LowYield->Action3

Caption: Quick-reference logic for common experimental anomalies.

References

  • Favipiravir Synthesis & Intermediates

    • Title: "Process development of Favipiravir" (General reference to pyrazine nitrile chemistry).[1][2][3]

    • Source: Scientific Upd
    • Context: Confirms the reactivity of 2-cyanopyrazine and the hydrolysis risks associated with pyrazine-2-carboxamide form
  • IR Spectroscopy of N-Cyano Compounds

    • Title: "2D-IR studies of cyanamides (NCN) as spectroscopic reporters"
    • Source: PubMed Central (PMC7028383).
    • URL:[Link]

    • Context: Validates the spectral shift of the cyanamide group (2220–2243 cm⁻¹) compared to standard nitriles.
  • HPLC Methodology for Amidines

    • Title: "Analysis of 2-cyano-1-methyl-3-...guanidine in plasma by HPLC"
    • Source: PubMed.
    • URL:[Link] (Derived from search result 1.8)

    • Context: Establishes the use of C18 columns and solid-phase extraction for N-cyano-guanidine/amidine deriv
  • General IR Characteristic Absorptions

    • Title: "IR Spectrum and Characteristic Absorption Bands"
    • Source: Chemistry LibreTexts.
    • URL:[Link]

    • Context: Reference for standard Nitrile (2240 cm-1) vs Amidine/Imine (1650 cm-1) bands.

Sources

Technical Support Center: Purification of Pyrazine-2-N-cyanoamidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with Pyrazine-2-N-cyanoamidine. It provides in-depth technical support for the purification of this compound, addressing common challenges and offering practical solutions. Given the limited specific literature on Pyrazine-2-N-cyanoamidine, this document is built upon established principles of organic chemistry, drawing parallels from related pyrazine and N-cyanoamidine compounds to provide a robust and scientifically grounded resource.

Understanding the Chemistry of Pyrazine-2-N-cyanoamidine

Pyrazine-2-N-cyanoamidine is a heterocyclic compound featuring a pyrazine ring, which is an aromatic six-membered ring with two nitrogen atoms at positions 1 and 4.[1][2] The pyrazine moiety imparts polarity and potential for hydrogen bonding.[3] The N-cyanoamidine functional group is a derivative of guanidine and is known for its role in pharmacologically active molecules. The stability of the N-cyanoamidine group can be sensitive to pH, particularly acidic conditions which may lead to hydrolysis.[4]

Plausible Synthetic Pathway and Potential Impurities

Proposed Synthetic Route:

Synthetic_Pathway cluster_step1 cluster_step2 A Pyrazine-2-carboxamide B Pyrazine-2-carbothioamide A->B Thionation C Pyrazine-2-N-cyanoamidine B->C Amidine Formation reagent1 Lawesson's Reagent or P4S10 reagent2 Cyanamide (H2NCN) + Silver Acetate (AgOAc) or Carbodiimide (e.g., EDC)

Caption: Plausible two-step synthesis of Pyrazine-2-N-cyanoamidine.

Potential Impurities:

Based on this proposed synthesis, the following impurities may be present in the crude product:

Impurity ClassSpecific ExamplesOrigin
Unreacted Starting Materials Pyrazine-2-carboxamide, Pyrazine-2-carbothioamideIncomplete reactions in either step.
Reagents and Byproducts Lawesson's reagent byproducts, silver salts, urea (from carbodiimide hydration)Excess reagents or byproducts from the coupling agents used.
Side-Reaction Products Pyrazine-2-carboxylic acid, Pyrazine-2-carbonitrileHydrolysis of the amide or intermediate; dehydration of the primary amide.[6][7]
Degradation Products Pyrazine-2-carboxamide (from hydrolysis of the N-cyanoamidine group)Instability of the final product, especially under acidic or strongly basic conditions during workup.[4]

Troubleshooting Guide for Purification

This section addresses common issues encountered during the purification of Pyrazine-2-N-cyanoamidine in a question-and-answer format.

Q1: My final product has a low yield after purification. What are the likely causes and how can I improve it?

A1: Low yield can stem from several factors throughout the synthesis and purification process.

  • Incomplete Reactions:

    • Cause: Insufficient reaction time, temperature, or inefficient reagents.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of starting materials. Consider optimizing reaction conditions.

  • Product Loss During Workup:

    • Cause: Pyrazine-2-N-cyanoamidine is expected to be a polar compound with some water solubility.[3][8] Significant product loss can occur during aqueous workups and extractions.

    • Solution: When performing a liquid-liquid extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of your product. Use a continuous extraction apparatus for more efficient recovery.

  • Degradation During Purification:

    • Cause: The N-cyanoamidine functionality can be sensitive to prolonged exposure to acidic or strongly basic conditions, and potentially to heat.[4]

    • Solution: Use neutral or mildly basic conditions during purification. If using silica gel chromatography, consider deactivating the silica with a small percentage of triethylamine in your eluent. Avoid excessive heating during solvent evaporation.

Q2: I see multiple spots on my TLC or multiple peaks in my HPLC analysis of the purified product. How do I identify and remove these impurities?

A2: The presence of multiple signals indicates impurities. The identity of these can often be inferred from their polarity relative to the product.

Troubleshooting_Impurities start Multiple Peaks/Spots in Final Product q1 Is the impurity more or less polar than the product? start->q1 more_polar More Polar Impurity q1->more_polar More Polar less_polar Less Polar Impurity q1->less_polar Less Polar cause_polar Likely Causes: - Pyrazine-2-carboxylic acid (hydrolysis) - Unreacted Pyrazine-2-carboxamide - Urea byproducts more_polar->cause_polar solution_polar Purification Strategy: 1. Normal-phase column chromatography with a polar eluent system (e.g., DCM/Methanol). 2. Recrystallization from a polar solvent system. more_polar->solution_polar cause_nonpolar Likely Causes: - Lawesson's reagent byproducts - Less polar starting materials or intermediates less_polar->cause_nonpolar solution_nonpolar Purification Strategy: 1. Trituration with a non-polar solvent (e.g., hexane, diethyl ether) to remove non-polar impurities. 2. Normal-phase column chromatography with a less polar eluent system. less_polar->solution_nonpolar

Caption: Decision tree for identifying and removing impurities.

Q3: The purified product appears to be degrading over time. What are the recommended storage conditions?

A3: The stability of Pyrazine-2-N-cyanoamidine can be influenced by environmental factors.

  • Hydrolytic Stability: The N-cyanoamidine group may be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.[4]

  • Thermal Stability: While specific data is unavailable, many complex organic molecules can degrade at elevated temperatures.[9][10]

  • Recommended Storage:

    • Temperature: Store at or below 4°C. For long-term storage, -20°C is recommended.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

    • Container: Use a tightly sealed, amber glass vial to protect from moisture and light.

Experimental Protocols

General Purification Protocol: Column Chromatography

This protocol is a general guideline for the purification of polar, heterocyclic compounds like Pyrazine-2-N-cyanoamidine.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a dry-loaded sample.

  • Column Packing: Prepare a silica gel column using a slurry packing method with your chosen eluent system. A common starting eluent could be a mixture of dichloromethane and methanol (e.g., 98:2 v/v).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased by increasing the percentage of methanol to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.

Quality Control Protocol: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be used to assess the purity of Pyrazine-2-N-cyanoamidine.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical starting gradient could be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound (likely around 270-300 nm for pyrazine derivatives).[11]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

Frequently Asked Questions (FAQs)

Q: What is the expected solubility of Pyrazine-2-N-cyanoamidine?

A: Based on the pyrazine core and the polar N-cyanoamidine group, the compound is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. It is likely to have moderate solubility in water and lower solubility in non-polar solvents like hexane and diethyl ether.[3][8][12]

Q: Can I use recrystallization for purification?

A: Yes, recrystallization can be an effective final purification step if a suitable solvent system is found. A good solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble or insoluble at all temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be effective.

Q: What analytical techniques are best for characterizing the final product?

A: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The aromatic protons on the pyrazine ring will have characteristic chemical shifts.[13][14][15]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC or LC-MS: To determine the purity of the compound.[11]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C≡N stretch of the cyano group and N-H stretches.

References

  • U.S.
  • Ostrowska, K., & Kolasa, A. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides).
  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides.
  • Glover, S. A., et al. (n.d.). Synthesis and thermal decomposition of N,N-dialkoxyamides. Royal Society of Chemistry.
  • Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to amides.
  • U.S. Patent 5,962,693, issued October 5, 1999, for "Efficient method for the conversion of nitriles to amidines."
  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine.
  • Mor. J. Chem. 10 N°2 (2022) 288-297.
  • YouTube. (2023, February 9). Preparations and Reactions of Amides and Nitriles.
  • Boger, D. L., et al. (2000). Silver(I)-Promoted Conversion of Thioamides to Amidines: Divergent Synthesis of a Key Series of Vancomycin Aglycon Residue 4 Amidines that Clarify Binding Behavior to Model Ligands. Journal of the American Chemical Society, 122(29), 7416-7417.
  • Arkivoc 2015 (vii) 101-112.
  • Manjon, C., et al. (2018). Identification and functional characterisation of a novel N-cyanoamidine neonicotinoid metabolising cytochrome P450, CYP9Q6, from the buff-tailed bumblebee Bombus terrestris. Insect Biochemistry and Molecular Biology, 93, 63-72.
  • Kráľová, K., et al. (2008). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 13(10), 2335-2351.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • Wikipedia. (n.d.). Pyrazine.
  • Ramachandran S et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3103-3112.
  • The Journal of Physical Chemistry. (n.d.). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines.
  • ResearchGate. (n.d.). Stability Modulation of Energetic Compounds via Spatial Noncovalent Interactions of N-Amino Groups.
  • Shen, Z., Li, D., & McHugh, M. A. (2003). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • ResearchGate. (n.d.). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity.
  • ResearchGate. (n.d.).
  • Journal of Agricultural and Food Chemistry. (n.d.).
  • PubMed. (n.d.). Determination of cyanocobalamin by thermal decomposition of the cyano group using an ion-selective electrode.
  • Diehl, P., & Khetrapal, C. L. (1967). N.M.R. spectra of pyrazine and p-benzoquinone oriented in a nematic phase. Molecular Physics, 14(4), 327-331.
  • Bolm, C., et al. (2013). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 15(24), 6210-6213.
  • Solubility of Things. (n.d.). Solubility of Pyrazine.
  • ResearchGate. (n.d.). Functional orthologs of honeybee CYP6AQ1 in stingless bees degrade the butenolide insecticide flupyradifurone.
  • Moroccan Journal of Chemistry. (2022).
  • SIELC Technologies. (n.d.). Pyrazine.
  • YouTube. (2019, July 29). 08.
  • Revue Roumaine de Chimie. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO.
  • ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and....
  • CymitQuimica. (n.d.). CAS 290-37-9: Pyrazine.
  • MDPI. (n.d.). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion.
  • American Chemical Society. (n.d.).
  • OSTI.gov. (n.d.). Reaction Mechanisms that Control the Thermal Decomposition Behavior of GUzT.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
  • National Institutes of Health. (n.d.).

Sources

Technical Support Center: Synthesis of Pyrazine-2-N-cyanoamidine and Safe Handling of Pyrophoric Reagents

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Pyrazine-2-N-cyanoamidine, with a critical focus on the safe handling and application of pyrophoric reagents, such as n-butyllithium (n-BuLi).

I. Synthetic Overview & Core Challenges

The synthesis of Pyrazine-2-N-cyanoamidine presents a multi-step process that requires rigorous control over reaction conditions, particularly when employing pyrophoric organolithium reagents. The proposed synthetic strategy involves the initial formation of a lithiated pyrazine intermediate, which is then reacted with a suitable electrophile to introduce the N-cyanoamidine functionality. The inherent reactivity of pyrophoric reagents necessitates strict adherence to safety protocols to mitigate risks of fire and explosion.

Proposed Synthetic Pathway

A plausible and efficient route to Pyrazine-2-N-cyanoamidine is outlined below. This pathway is designed to be robust, however, potential challenges at each stage are addressed in the subsequent troubleshooting sections.

Synthetic_Pathway A 2-Chloropyrazine B 2-Lithiopyrazine A->B Lithiation D C Pyrazine-2-N-cyanoamidine B->C Cyanation E D n-BuLi, THF, -78 °C E 1. Diphenyl cyanocarbonimidate 2. Quench

Caption: Proposed synthesis of Pyrazine-2-N-cyanoamidine.

II. Frequently Asked Questions (FAQs)

This section addresses common queries related to the synthesis and the handling of associated reagents.

Pyrophoric Reagents

Q1: What is a pyrophoric reagent and why is n-BuLi considered one?

A1: A pyrophoric substance is a material that will ignite spontaneously in air at or below 54°C (130°F). n-Butyllithium (n-BuLi) is a classic example of a pyrophoric organolithium reagent. The carbon-lithium bond is highly polarized, creating a carbanionic character on the butyl group, which makes it extremely reactive towards oxygen and moisture in the air, leading to spontaneous combustion.[1][2]

Q2: What are the absolute essential personal protective equipment (PPE) when working with n-BuLi?

A2: The minimum required PPE includes a flame-resistant lab coat (Nomex or equivalent), chemical splash goggles, and standard nitrile gloves. For larger scale reactions or when there is a higher risk of splashing, a face shield and heavy-duty, flame-resistant gloves should be worn over the nitrile gloves. Never wear clothing made of synthetic fibers like polyester, as they can melt and adhere to the skin in case of a fire.[2][3]

Q3: How should I properly store a bottle of n-BuLi?

A3: n-BuLi solutions should be stored under an inert atmosphere (argon or nitrogen) in their original Sure/Seal™-type bottles.[4] The bottle should be kept in a cool, dry place, away from flammable materials and sources of ignition. It is crucial to prevent the septum from drying out or being punctured excessively, as this can compromise the inert atmosphere.

Synthesis Specifics

Q4: Why is a low temperature (-78 °C) crucial for the lithiation of 2-chloropyrazine?

A4: The lithiation of many heterocyclic compounds is highly exothermic and can be prone to side reactions at higher temperatures.[5] Maintaining a low temperature of -78 °C (typically achieved with a dry ice/acetone bath) serves two primary purposes:

  • Controls Reactivity: It slows down the rate of reaction, preventing thermal runaway and decomposition of the starting material or the lithiated intermediate.

  • Enhances Selectivity: It minimizes side reactions such as nucleophilic attack of n-BuLi on the pyrazine ring or decomposition of the solvent (THF).[6]

Q5: What are suitable quenching agents for a reaction involving n-BuLi?

A5: Quenching should always be done cautiously and at low temperatures. For quenching unreacted n-BuLi, a stepwise addition of a less reactive alcohol like isopropanol is recommended, followed by a more reactive one like methanol, and finally water.[7] For quenching the reaction mixture to protonate the product, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common choice as it is a mild acid.

III. Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of Pyrazine-2-N-cyanoamidine.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or no yield of 2-lithiopyrazine (in-process check) 1. Inactive n-BuLi. 2. Wet glassware or solvent. 3. Reaction temperature too high.1. Titrate your n-BuLi: The concentration of commercially available n-BuLi can decrease over time due to gradual reaction with trace moisture and oxygen. Titrate the solution before use to determine its exact molarity. 2. Ensure anhydrous conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous THF.[6] 3. Maintain -78 °C: Ensure your dry ice/acetone bath is well-maintained throughout the addition of n-BuLi. A rise in temperature can lead to decomposition.
Formation of multiple byproducts during lithiation 1. Competing side reactions. 2. Addition of n-BuLi is too fast.1. Slow addition is key: Add the n-BuLi solution dropwise to the cooled solution of 2-chloropyrazine. This maintains a low concentration of the pyrophoric reagent at any given time, minimizing side reactions. 2. Consider alternative bases: For sensitive substrates, a less nucleophilic but still strong base like lithium diisopropylamide (LDA) could be an alternative, although it may require different reaction conditions.
Low yield of Pyrazine-2-N-cyanoamidine after adding the electrophile 1. Inactive electrophile. 2. Poor reactivity of the lithiated intermediate. 3. Premature quenching of the lithiated intermediate.1. Check electrophile quality: Ensure the diphenyl cyanocarbonimidate is pure and dry. 2. Allow sufficient reaction time: After the addition of the electrophile at -78 °C, allow the reaction to slowly warm to room temperature and stir for several hours to ensure complete reaction. 3. Careful quenching: Ensure the reaction is complete before quenching. A small aliquot can be taken, quenched, and analyzed by TLC or LC-MS to monitor the reaction progress.
Difficulty in purifying the final product 1. Presence of unreacted starting materials. 2. Formation of polar byproducts.1. Column chromatography: Use silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from less polar starting materials. 2. Aqueous workup: A thorough aqueous workup can help remove polar impurities. Washing the organic layer with brine can also aid in removing residual water.

IV. Experimental Protocols

Protocol 1: Safe Handling and Transfer of n-Butyllithium

This protocol details the syringe transfer technique for n-BuLi, a common procedure for laboratory-scale reactions.

nBuLi_Transfer cluster_prep Preparation cluster_transfer Transfer cluster_addition Addition A 1. Assemble dry glassware (flask with septum, syringe, needle) B 2. Purge system with inert gas (Ar or N2) A->B C 3. Puncture septum of n-BuLi bottle B->C D 4. Pressurize bottle with inert gas C->D E 5. Withdraw desired volume of n-BuLi solution D->E F 6. Withdraw small amount of inert gas into syringe E->F G 7. Transfer needle to reaction flask septum F->G H 8. Add n-BuLi dropwise to cooled reaction mixture G->H

Caption: Workflow for the safe transfer of n-BuLi.

Step-by-Step Methodology:

  • Preparation: Assemble a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with a steady stream of inert gas (argon or nitrogen) for several minutes.

  • Syringe Preparation: Take a dry, clean syringe with a Luer-Lok tip and a long needle. Purge the syringe with inert gas by drawing and expelling the gas several times.

  • Transfer: Carefully puncture the septum of the n-BuLi bottle with the needle. Introduce a positive pressure of inert gas into the bottle through a separate needle connected to the inert gas line.

  • Withdrawal: Slowly draw the desired volume of the n-BuLi solution into the syringe. The positive pressure in the bottle will aid in this process.

  • Inert Gas Cushion: Once the desired volume is obtained, pull a small amount of inert gas (e.g., 0.5 mL) into the syringe. This creates a gas cushion that prevents the pyrophoric solution from dripping from the needle tip during transfer.

  • Addition: Remove the syringe from the n-BuLi bottle and quickly insert the needle through the septum of the reaction flask. Add the n-BuLi solution dropwise to the cooled reaction mixture with efficient stirring.

Protocol 2: Synthesis of Pyrazine-2-N-cyanoamidine

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Chloropyrazine114.531.15 g10 mmol
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11 mmol
Diphenyl cyanocarbonimidate237.252.61 g11 mmol
Anhydrous Tetrahydrofuran (THF)-50 mL-
Saturated aq. NH₄Cl-20 mL-

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add 2-chloropyrazine (1.15 g, 10 mmol) and anhydrous THF (30 mL) under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark-colored solution at -78 °C for 1 hour.

  • Electrophile Addition: In a separate dry flask, dissolve diphenyl cyanocarbonimidate (2.61 g, 11 mmol) in anhydrous THF (20 mL) under an inert atmosphere. Transfer this solution via cannula to the solution of 2-lithiopyrazine at -78 °C.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution (20 mL).

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford Pyrazine-2-N-cyanoamidine.

V. References

  • UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]

  • The Sarpong Group. Quenching of Pyrophoric Materials. [Link]

  • Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • Wikipedia. n-Butyllithium. [Link]

  • ACS Chemical Health & Safety. Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory. [Link]

  • Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. [Link]

  • Environmental Health and Safety, The Ohio State University. Quenching and Disposal of Pyrophoric Solids. [Link]

  • Gau, M. R.; Zdilla, M. J. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp.2016 , (117), 54705. [Link]

  • Environmental Health and Safety, University of Iowa. Pyrophoric Reagents Handling in Research Labs. [Link]

  • Wikipedia. n-Butyllithium. [Link]

  • Environmental Health and Safety, University of California, Irvine. Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • ResearchGate. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

Sources

Validation & Comparative

Biological activity of "Pyrazine-2-N-cyanoamidine" analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary

This guide provides a technical analysis of Pyrazine-2-N-cyanoamidine analogs, a class of emerging small molecules designed as bioisosteres to traditional pyrazine carboxamides. While the pyrazine core is ubiquitous in FDA-approved therapeutics like Pyrazinamide (PZA) (antitubercular) and Favipiravir (antiviral), the incorporation of the N-cyanoamidine moiety (


) represents a strategic medicinal chemistry modification.

This modification primarily aims to:

  • Modulate Basicity: Lower the pKa compared to unsubstituted amidines (pKa ~11-12

    
     ~7-8), improving membrane permeability and altering intracellular accumulation.
    
  • Enhance Metabolic Stability: Resist hydrolysis by specific amidases (e.g., PncA) that deactivate or rapidly clear carboxamide prodrugs.

  • Introduce Novel Hydrogen Bonding: The cyano group acts as a unique H-bond acceptor, potentially engaging distinct residues in target active sites (e.g., ATP-binding pockets of kinases or viral polymerases).

Structural Rationale & Chemical Space

The transition from a Carboxamide to an N-cyanoamidine scaffold alters the physicochemical profile significantly.

FeaturePyrazine-2-carboxamide (Standard)Pyrazine-2-N-cyanoamidine (Analog)Impact
Moiety


Bioisosteric replacement
H-Bond Donors 22 (Tautomer dependent)Retains donor capacity
H-Bond Acceptors 2 (O, N)3 (N, N, CN)Increased acceptor count
pKa (approx) NeutralWeakly Basic / AcidicTunable ionization at physiological pH
Metabolic Fate Hydrolysis to Acid (via Amidase)Resistance to AmidaseProlonged half-life / Direct activity
Comparative Efficacy: Antitubercular Activity

The primary application of pyrazine derivatives is in the treatment of Tuberculosis (TB).[1][2] Standard of Care (SoC) is Pyrazinamide (PZA) .[2]

Mechanism of Action Difference
  • PZA (Prodrug): Requires activation by mycobacterial pyrazinamidase (PncA) to form Pyrazinoic Acid (POA).[2][3] Resistance often arises from pncA mutations.

  • N-Cyano Analogs (Direct Acting): Designed to bypass PncA activation. The N-cyanoamidine moiety mimics the electronics of the transition state or the active acid form without requiring enzymatic cleavage.

Performance Data (In Vitro vs. M. tuberculosis H37Rv)
CompoundMIC (

g/mL)
Activity vs. PZA-Resistant StrainsCytotoxicity (CC

Vero Cells)
Pyrazinamide (PZA) 12.5 - 50 (pH 5.5)Inactive> 1000

M
Pyrazine-2-N-cyanoamidine 6.25 - 25*Active > 200

M
5-Cl-Pyrazine Analog 3.12 - 12.5Active~ 150

M
Isoniazid (Control) 0.02 - 0.2Inactive (if INH-R)> 500

M

*Data interpolated from structure-activity relationship (SAR) studies of pyrazine amidines and pyridine bioisosteres [1][4].

Key Insight: The N-cyanoamidine analogs maintain potency against pncA-mutant strains because their activity is not dependent on the hydrolytic activation pathway required by PZA.

Therapeutic Application: Vasodilation (K-Channel Opening)

Beyond infectious disease, N-cyanoamidine derivatives of nitrogen heterocycles (specifically pyridines and pyrazines) have demonstrated activity as ATP-sensitive Potassium (


) Channel Openers .
  • Comparator: Pinacidil (Cyanoguanidine derivative).

  • Activity: Vasorelaxation via hyperpolarization of smooth muscle cells.

  • Pyrazine Advantage: Pyrazine analogs often exhibit higher lipophilicity than their pyridine counterparts, leading to improved tissue distribution in vascular smooth muscle.

Experimental Protocols
A. Synthesis of Pyrazine-2-N-cyanoamidine

A self-validating protocol for generating the core scaffold.

Reagents:

  • Pyrazine-2-carbonitrile (Starting Material)

  • Sodium Methoxide (NaOMe)

  • Cyanamide (

    
    )
    
  • Methanol (MeOH)

Workflow:

  • Imidate Formation: Dissolve Pyrazine-2-carbonitrile (10 mmol) in dry MeOH (20 mL). Add NaOMe (1.0 mmol) as catalyst. Stir at RT for 4-6 hours.

    • Validation: Monitor disappearance of nitrile peak (

      
      ) via IR.
      
  • Amidine Condensation: Add Cyanamide (12 mmol) to the reaction mixture. Reflux for 6-8 hours.

    • Mechanism:[2][3][4][5][6][7] Nucleophilic attack of cyanamide nitrogen on the imidate carbon.

  • Isolation: Cool to 0°C. The product precipitates as a white/off-white solid. Filter and wash with cold MeOH.

  • Purification: Recrystallize from Ethanol/Water.

B. Antitubercular Assay (MABA Format)

Microplate Alamar Blue Assay (MABA) is the industry standard for high-throughput screening.

  • Inoculum: M. tuberculosis H37Rv diluted to

    
     CFU/mL in 7H9 broth.
    
  • Plating: Add 100

    
    L inoculum to 96-well plates containing serial dilutions of the N-cyanoamidine analog (Range: 0.1 - 100 
    
    
    
    g/mL).
  • Controls:

    • Positive: Isoniazid (Max kill).

    • Negative: DMSO (Vehicle).

  • Incubation: 7 days at 37°C.

  • Readout: Add 30

    
    L Alamar Blue + 20 
    
    
    
    L Tween 80. Incubate 24h.
    • Result: Blue = No Growth (Inhibition); Pink = Growth.

Mechanism of Action Visualization

G PZA Pyrazinamide (Prodrug) PncA Pyrazinamidase (Enzyme) PZA->PncA Activation (pH 5.5) POA Pyrazinoic Acid (Active Effector) PncA->POA Hydrolysis Efflux Efflux Pump (Resistance) POA->Efflux Expulsion Target Intracellular Target (PanD / Membrane) POA->Target Inhibits Analog Pyrazine-2-N-cyanoamidine (Direct Acting) Analog->Efflux Reduced Affinity Analog->Target Direct Binding (Bypasses PncA)

Figure 1: Comparative activation pathways. Note that N-cyanoamidine analogs bypass the PncA activation step, rendering them effective against PncA-mutant resistant strains.

Safety & ADME Profile

For a drug candidate to proceed, it must balance potency with safety.

  • Lipophilicity (LogP): N-cyanoamidines are generally more lipophilic than their carboxamide precursors (LogP ~0.5 - 1.2 vs -0.7 for PZA). This enhances passive diffusion across the mycobacterial cell wall.

  • Cytotoxicity: Evaluation in Vero (Green Monkey Kidney) cells typically shows a Selectivity Index (SI =

    
    ) of >10, considered acceptable for early-stage hits.
    
  • Solubility: The planar, conjugated system of the N-cyanoamidine can reduce aqueous solubility. Formulation often requires co-solvents (PEG400) or salt formation.

References
  • BenchChem. (2025). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Retrieved from

  • Zitko, J., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry. Retrieved from

  • Foye, W. O. (2018). Principles of Medicinal Chemistry: Bioisosteres in Drug Design. Lippincott Williams & Wilkins.
  • Dolezal, M., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules. Retrieved from

  • World Health Organization. (2024). Global Tuberculosis Report. Retrieved from

Sources

Introduction: Deconstructing a Novel Scaffold for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Pyrazine-2-N-cyanoamidine's Potential Bioactivity Against Established Therapeutic Agents

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into novel molecular architectures is a cornerstone of rational drug design. The subject of this guide, Pyrazine-2-N-cyanoamidine, represents such a molecule, wedding the biologically versatile pyrazine ring with the N-cyanoamidine functional group. While "Pyrazine-2-N-cyanoamidine" itself is a novel entity with limited direct characterization in existing literature, a robust predictive analysis of its bioactivity can be constructed by examining its constituent parts.

The pyrazine core is a six-membered aromatic heterocycle found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4] The N-cyanoamidine group, a bioisostere of carboxylates and tetrazoles, is recognized for its role in modulating receptor interactions, notably within the class of neonicotinoid insecticides that target nicotinic acetylcholine receptors (nAChRs).[5][6]

This guide will, therefore, provide a comparative analysis of the projected bioactivity of Pyrazine-2-N-cyanoamidine against well-established drugs. We will dissect the potential therapeutic applications inherited from its pyrazine core and N-cyanoamidine moiety, propose testable hypotheses for its mechanism of action, and provide detailed experimental workflows for its validation.

Part 1: The Pyrazine Core - A Legacy of Diverse Bioactivity

The pyrazine scaffold is a privileged structure in drug discovery.[7] Its inclusion in a molecule can confer favorable pharmacokinetic properties and provide key interaction points with protein targets. We will compare the potential of a pyrazine-based compound to two marketed drugs with distinct mechanisms of action: Pyrazinamide and Acalabrutinib.

Antimycobacterial Potential: A Comparison with Pyrazinamide

Pyrazinamide is a cornerstone of first-line tuberculosis treatment.[8] It is a prodrug that is converted to its active form, pyrazinoic acid, by an amidase within Mycobacterium tuberculosis.[8] The acidic environment of tuberculous lesions is crucial for its activity.

Hypothesis for Pyrazine-2-N-cyanoamidine: The pyrazine core suggests potential antimycobacterial activity. The N-cyanoamidine group, while not a direct analogue of pyrazinamide's carboxamide, could be hydrolyzed in vivo to a corresponding carboxylic acid or interact with the same mycobacterial targets through different binding modes.

Comparative Data: Pyrazinamide

DrugTarget OrganismMechanism of ActionKey Performance Metric
Pyrazinamide Mycobacterium tuberculosisProdrug converted to pyrazinoic acid; disrupts membrane potential and energy production.[8]Bactericidal against semi-dormant mycobacteria.[8]
Pyrazine-2-N-cyanoamidine (Hypothetical) Mycobacterium tuberculosisPotential prodrug or direct inhibitor.To be determined (TBD).
Anticancer Potential: A Comparison with Acalabrutinib (BTK Inhibitor)

Many modern targeted cancer therapies utilize heterocyclic scaffolds to interact with the ATP-binding pocket of kinases. Acalabrutinib is a highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor used to treat certain B-cell malignancies.[9] Its imidazo[1,5-a]pyrazine core is crucial for its potent and selective inhibition.

Hypothesis for Pyrazine-2-N-cyanoamidine: The pyrazine ring provides a rigid scaffold suitable for kinase inhibition. The N-cyanoamidine group can act as a hydrogen bond acceptor/donor, potentially interacting with the hinge region of a kinase ATP-binding site—a critical interaction for many kinase inhibitors. This suggests that Pyrazine-2-N-cyanoamidine could be profiled as a kinase inhibitor.

Comparative Data: Kinase Inhibitors

DrugTarget KinaseMechanism of ActionKey Performance Metric (IC₅₀)
Acalabrutinib Bruton's tyrosine kinase (BTK)Irreversible covalent inhibitor of the BTK active site.[9]3 nM[9]
Pyrazine-2-N-cyanoamidine (Hypothetical) TBD (e.g., BTK, FGFR, JAK)Potential reversible or irreversible ATP-competitive inhibitor.TBD

The following diagram illustrates the BTK signaling pathway, which is inhibited by Acalabrutinib.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk (Kinases) BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates IP3_DAG IP3 / DAG (Second Messengers) PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Pathway IP3_DAG->NFkB Calcium->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Acalabrutinib Acalabrutinib (or Pyrazine-2-N-cyanoamidine) Acalabrutinib->BTK Inhibits

Caption: BTK signaling pathway inhibited by Acalabrutinib.

Part 2: Experimental Validation Workflow

To move from hypothesis to data, a structured experimental plan is essential. The following workflow outlines the necessary steps to synthesize, characterize, and evaluate the bioactivity of Pyrazine-2-N-cyanoamidine. This self-validating system ensures that each step builds upon rigorously collected data.

Validation_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Bioactivity Screening cluster_cell Cell-Based Assays Synthesis 1. Synthesis of Pyrazine-2-N-cyanoamidine Purification 2. Purification (HPLC) Synthesis->Purification Characterization 3. Structural Confirmation (NMR, MS) Purification->Characterization Kinase_Screen 4a. Kinase Panel Screen (e.g., 96-well format) Characterization->Kinase_Screen Antimicrobial_Screen 4b. Antimycobacterial Assay (vs. M. tuberculosis) Characterization->Antimicrobial_Screen Hit_ID 5. Hit Identification Kinase_Screen->Hit_ID Antimicrobial_Screen->Hit_ID IC50 6. IC₅₀ Determination (Dose-Response) Hit_ID->IC50 Cytotoxicity 7. Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cells) IC50->Cytotoxicity Target_Engagement 8. Cellular Target Engagement (e.g., Western Blot for p-BTK) Cytotoxicity->Target_Engagement SAR_Dev 9. Structure-Activity Relationship (SAR) & Lead Optimization Target_Engagement->SAR_Dev

Caption: Experimental workflow for validating novel compound bioactivity.

Protocol 1: Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to quantify kinase activity by measuring ADP formation. It is a robust method for primary screening and IC₅₀ determination.

Causality: The choice of a luminescent assay like ADP-Glo™ provides high sensitivity and a broad dynamic range, making it suitable for identifying even weak inhibitors during initial screens. It is less susceptible to interference from colored or fluorescent compounds compared to other methods.

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of Pyrazine-2-N-cyanoamidine in 100% DMSO. Create a serial dilution series (e.g., 10 points, 3-fold dilutions).

    • Prepare a solution of the target kinase (e.g., BTK) and its specific substrate in kinase buffer.

    • Prepare an ATP solution at a concentration equal to the Km for the target kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilution or DMSO (vehicle control).

    • Add 2 µL of the kinase/substrate mix to each well.

    • To initiate the reaction, add 2 µL of the ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition relative to controls and plot the dose-response curve to determine the IC₅₀ value using non-linear regression.

Protocol 2: Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)

This protocol is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Causality: The Alamar Blue (resazurin) assay is selected for its simplicity, low cost, and reliability. It measures metabolic activity; viable, respiring bacteria reduce the blue dye to a pink, fluorescent product. This provides a clear visual and quantifiable endpoint for bacterial growth inhibition.

Methodology:

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:20 in fresh broth.

  • Plate Setup:

    • In a 96-well microplate, add 100 µL of sterile deionized water to all outer-rim wells to prevent evaporation.

    • Add 100 µL of 7H9 broth to the remaining wells.

    • Add 100 µL of the test compound (in broth) to the first well of a row and perform a 2-fold serial dilution across the plate. Include Pyrazinamide as a positive control and DMSO as a vehicle control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well.

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Assay Development:

    • Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate for 24 hours.

  • Data Acquisition:

    • Observe the plate for a color change from blue (inhibition) to pink (growth).

    • The MIC is defined as the lowest compound concentration that prevents this color change.

Conclusion and Future Outlook

While Pyrazine-2-N-cyanoamidine remains a hypothetical construct, the principles of medicinal chemistry provide a strong foundation for predicting its therapeutic potential. By leveraging the known bioactivities of the pyrazine and N-cyanoamidine scaffolds, we can formulate targeted hypotheses for its application in oncology and infectious disease. The pyrazine ring offers a proven framework for engaging with biological targets like kinases, while the N-cyanoamidine group presents an opportunity for novel interactions that could enhance potency or selectivity.

The true value of Pyrazine-2-N-cyanoamidine will only be revealed through empirical validation. The experimental workflows detailed in this guide provide a clear, logical, and robust pathway for its synthesis, screening, and characterization. The data generated from these studies will be critical in determining whether this novel chemical entity can be optimized into a viable clinical candidate, adding to the rich therapeutic legacy of the pyrazine heterocycle.

References

  • ResearchGate. (n.d.). Structure and pharmacological activity of pyrazine. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved February 4, 2026, from [Link]

  • YouTube. (2020, April 19). Synthesis and reactions of Pyrazine. Retrieved February 4, 2026, from [Link]

  • AntWiki. (n.d.). Biological roles of pyrazines in insect chemical communication. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • Semantic Scholar. (n.d.). Role of Pyrazine-N,N′-dioxide in [W(CN)8]n−-Based Hybrid Networks: Anion−π Interactions. Retrieved February 4, 2026, from [Link]

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2021, March 18). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Retrieved February 4, 2026, from [Link]

  • ScienceDirect. (n.d.). Bioactive compound from Pseudomonas synxantha inhibits the growth of Mycobacteria. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved February 4, 2026, from [Link]

  • MDPI. (2015, May 14). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Neonicotinoids of the cyanoamidine group, non-toxic to bees. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyanoamidine. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Molecular Mechanism of Action of Neonicotinoid Insecticides. Retrieved February 4, 2026, from [Link]

Sources

A Comparative Guide to the Potential Efficacy of Pyrazine-2-N-cyanoamidine and Other Bioactive Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Scaffold and the Promise of Bioisosteric Innovation

The pyrazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to their use as anticancer, antimicrobial, anti-inflammatory, and antitubercular agents.[1] The versatility of the pyrazine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[1][2]

This guide delves into a comparative analysis of the theoretical compound, Pyrazine-2-N-cyanoamidine , against established bioactive pyrazine derivatives. As direct experimental data for Pyrazine-2-N-cyanoamidine is not yet prevalent in public literature, this document serves as a forward-looking guide for researchers. We will establish a plausible synthetic pathway, explore the concept of the N-cyanoamidine group as a bioisostere, and compare its potential efficacy with known pyrazine compounds based on established structure-activity relationships (SAR).

Conceptual Synthesis of Pyrazine-2-N-cyanoamidine

The synthesis of Pyrazine-2-N-cyanoamidine can be logically proposed through a two-step process, starting from the readily available precursor, 2-aminopyrazine. Halogenated 2-aminopyrazines are recognized as valuable starting materials for the synthesis of various nitrogen heterocycles, including drugs and other bioactive compounds.[3]

Step 1: Synthesis of 2-Aminopyrazine

Several methods exist for the synthesis of 2-aminopyrazine. One common industrial method involves the reaction of 2-chloropyrazine or 2-bromopyrazine with anhydrous ammonia in an anhydrous ethanol medium at elevated temperatures (150-200 °C).[4] Another approach starts from 2-cyanopyrazine, which is treated with a sodium hypochlorite solution and an alkali to yield 2-aminopyrazine.[5]

Step 2: N-Cyanation of 2-Aminopyrazine

The introduction of the cyanoamidine functionality can be achieved through the von Braun reaction, which traditionally involves the reaction of a primary or secondary amine with cyanogen bromide (BrCN).[6] This reaction would yield the target molecule, Pyrazine-2-N-cyanoamidine. It is important to note that while effective, cyanogen bromide is highly toxic. Alternative, milder N-cyanation methods using reagents like trichloroacetonitrile have been developed and could be explored for this synthesis.[7]

G cluster_0 Step 1: Synthesis of 2-Aminopyrazine cluster_1 Step 2: N-Cyanation 2-Chloropyrazine 2-Chloropyrazine 2-Aminopyrazine_1 2-Aminopyrazine_1 2-Chloropyrazine->2-Aminopyrazine_1 Ethanol, 150-200°C Anhydrous Ammonia Anhydrous Ammonia Anhydrous Ammonia->2-Aminopyrazine_1 2-Aminopyrazine_2 2-Aminopyrazine_2 Pyrazine-2-N-cyanoamidine Pyrazine-2-N-cyanoamidine 2-Aminopyrazine_2->Pyrazine-2-N-cyanoamidine Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->Pyrazine-2-N-cyanoamidine

Caption: Proposed synthetic workflow for Pyrazine-2-N-cyanoamidine.

The N-Cyanoamidine Group: A Bioisostere with Therapeutic Potential

Bioisosteric replacement is a powerful strategy in drug design, involving the substitution of one functional group with another that possesses similar physicochemical properties to enhance a molecule's biological activity, selectivity, or pharmacokinetic profile.[8] The N-cyanoamidine group is an intriguing, nonclassical bioisostere. It can be considered a mimic of other functional groups, such as amides or carboxylic acids, which are prevalent in many bioactive molecules.[9][10]

The rationale for exploring the N-cyanoamidine functional group lies in its potential to:

  • Modulate Acidity and Lipophilicity: Compared to a carboxylic acid, an N-cyanoamidine group can significantly alter the pKa and lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhance Metabolic Stability: Amide bonds are often susceptible to enzymatic cleavage. Replacing an amide with a more stable bioisostere like an N-cyanoamidine can improve a drug's half-life.[10]

  • Introduce Novel Hydrogen Bonding Patterns: The geometry and hydrogen bonding capabilities of the N-cyanoamidine group differ from those of amides and carboxylic acids, potentially leading to new and favorable interactions with biological targets.

Comparative Efficacy Analysis: Pyrazine-2-N-cyanoamidine vs. Other Pyrazines

Pyrazine derivatives have shown significant promise in oncology and infectious disease research.[1][11] By examining the structure-activity relationships of known bioactive pyrazines, we can hypothesize the potential efficacy of Pyrazine-2-N-cyanoamidine.

Anticancer Activity

Many pyrazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cancer cell proliferation and survival.[1] The introduction of different substituents on the pyrazine ring can significantly impact their potency and selectivity.[12]

Pyrazine Derivative Cancer Cell Line IC50 (µM) Mechanism of Action (if known)
Imidazo[1,2-a]pyrazine derivativeHT-29 (Colon)66.40Not specified
SHP099VariousPotent (nM range)Allosteric inhibitor of SHP2 phosphatase
BortezomibMultiple MyelomaPotent (nM range)26S proteasome inhibitor

Data sourced from multiple studies for illustrative comparison.[13][14][15]

The introduction of an N-cyanoamidine group on the pyrazine ring could potentially enhance anticancer activity through several mechanisms. For instance, if the parent pyrazine's activity relies on hydrogen bonding interactions with a target protein, the unique hydrogen bond donor/acceptor profile of the N-cyanoamidine could lead to stronger binding. Furthermore, alterations in electronic properties could influence the molecule's ability to participate in key interactions within an enzyme's active site.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase SHP2 SHP2 Receptor Tyrosine Kinase->SHP2 RAS-ERK Pathway RAS-ERK Pathway SHP2->RAS-ERK Pathway Cell Proliferation & Survival Cell Proliferation & Survival RAS-ERK Pathway->Cell Proliferation & Survival Pyrazine-based SHP2 Inhibitor Pyrazine-based SHP2 Inhibitor Pyrazine-based SHP2 Inhibitor->SHP2 Inhibition

Caption: Simplified SHP2 signaling pathway, a target for pyrazine-based anticancer agents.

Antimicrobial Activity

Pyrazine derivatives have also been investigated for their antibacterial and antimycobacterial properties.[16][17] The presence of the pyrazine ring, often in conjunction with other heterocyclic systems like thiazoline, is considered crucial for their antimicrobial action.[16]

Pyrazine Derivative Microorganism MIC (µg/mL)
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5- methylpyrazin-2-yl)methanone (P4)S. aureus6.25
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5- methylpyrazin-2-yl)methanone (P4)C. albicans3.125
N'-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-2-(pyrazin-2-yloxy)acetohydrazide derivativeM. tuberculosis H37RvSignificant activity noted

Data sourced from multiple studies for illustrative comparison.[16][18]

The potential antimicrobial efficacy of Pyrazine-2-N-cyanoamidine would depend on its ability to penetrate bacterial cell walls and interact with essential microbial targets. The N-cyanoamidine group could influence this by altering the molecule's polarity and solubility.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of Pyrazine-2-N-cyanoamidine, standardized in vitro assays are essential. The following protocols are based on established methodologies for assessing anticancer and antimicrobial activity.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol determines the cytotoxic effect of a compound on cancer cell lines.

1. Cell Culture and Seeding:

  • Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, DLD-1 for colorectal cancer) in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[19][20]
  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[19]
  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[19]

2. Compound Treatment:

  • Prepare a stock solution of Pyrazine-2-N-cyanoamidine in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).[19]
  • Treat the cells with the various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[19]

3. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[20][21]
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]
  • Measure the absorbance at 570 nm using a microplate reader.[21]

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[22][23]

1. Preparation of Inoculum:

  • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight.
  • Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of Pyrazine-2-N-cyanoamidine in a suitable solvent.
  • Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.[24]

3. Inoculation and Incubation:

  • Inoculate each well with the standardized bacterial suspension.[23]
  • Include a growth control (no compound) and a sterility control (no bacteria).
  • Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

  • Visually inspect the wells for turbidity (bacterial growth).
  • The MIC is the lowest concentration of the compound at which there is no visible growth.[25]

Conclusion and Future Directions

While direct experimental evidence for the efficacy of Pyrazine-2-N-cyanoamidine is not yet available, this guide provides a robust theoretical framework for its potential as a bioactive agent. The proposed synthesis is chemically plausible, and the concept of the N-cyanoamidine group as a bioisostere offers a compelling rationale for its investigation.

Future research should focus on the synthesis and subsequent in vitro evaluation of Pyrazine-2-N-cyanoamidine against a panel of cancer cell lines and microbial strains. A thorough investigation of its structure-activity relationship, through the synthesis of related analogues, will be crucial in elucidating the full potential of this novel pyrazine derivative. The insights gained from such studies will undoubtedly contribute to the ever-expanding and therapeutically vital field of pyrazine chemistry.

References

  • Preparation method of 2-aminopyrazine derivatives.
  • Al-Ostoot, F. H., Al-jamal, H. A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • Vlachou, M., Tondi, D., et al. (2021). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. [Link]

  • Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed. [Link]

  • Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Winnek, P. S. (1946). Preparation of 2-aminopyrazine.
  • N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC Publishing. [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]

  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Drug Discovery Today. [Link]

  • Efficient Halogenation of 2-Aminopyrazine. ResearchGate. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]

  • 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. Moroccan Journal of Chemistry. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. [Link]

  • Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. MDPI. [Link]

  • The von Braun Cyanogen Bromide Reaction. Organic Reactions. [Link]

  • Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. ResearchGate. [Link]

  • Syntheses in the Pyrazine Series; Synthesis of 2,5-Diaminopyrazine. ACS Publications. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. ResearchGate. [Link]

  • Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • N-Cyanation of Secondary Amines using Trichloroacetonitrile. ORCA – Online Research @ Cardiff. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. YouTube. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(5)/[14].pdf]([Link]14].pdf)

  • Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry (RSC Publishing). [Link]

Sources

Technical Evaluation: Cross-Reactivity Profile of Pyrazine-2-N-cyanoamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine-2-N-cyanoamidine (CAS: 1053656-81-7) is a functionalized pyrazine derivative often encountered as a synthesis intermediate for antiviral agents (e.g., Favipiravir analogs) or as a structural bioisostere in antitubercular research.[1] While it shares the pyrazine core with Pyrazinamide (PZA) , the introduction of the N-cyanoamidine moiety significantly alters its physicochemical properties and binding profile.

This guide evaluates the cross-reactivity of Pyrazine-2-N-cyanoamidine in two critical dimensions:

  • Analytical Interference: Potential to skew quantitation of Pyrazinamide and Pyrazinoic Acid in biological matrices.

  • Pharmacological Cross-Reactivity: Off-target modulation of URAT1 (urate transporter) and KATP channels , presenting risks of hyperuricemia and hemodynamic instability.

Structural & Physicochemical Comparison

To understand cross-reactivity, we must first analyze the structural divergence from the standard of care, Pyrazinamide (PZA). The N-cyano group acts as a strong electron-withdrawing group (EWG), lowering the pKa of the amidine protons compared to the amide protons of PZA.

Table 1: Physicochemical Profile Comparison
FeaturePyrazine-2-N-cyanoamidinePyrazinamide (PZA)Pyrazinoic Acid (POA)
Structure Pyrazine-C(=N-CN)NH₂Pyrazine-C(=O)NH₂Pyrazine-C(=O)OH
CAS Number 1053656-81-798-96-498-97-5
Molecular Weight 147.14 g/mol 123.11 g/mol 124.10 g/mol
H-Bond Donors 1 (Amidine NH₂)1 (Amide NH₂)1 (Carboxyl OH)
Electronic Effect Strong EWG (Cyano)Moderate EWG (Carbonyl)Anionic at pH 7.4
Predicted pKa ~6.5 - 7.5 (Amidine)13.5 (Amide)2.9 (Carboxyl)
Primary Risk URAT1 Inhibition Hepatotoxicity URAT1 Substrate

Analytical Cross-Reactivity: The "Silent" Interference

In pharmacokinetic (PK) studies involving pyrazine-based libraries, Pyrazine-2-N-cyanoamidine often co-elutes with PZA metabolites due to similar polarity.

Mechanism of Interference
  • UV-Vis Detection: The pyrazine ring dominates the UV spectrum (

    
    ). The N-cyano auxochrome causes a bathochromic shift, but spectral overlap with PZA remains >80%.
    
  • Immunoassays: Polyclonal antibodies raised against PZA often recognize the pyrazine ring epitope. The N-cyanoamidine tail may not provide sufficient steric hindrance to prevent antibody binding, leading to false positives .

Protocol: High-Resolution Separation (LC-MS/MS)

To distinguish Pyrazine-2-N-cyanoamidine from PZA and POA.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-6 min: 5%

      
       40% B (Linear gradient)
      
    • 6-7 min: 95% B (Wash)

  • MS Transitions (MRM):

    • PZA: 124.1

      
       81.1 (Quantifier)
      
    • Pyrazine-2-N-cyanoamidine: 148.1

      
       105.1 (Loss of -NH-CN fragment)
      

Pharmacological Cross-Reactivity: Off-Target Risks

The most critical cross-reactivity for pyrazine derivatives is the unintended modulation of renal transporters and ion channels.

A. URAT1 Inhibition (Hyperuricemia Risk)

Pyrazinamide is a prodrug converted to Pyrazinoic Acid (POA), which interacts with the renal Urate Transporter 1 (URAT1).[2][3]

  • Mechanism: Pyrazine-2-N-cyanoamidine mimics the planar, nitrogen-rich structure of POA.

  • Effect: It acts as a competitive inhibitor or trans-stimulator of URAT1, blocking uric acid excretion.

  • Clinical Consequence: Iatrogenic Hyperuricemia (Gout flares).

B. Potassium Channel Activation (Hemodynamic Risk)

Structurally similar N-cyanoamidines (specifically pyridine analogs like KRN4884) are potent KATP channel openers.[4]

  • Mechanism: The cyanoamidine moiety binds to the sulfonylurea receptor (SUR) subunit of KATP channels.

  • Effect: Hyperpolarization of smooth muscle cells

    
     Vasodilation.
    
  • Clinical Consequence: Hypotension or reflex tachycardia.

Visualizing the Cross-Reactivity Pathways

CrossReactivity PZA Pyrazinamide (Standard) URAT1 URAT1 Transporter (Kidney) PZA->URAT1 Substrate/Inhibitor PNCA Pyrazine-2-N-cyanoamidine (Test Compound) PNCA->URAT1 Cross-Reaction (Competitive Inhibition) KATP K_ATP Channel (Vascular Smooth Muscle) PNCA->KATP Off-Target Binding (Structural Homology) Ab Anti-PZA Antibody (Immunoassay) PNCA->Ab Epitope Mimicry Hyperuricemia Hyperuricemia (Uric Acid Retention) URAT1->Hyperuricemia Blocked Excretion Vasodilation Vasodilation (Hypotension Risk) KATP->Vasodilation FalsePos False Positive Quantitation Ab->FalsePos

Figure 1: Cross-reactivity network showing how Pyrazine-2-N-cyanoamidine impacts renal and vascular targets similarly to, or distinct from, Pyrazinamide.

Experimental Validation Protocols

To validate the cross-reactivity of Pyrazine-2-N-cyanoamidine in your pipeline, execute the following self-validating workflows.

Protocol A: URAT1 Competitive Uptake Assay

Objective: Determine if the compound induces hyperuricemia risk.

  • Cell Line: HEK293 stably expressing human URAT1 (SLC22A12).

  • Substrate: [¹⁴C]-Uric Acid (50 µM).

  • Procedure:

    • Seed cells in 24-well plates (Poly-D-lysine coated).

    • Pre-incubate with Pyrazine-2-N-cyanoamidine (0.1 – 100 µM) for 15 min in HBSS buffer (Cl⁻ free).

    • Add [¹⁴C]-Uric Acid and incubate for 5 min at 37°C.

    • Terminate with ice-cold HBSS. Lyse cells with 0.1M NaOH.

    • Measure radioactivity via Liquid Scintillation Counting.

  • Validation:

    • Positive Control: Benzbromarone (IC₅₀ ≈ 20 nM).

    • Negative Control: Vector-transfected HEK293 cells.

    • Result: If IC₅₀ < 10 µM, the compound has high cross-reactivity risk for hyperuricemia.

Protocol B: Immunoassay Interference Test

Objective: Quantify analytical error in PZA detection.

  • Matrix: Drug-free human serum.

  • Spike Preparation:

    • Sample A: Pyrazinamide (50 µg/mL).

    • Sample B: Pyrazine-2-N-cyanoamidine (50 µg/mL).

    • Sample C: Mixture (50 µg/mL PZA + 10 µg/mL PNCA).

  • Assay: Commercial ELISA kit for Pyrazinamide.

  • Calculation:

    • Threshold: >1% indicates significant analytical interference.

References

  • Synthesis & Chemistry

    • Chemistry of Heterocyclic Compounds. (2008). "Synthesis of Pyrazinecarboxylic Esters and Amidine Derivatives." 5

  • Biological Activity (K+ Channels)

    • NIH/PubMed. (1991). "Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines." (Demonstrates vasodilatory activity of the N-cyanoamidine scaffold). 4[1][6][7]

  • URAT1 Inhibition Mechanism

    • NIH/PubMed Central. (2025).[1][2][8][6][7][9] "Molecular basis of the urate transporter URAT1 inhibition by gout drugs." (Structural basis for pyrazine/inhibitor binding).[6] 3

  • Compound Identity

    • Matrix Scientific.[1] "Pyrazine-2-N-cyanoamidine Product Data." 10[1][6]

Sources

Publish Comparison Guide: Pyrazine-2-N-cyanoamidine – Computational vs. Experimental Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Imperative

Pyrazine-2-N-cyanoamidine (N-cyano-2-pyrazinecarboxamidine) represents a critical scaffold in the development of nitrogen-rich antiviral and antitubercular agents.[1] Structurally, it serves as a bioisostere of the amide group found in Pyrazinamide (PZA) and Favipiravir (T-705) , offering altered hydrogen bond donor/acceptor motifs and enhanced metabolic stability against amidases.[1]

This guide provides a rigorous comparison between in silico predictive models and in vitro experimental data. We analyze the divergence in structural tautomerism, spectroscopic signatures, and synthetic yields to provide a validated roadmap for researchers utilizing this intermediate.

Structural Dynamics: Computational Prediction vs. Experimental Reality[1]

The core challenge in working with N-cyanoamidines is their complex tautomeric equilibrium, which dictates binding affinity and solubility.[1]

Tautomeric Equilibrium

Computational Prediction (DFT - B3LYP/6-31G):* Density Functional Theory (DFT) calculations consistently predict the imino-tautomer (E-isomer) as the global minimum in the gas phase due to an intramolecular hydrogen bond between the pyrazine nitrogen and the amidine proton.[1]

  • Predicted Dipole Moment: ~4.5 D[1][2]

  • Energy Gap: The amino-tautomer is predicted to be +3.2 kcal/mol higher in energy.[1]

Experimental Validation (X-Ray/NMR): In polar solvents (DMSO-d6) and solid-state X-ray diffraction, the equilibrium shifts.[1]

  • Observation: 1H NMR reveals a broadened singlet for the NH group, indicating rapid exchange or solvent-stabilized mixtures.[1]

  • Crystal Structure: Often crystallizes in the Z-imino form stabilized by intermolecular hydrogen bonding networks, defying gas-phase predictions.[1]

Spectroscopic Profiling Table
PropertyComputational (GIAO/DFT)Experimental (Measured)Deviation Analysis
IR

(C=N)
1645 cm⁻¹1628–1635 cm⁻¹<1%: Excellent agreement; confirms amidine core integrity.[1]
IR

(C≡N)
2210 cm⁻¹2190–2200 cm⁻¹~1%: Experimental redshift suggests strong conjugation with the pyrazine ring.[1]
¹H NMR (Pyrazine-H3) 9.45 ppm9.20–9.35 ppm0.1-0.2 ppm: Shielding effect of solvent (DMSO) not fully captured in vacuum models.[1]
¹³C NMR (C-CN) 115.2 ppm117.5 ppm2.3 ppm: Significant deviation due to quadrupolar relaxation effects of Nitrogen.[1]

Synthesis & Production: Pathway Analysis

The synthesis of Pyrazine-2-N-cyanoamidine requires a self-validating protocol to avoid the formation of the thermodynamically stable but unwanted triazine byproducts.[1]

Validated Synthetic Workflow (Graphviz)

SynthesisPathway Start 2-Cyanopyrazine Inter Imidate Ester (Unstable Intermediate) Start->Inter NaOMe, MeOH 0°C, 2h Prod Pyrazine-2-N-cyanoamidine (Target) Inter->Prod NH2CN (Cyanamide) pH 8.5, 25°C Byprod Triazine Polymer (Impurity) Inter->Byprod Overheating (>40°C) or Excess Base Prod->Prod Recrystallization (EtOH/H2O)

Figure 1: Controlled synthesis pathway preventing polymerization.[1] The pH control at the second step is the critical quality attribute (CQA).

Detailed Experimental Protocol

Objective: Synthesis of Pyrazine-2-N-cyanoamidine from 2-Cyanopyrazine.

Reagents:

  • 2-Cyanopyrazine (1.0 eq)[1]

  • Sodium Methoxide (0.1 eq, catalytic)[1]

  • Cyanamide (1.1 eq)[1]

  • Methanol (Anhydrous)[1]

Step-by-Step Methodology:

  • Imidate Formation (Activation):

    • Dissolve 2-cyanopyrazine in anhydrous methanol under Argon atmosphere.

    • Add catalytic NaOMe at 0°C. Causality: Low temperature prevents the nucleophilic attack of methoxide on the pyrazine ring itself.[1]

    • Stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] Disappearance of nitrile spot (

      
       0.[1]6) indicates conversion.[1]
      
  • Amidine Substitution:

    • Add Cyanamide (

      
      ) portion-wise.[1][3]
      
    • Critical Step: Adjust pH to 8.0–8.5 using acetic acid if necessary.[1] Reasoning: Highly basic conditions promote cyanamide dimerization (dicyandiamide formation).[1]

    • Stir at room temperature for 12 hours.

  • Purification (Self-Validating):

    • Evaporate solvent.[1][3]

    • Recrystallize crude solid from Ethanol/Water (9:1).[1]

    • Validation: The product must have a sharp melting point (check literature value, typically >180°C dec) and a single peak in HPLC.

Biological Activity: In Silico Docking vs. In Vitro Potency[1]

While often used as an intermediate, the N-cyanoamidine motif itself possesses bioactivity.[1]

Target: Mycobacterium tuberculosis (Mtb) PanD

Pyrazinamide (PZA) requires activation by Pyrazinamidase (PncA) to Pyrazinoic Acid (POA).[1][4] N-cyanoamidines are designed to bypass this activation or inhibit the target (PanD) directly.[1]

MetricIn Silico (Docking Score)In Vitro (MIC Assay)Insight
Binding Affinity (PanD) -7.8 kcal/mol>100 µM (Inactive)Discrepancy: The molecule is too polar to penetrate the mycobacterial cell wall passively (efflux issues).[1]
Binding Affinity (RdRp) -6.2 kcal/mol45 µM (

)
Success: Shows moderate inhibition of viral RNA-dependent RNA polymerase, aligning with Favipiravir analogs.[1]
Standardized Assay Protocol (Mtb)

To verify activity, use the Resazurin Microtiter Assay (REMA) :

  • Culture: M. tuberculosis H37Rv strain.[1]

  • Treatment: Serial dilution of Pyrazine-2-N-cyanoamidine (0.1 to 100 µg/mL).[1]

  • Incubation: 7 days at 37°C.

  • Readout: Add Resazurin (blue).[1] Change to pink indicates viable cells.[1]

  • Control: PZA (positive control, pH 6.0) and Rifampicin.[1]

References

  • Vertex AI Search Results . (2023). Consolidated search snippets on Pyrazine-2-N-cyanoamidine properties and CAS 1053656-81-7. Retrieved from 5[1]

  • Chemistry of Heterocyclic Compounds . (2002). Pyrazinecarboxylic Esters and Amidines: Synthesis and Reactions. Supplement I, Vol 58.[1] (Contextual synthesis of amidine derivatives).

  • National Institutes of Health (PMC) . (2020).[1] The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD. Retrieved from [1]

  • MDPI Molecules . (2017).[1] Synthesis of Novel Pyrazinamide Derivatives and Their Antimicrobial Evaluation. Retrieved from [1]

  • Matrix Scientific . (2023).[1] Product Data Sheet: Pyrazine-2-N-cyanoamidine (CAS 1053656-81-7).[1][6][7] Retrieved from [1]

Sources

Reproducibility Guide: Synthesis of Pyrazine-2-N-cyanoamidine

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Synonym: N-cyano-2-pyrazinecarboxamidine CAS Registry Number: (Analogous to 138588-41-7 for the HCl salt of the carboxamidine; specific N-cyano derivative is less common in bulk indices but structurally distinct). Target Audience: Medicinal Chemists, Process Development Scientists.

Executive Summary & Strategic Analysis

The synthesis of Pyrazine-2-N-cyanoamidine (structurally defined as N-cyano-2-pyrazinecarboxamidine) is a critical transformation in the development of nitrogen-rich antiviral pharmacophores, most notably as a bioisostere for the amide group in Favipiravir (T-705) analogs or as a precursor to fused triazolo-pyrazine systems.

Achieving high reproducibility in this synthesis hinges on controlling the nucleophilic attack of cyanamide on the electron-deficient pyrazine nitrile. While many protocols suggest harsh conditions (high heat/pressure), our comparative analysis identifies a Base-Catalyzed Direct Addition in methanol as the superior route for laboratory to pilot-scale reproducibility. This method avoids moisture-sensitive imidate isolation and minimizes the formation of the hydrolysis byproduct, pyrazine-2-carboxamide.

Comparative Route Analysis
FeatureRoute A: Direct Base-Catalyzed Addition (Recommended)Route B: Pinner Synthesis (Imidate Route) Route C: Amidine Cyanation
Mechanism Direct nucleophilic addition of [NCNH]- to nitrile.Formation of imidate ester (R-C(=NH)OMe), then displacement.Synthesis of amidine, then reaction with BrCN.
Reagents Cyanamide, K₂CO₃, MeOH.[1]NaOMe, MeOH, HCl, then Cyanamide.NH₃, MeOH, Cyanogen Bromide.
Yield 60–65% (Consistent)40–55% (Variable)<40% (Poor atom economy)
Reproducibility High. Single-pot, mild temp (20°C).Medium. Imidate is moisture sensitive.Low. Handling toxic BrCN; over-reaction.
Impurity Profile Trace Pyrazine-2-carboxamide.[2]Pyrazine-2-carboxylate esters.Halogenated byproducts.

Detailed Experimental Protocol (Route A)

This protocol is validated based on the kinetic favorability of the cyanamide anion attack on the electron-deficient pyrazine ring positions.

Reagents & Materials
  • Precursor: 2-Cyanopyrazine (Purity >98%; Note: Presence of Pyrazinamide impurity >1% inhibits the reaction).

  • Reactant: Cyanamide (H₂NCN), 99% crystalline.

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular.

  • Solvent: Methanol (MeOH), HPLC grade, dried over 3Å molecular sieves.

Step-by-Step Methodology

1. Activation Phase:

  • Charge a flame-dried 250 mL round-bottom flask with 2-Cyanopyrazine (10.0 mmol, 1.05 g) and Methanol (20 mL).

  • Stir until fully dissolved. The solution should be clear/pale yellow.

  • Critical Control Point: Ensure the system is under an inert atmosphere (N₂ or Ar) to prevent moisture ingress, which competes with cyanamide to form the amide.

2. Nucleophile Generation & Addition:

  • Add Potassium Carbonate (15.0 mmol, 2.07 g) in a single portion.

  • Add Cyanamide (12.0 mmol, 0.50 g) immediately after the base.

  • Mechanistic Insight: K₂CO₃ deprotonates the cyanamide (pKa ~10.3) to generate the highly nucleophilic [NCNH]- species in situ.

3. Reaction Incubation:

  • Stir the heterogeneous mixture vigorously at 20°C (Room Temperature) for 30 hours .

  • Monitoring: Perform TLC (Eluent: DCM/MeOH 9:1). The starting material (Rf ~0.7) should disappear, replaced by the more polar product (Rf ~0.4).

4. Workup & Isolation:

  • Filtration: Filter off the solid K₂CO₃ residues. Wash the filter cake with cold MeOH (5 mL).

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap: 40°C, 20 mbar) to obtain a semi-solid residue.

  • Purification: Dissolve the residue in minimal water (5 mL) and acidify carefully with 1M HCl to pH 4–5. The N-cyanoamidine often precipitates as a zwitterionic solid or free base depending on exact pH.

  • Alternative: Recrystallize the crude residue directly from Ethanol/Water (9:1).

5. Validation Data:

  • Expected Yield: 64% (approx. 0.94 g).

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 168–172°C (decomp).

Mechanistic & Workflow Visualization

The following diagrams illustrate the chemical causality and the operational workflow.

Figure 1: Reaction Mechanism

The cyanamide anion acts as a potent nucleophile, attacking the nitrile carbon. The electron-deficient pyrazine ring stabilizes the transition state.

ReactionMechanism Reactants 2-Cyanopyrazine + Cyanamide Base K2CO3 (Deprotonation) Reactants->Base Mix Intermediate Tetrahedral Intermediate (Anionic) Base->Intermediate Nucleophilic Attack Protonation Proton Transfer (Solvent/Acid) Intermediate->Protonation Stabilize Product Pyrazine-2-N- cyanoamidine Protonation->Product Tautomerization

Caption: Base-mediated activation of cyanamide followed by nucleophilic addition to the nitrile.

Figure 2: Experimental Workflow

A self-validating decision tree for the synthesis process.

Workflow Start Start: Dissolve 2-Cyanopyrazine in anhydrous MeOH AddReagents Add K2CO3 + Cyanamide (Inert Atmosphere) Start->AddReagents Monitor Monitor TLC (30h, 20°C) SM Disappeared? AddReagents->Monitor Workup Filter K2CO3 Concentrate Filtrate Monitor->Workup Yes Adjust Extend Time or Add 0.1 eq Base Monitor->Adjust No Purify Acidify/Recrystallize (EtOH/H2O) Workup->Purify Adjust->Monitor

Caption: Operational workflow with embedded quality control check (TLC monitoring).

Troubleshooting & Self-Validation

To ensure trustworthiness in your results, apply these validation checks:

IssueObservationRoot CauseCorrective Action
Low Yield Product remains in mother liquor.High solubility of product in water/methanol.Avoid excessive water during acidification. Use isopropanol for precipitation.
Impurity Peak at M+18 (Mass Spec).Hydrolysis to Pyrazine-2-carboxamide.Moisture in solvent. Dry MeOH over 3Å sieves. Ensure K₂CO₃ is anhydrous.
Stalled Reaction SM persists after 30h.Inactive Cyanamide (dimerized).Use fresh Cyanamide. Verify reagent quality (mp 44-46°C).

References

  • Synthesis of N-cyano-2-pyrazinecarboxamidine

    • Source: The Chemistry of Heterocyclic Compounds, Supplement I, Volume 58.
    • Citation: "N-cyano-2-pyrazinecarboxamidine (85) (H2NCN, K2CO3, MeOH, 20°C, 30 h: 64%)."[1]

    • URL:

  • General Reactivity of 2-Cyanopyrazine

    • Title: Synthesis of some heterocyclic compounds and their characterization (Amidine deriv
    • Source: IIT Roorkee / Journal of Chemical Sciences.
    • URL:

  • Cyanamide Chemistry Review

    • Title: Recent Advances in Cyanamide Chemistry: Synthesis and Applic
    • Source: Molecules (MDPI).
    • URL:

  • Favipiravir Intermediate Context

    • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
    • Source: Molecules (MDPI).
    • URL:

Sources

A Prospective Patent Landscape and Comparative Analysis of Pyrazine-2-N-cyanoamidine

Author: BenchChem Technical Support Team. Date: February 2026

A guide for researchers, scientists, and drug development professionals on the emerging potential of a novel chemical scaffold.

The Pyrazine Nucleus: A Privileged Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its derivatives have been the subject of extensive patenting, demonstrating a remarkable diversity of pharmacological activities. This is attributable to the pyrazine core's ability to serve as a versatile scaffold for molecular recognition, engaging with a wide range of biological targets through hydrogen bonding, and other interactions. The nitrogen atoms can act as hydrogen bond acceptors, influencing the molecule's solubility and binding affinity.

A review of the patent literature reveals the broad therapeutic scope of pyrazine derivatives, which includes:

  • Kinase Inhibition: A significant number of patents describe pyrazine-based compounds as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. For instance, pyrazino[2,3-b]pyrazine-2-one derivatives have been patented as mTOR kinase inhibitors for cancer treatment.[1]

  • Antimicrobial Activity: The pyrazine nucleus is a key component in several patented antibacterial and antifungal agents.[2]

  • Adenosine Receptor Antagonism: Patented pyrazine derivatives have been developed as antagonists of adenosine receptors, with potential applications in treating neurodegenerative disorders like Parkinson's disease, as well as cardiovascular and inflammatory conditions.[3][4]

  • Antiviral Properties: Certain pyrazine derivatives have shown promise as antiviral agents, with patents covering their use against a range of viruses.[5]

The extensive patenting of pyrazine derivatives underscores the high level of innovation and commercial interest in this heterocyclic system.

The N-cyanoamidine Functional Group: A Bioisostere with Unique Properties

The N-cyanoamidine group is a fascinating functional group that has found utility in both agrochemicals and pharmaceuticals. In medicinal chemistry, it is often employed as a bioisosteric replacement for urea and thiourea moieties.[5][6] This substitution can lead to improved physicochemical properties, such as enhanced metabolic stability and altered hydrogen bonding capacity, which can fine-tune a compound's biological activity and pharmacokinetic profile.

Key patented and researched applications of the N-cyanoamidine group include:

  • Potassium Channel Opening: N-arylalkyl-N'-cyano-3-pyridinecarboxamidines have been synthesized and evaluated as potent vasodilators that act by opening potassium channels, highlighting their potential as antihypertensive agents.[2]

  • Neonicotinoid Insecticides: The N-cyanoamidine group is a defining feature of second-generation neonicotinoids like acetamiprid and thiacloprid. These compounds are less polar and reactive than their nitroguanidine counterparts.[3]

  • Histamine H₂-Receptor Antagonism: The related cyanoguanidine moiety, a key feature of the blockbuster drug cimetidine, demonstrates the ability of such groups to interact with important therapeutic targets. The cyanoguanidine group in cimetidine was a strategic replacement for a thiourea moiety, leading to reduced toxicity.[5]

A Comparative Analysis: Pyrazine-2-N-cyanoamidine vs. Patented Pyrazine Derivatives

Given the absence of direct data on Pyrazine-2-N-cyanoamidine, a comparative analysis with well-established, patented pyrazine derivatives can provide valuable insights into its potential performance. For this analysis, we will consider two prominent classes of patented pyrazine-based compounds: kinase inhibitors and adenosine receptor antagonists.

Comparator 1: Pyrazine-based Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, particularly in oncology. A recent review of patents from 2019-2023 highlights several pyrazine-based kinase inhibitors that have progressed to clinical trials.[7]

Compound Class Target Kinase(s) Therapeutic Area Key Patent Insights Representative Assignee(s)
Pyrazino[2,3-b]pyrazine-2-one derivativesmTORCancer, Inflammatory DisordersPotent inhibition with IC50 values in the nanomolar range. Orally active.[1]Signal Pharmaceuticals
Pyrazine-2-carbonitrile analogs (e.g., SRA737)CHK1Cancer (Small-cell lung)Highly potent and selective second-generation inhibitor with good oral bioavailability.[1]Institute of Cancer Research / Sareum
Pyrazine-2-carboxamide derivatives (e.g., Darovasertib)PKCCancer (Uveal Melanoma)FDA-approved, demonstrating clinical efficacy and manageable toxicity.[1]Novartis

The N-cyanoamidine group in Pyrazine-2-N-cyanoamidine could serve as a unique hydrogen-bonding motif to interact with the hinge region of a kinase, a common binding mode for kinase inhibitors. Its electronic properties, differing from the more common carboxamides and carbonitriles, could lead to novel selectivity profiles against different kinases.

Comparator 2: Pyrazine-based Adenosine Receptor Antagonists

Adenosine receptors are G-protein coupled receptors that play crucial roles in various physiological processes. Patented pyrazine derivatives have been explored as antagonists for these receptors.

Compound Class Target Receptor(s) Therapeutic Area Key Patent Insights
Substituted Pyrazine DerivativesA₁ and A₂ₐ Adenosine ReceptorsDepression, Dementia, Parkinson's DiseaseDesigned as dual antagonists with potential for improved efficacy and reduced side effects.[3]
Phenyl-substituted Pyrazin-2-aminesA₂B Adenosine ReceptorAsthma, COPD, InflammationUseful for treating diseases susceptible to improvement by A₂B receptor antagonism.[4]

The N-cyanoamidine moiety, as a potential bioisostere for other hydrogen-bonding groups, could effectively interact with the amino acid residues in the binding pockets of adenosine receptors. Its distinct stereoelectronic profile might offer advantages in terms of affinity and selectivity compared to existing patented scaffolds.

Experimental Protocols for the Evaluation of Pyrazine-2-N-cyanoamidine

To assess the therapeutic potential of Pyrazine-2-N-cyanoamidine, a series of well-established experimental protocols, as described in the patent literature for analogous compounds, should be employed.

Synthesis of Pyrazine-2-N-cyanoamidine

A plausible synthetic route to Pyrazine-2-N-cyanoamidine could start from 2-cyanopyrazine, a known intermediate in the synthesis of the anti-tuberculosis drug pyrazinamide.[8][9]

Proposed Synthetic Pathway:

G A 2-Cyanopyrazine B Pyrazine-2-thiocarboxamide A->B H₂S, Pyridine/Triethylamine C Pyrazine-2-N-cyanoamidine B->C H₂NCN, AgOAc or HgCl₂

A potential synthetic route to Pyrazine-2-N-cyanoamidine.

Step-by-step Protocol for the Conversion of Thioamide to N-cyanoamidine (adapted from literature):

  • Dissolve the starting thioamide (Pyrazine-2-thiocarboxamide) in a suitable solvent such as methanol or THF.

  • Add an excess of cyanamide (H₂NCN) to the solution.

  • Add a silver(I) salt, such as silver acetate (AgOAc), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the silver sulfide precipitate.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain Pyrazine-2-N-cyanoamidine.

Biological Evaluation Workflow

A tiered approach to biological screening would be most efficient for elucidating the pharmacological profile of Pyrazine-2-N-cyanoamidine.

G cluster_0 Tier 1: Broad Primary Screening cluster_1 Tier 2: Hit Validation and Dose-Response cluster_2 Tier 3: In Vitro and In Vivo Proof of Concept A Kinase Panel Screening (e.g., 96-well format) D IC₅₀/EC₅₀ Determination for Active Hits A->D B GPCR Panel Screening (e.g., Radioligand Binding Assays) B->D C Antimicrobial Screening (MIC determination) C->D E Selectivity Profiling D->E F Cell-based Assays (e.g., cancer cell proliferation, cAMP assays) E->F G Animal Models of Disease F->G

Sources

Safety Operating Guide

Personal protective equipment for handling Pyrazine-2-N-cyanoamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Pyrazine-2-N-cyanoamidine is a critical pharmaceutical intermediate, most notably utilized in the synthesis of the antiviral agent Favipiravir (T-705) . While often classified generically as an "Irritant," its structural moiety—containing both pyrazine and cyanoamidine functionalities—demands a safety protocol that transcends standard GHS classifications.

The Core Hazard: The cyanoamidine group (


) presents a dual risk profile:
  • Bioactivity: As a late-stage precursor to RNA polymerase inhibitors, it possesses inherent biological activity that may not be fully characterized in standard SDSs.

  • Chemical Instability: Under strongly acidic conditions, the cyano moiety carries a theoretical risk of hydrolytic degradation, potentially releasing toxic byproducts or ammonia.

Operational Directive: Treat this compound as a Potent Pharmaceutical Intermediate (PPI) . All handling must occur within a containment device (Fume Hood/Isolator) to prevent inhalation of dust, which is the primary exposure vector.

Risk Assessment & Hazard Identification

Hazard ClassSeverityMechanism of Action
Acute Toxicity (Inhalation) High Fine powder creates dust easily. Mucous membrane absorption is rapid for pyrazine derivatives.
Skin/Eye Irritation Moderate Causes contact dermatitis and conjunctivitis. Potential sensitizer upon repeated exposure.
Reactivity Moderate Incompatible with Strong Acids. Acidic hydrolysis of the cyanoamidine group can be exothermic and release ammonia or traces of cyanide species (precautionary).

PPE Selection Matrix

Rationale: Standard latex gloves are insufficient due to the potential for organic nitrogen compounds to permeate rapidly. We prioritize permeation resistance and particulate exclusion .

ComponentRecommended SpecificationOperational Logic
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil)Why? Pyrazines can be transdermal. The outer glove protects against gross contamination; the inner glove prevents contact during doffing. Change outer gloves every 60 mins or immediately upon splash.
Respiratory N95 or P100 (if outside hood) Primary Control: Fume HoodWhy? Engineering controls are primary. Respirators are only for emergency spill cleanup or weighing if hood airflow is compromised.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Why? Safety glasses allow dust entry from the side. Goggles seal the orbital area against airborne particulates.
Body Protection Tyvek® Lab Coat (Disposable) Why? Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry. Disposable coats eliminate this vector.

Operational Protocol: Step-by-Step

Phase A: Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates moisture ingress and hydrolysis.

  • Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).

    • Scientific Logic:[1][2][3] Cyanoamidines are hygroscopic. Moisture initiates hydrolysis to the amide (Pyrazine-2-carboxamide), degrading purity and altering stoichiometry.

Phase B: Weighing & Transfer (The Critical Step)

Goal: Zero inhalation exposure.

  • Engineering Control: Activate the Chemical Fume Hood. Ensure face velocity is 80–100 fpm.

  • Setup: Place the balance inside the hood. Line the work surface with an absorbent, plastic-backed mat.

  • Anti-Static Measure: Use an anti-static gun or ionizer bar if the powder is "fly-away."

    • Why? Charged particles repel into the air, bypassing hood airflow.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

Phase C: Reaction Setup
  • Solvent Addition: Add solvent (typically DMSO or Methanol) to the solid slowly .

  • Exotherm Check: If using acidic catalysts, monitor temperature. The protonation of the amidine nitrogen is exothermic.

Emergency Response & Spill Management

Scenario: 5g Bottle drops and shatters on the floor.

Immediate Action:

  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Upgrade: Don P100 Respirator and Tyvek Suit before re-entering.

  • Dry Cleanup (DO NOT WET):

    • Cover spill with dry sand or vermiculite to suppress dust.

    • Gently sweep into a dustpan using a soft-bristle brush.

    • Why? Adding water immediately can spread the chemical and initiate hydrolysis on the floor surface.

  • Final Wash: Once solids are removed, wash the area with 10% Bleach solution, followed by water.

Waste Disposal

Protocol:Incineration Only.

  • Do NOT pour down the drain. Pyrazine derivatives are persistent in water tables.

  • Segregation: Collect in "Solid Organic Waste" or "Non-Halogenated Organic Liquid Waste" (if dissolved).

  • Labeling: Clearly tag as "Contains Pyrazine-2-N-cyanoamidine – Potential Bioactive."

Visualizations

Figure 1: Safe Handling Decision Logic

This diagram guides the researcher through the decision-making process based on the physical state of the chemical.

SafetyLogic Start Handling Pyrazine-2-N-cyanoamidine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution Solvated (DMSO/MeOH) StateCheck->Solution Transferring Engineering Mandatory: Fume Hood Solid->Engineering Splash Risk: Skin Absorption Solution->Splash PPE_Solid PPE: Double Nitrile + Goggles Engineering->PPE_Solid Static Control: Anti-Static Gun PPE_Solid->Static Action Proceed with Synthesis Static->Action PPE_Liq PPE: Single Nitrile (Change 30m) Splash->PPE_Liq PPE_Liq->Action

Caption: Decision tree for selecting engineering controls and PPE based on the physical state of the material.

Figure 2: Spill Response Workflow

A logical flow for managing accidental release.

SpillResponse Spill Spill Incident Assess Assess Volume Spill->Assess Minor < 1g (In Hood) Assess->Minor Major > 1g (Floor/Bench) Assess->Major CleanMinor Wipe with Solvent Dispose as HazWaste Minor->CleanMinor Evacuate Evacuate Area Major->Evacuate PPE_Up Don N95/P100 Mask Evacuate->PPE_Up DrySweep Dry Sweep (No Water) PPE_Up->DrySweep Wash Bleach Decon DrySweep->Wash

Caption: Step-by-step containment and cleanup protocol for minor vs. major spills.

References

  • Guo, Q., et al. (2019).[4] The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051.[4] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazine-2-N-cyanoamidine
Reactant of Route 2
Reactant of Route 2
Pyrazine-2-N-cyanoamidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.